L-Lysine L-Aspartate
Descripción
Propiedades
IUPAC Name |
(2S)-2-aminobutanedioic acid;(2S)-2,6-diaminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.C4H7NO4/c7-4-2-1-3-5(8)6(9)10;5-2(4(8)9)1-3(6)7/h5H,1-4,7-8H2,(H,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t5-;2-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYVQXAASIFAMD-KNIFDHDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.C([C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33218-32-5 | |
| Record name | L-Aspartic acid, polymer with L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33218-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80181785 | |
| Record name | Lysine aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27348-32-9 | |
| Record name | L-Aspartic acid, compd. with L-lysine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27348-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysine aspartate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027348329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lysine aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-aspartic acid, compound with L-lysine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYSINE ASPARTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23227F83U0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to L-Lysine L-Aspartate: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Lysine L-Aspartate, a salt formed from the essential amino acid L-lysine and the non-essential amino acid L-aspartic acid, is a compound of increasing interest in the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological relevance. It details established analytical methodologies and explores the metabolic pathways associated with its constituent amino acids. This document is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.
Chemical Structure and Identification
This compound is an ionic salt resulting from the acid-base reaction between the basic amino acid L-lysine and the acidic amino acid L-aspartic acid. The structure is characterized by the electrostatic interaction between the protonated amino groups of L-lysine and the deprotonated carboxyl groups of L-aspartic acid.
The chemical identity of this compound is defined by the following identifiers:
| Identifier | Value |
| CAS Number | 27348-32-9 |
| Molecular Formula | C₁₀H₂₁N₃O₆ |
| Molecular Weight | 279.29 g/mol |
| SMILES | C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)C(=O)O |
| InChI | InChI=1S/C6H14N2O2.C4H7NO4/c7-4-2-1-3-5(8)6(9)10;5-2(4(8)9)1-3(6)7/h5H,1-4,7-8H2,(H,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t5-;2-/m00/s1 |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity. A summary of these properties is presented below.
| Property | Value | Reference |
| Appearance | White powder, odorless or with a slight, peculiar smell. | [1] |
| Density | 1.412 g/cm³ | [1] |
| Boiling Point | 516.6°C at 760 mmHg | [2] |
| Solubility | Soluble in water. Insoluble in ethanol and ether. Soluble in DMSO. | [1][3] |
| Storage Conditions | -20°C | [1] |
Dissociation Constants (pKa)
The pKa values of the constituent amino acids are critical for understanding the ionization state of this compound in different pH environments.
| Amino Acid | pKa (α-carboxyl) | pKa (α-amino) | pKa (side chain) |
| L-Lysine | 2.18 | 8.95 | 10.53 |
| L-Aspartic Acid | 2.10 | 9.82 | 3.86 |
Data sourced from multiple references.[4][5][6][7]
Synthesis and Manufacturing
Synthesis Protocol Overview
The synthesis of this compound is achieved through a straightforward neutralization reaction. The general procedure is as follows:
-
Preparation of Free L-Lysine: L-lysine is typically supplied as L-lysine hydrochloride. The free base of L-lysine is obtained from this salt.
-
Neutralization: An equimolar amount of L-aspartic acid is added to an aqueous solution of free L-lysine. The mixture is stirred to facilitate the acid-base reaction.
-
Concentration and Crystallization: The resulting solution of this compound is concentrated, often under reduced pressure, to induce supersaturation.
-
Isolation and Drying: The formed crystals are isolated by filtration, washed, and dried to yield the final product.[1]
A logical workflow for the synthesis is depicted below.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quantification of amino acids, including L-lysine and L-aspartic acid, and by extension, their salt.
Experimental Protocol: HPLC Analysis of L-Lysine
The following protocol outlines a general method for the analysis of L-lysine, which can be adapted for the analysis of this compound. This often involves a pre-column derivatization step to enhance detection.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in an appropriate solvent (e.g., water or a suitable buffer).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by dissolving the material to be analyzed in the same solvent.
-
-
Derivatization (Example using o-Phthalaldehyde - OPA):
-
To a specific volume of the standard or sample solution, add the OPA reagent.
-
Allow the reaction to proceed for a defined period to ensure complete derivatization.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[8][9][10]
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.[10]
-
Detection: Fluorescence detection is used for OPA derivatives. UV detection at low wavelengths (e.g., ~210-220 nm) can be used for underivatized amino acids.[10]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the L-lysine derivative against the concentration of the standards.
-
Determine the concentration of L-lysine in the sample by interpolating its peak area on the calibration curve.
-
The general workflow for HPLC analysis is illustrated below.
References
- 1. Buy this compound | 27348-32-9 | >98% [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Star Republic: Guide for Biologists [sciencegateway.org]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. Ch27 pKa and pI values [chem.ucalgary.ca]
- 7. Amino Acids [vanderbilt.edu]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of L-Lysine L-Aspartate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of L-Lysine L-Aspartate, a complex formed between the essential amino acid L-lysine and the non-essential amino acid L-aspartate. This document details the experimental protocols for its preparation and a suite of analytical techniques for its thorough characterization. All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes Graphviz diagrams to visualize key experimental workflows.
Introduction
This compound is a salt formed from a 1:1 molar ratio of L-lysine and L-aspartic acid. L-lysine is an essential amino acid crucial for protein synthesis and various metabolic functions, while L-aspartate is a non-essential amino acid that plays a key role in the citric acid and urea cycles. The formation of this complex can modify the physicochemical properties of the individual amino acids, potentially influencing their bioavailability, stability, and therapeutic applications. This guide serves as a technical resource for researchers engaged in the study and development of amino acid-based compounds.
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of equimolar quantities of L-lysine and L-aspartic acid in an aqueous solution, followed by crystallization.
Experimental Protocol
A detailed method for the synthesis and crystallization of this compound is provided below.[1][2]
Materials:
-
L-Lysine (purity > 98%)
-
L-Aspartic acid (purity > 98%)
-
Deionized water
Procedure:
-
Dissolve equimolar amounts of L-lysine and L-aspartic acid in a minimal amount of deionized water at room temperature with continuous stirring until a clear solution is obtained.
-
Filter the resulting solution to remove any particulate impurities.
-
Allow the solvent to evaporate slowly at a constant temperature (e.g., 25°C) in a dust-free environment.
-
Monitor the solution for the formation of single crystals.
-
Once crystals of suitable size are formed, they can be harvested from the mother liquor.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structural properties. The following sections detail the experimental protocols for various analytical techniques.
Single Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a powerful technique to determine the precise three-dimensional arrangement of atoms within a crystal.
Experimental Protocol:
-
A suitable single crystal of this compound is mounted on a goniometer.
-
X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
The crystal structure is solved and refined using appropriate software packages.
Quantitative Data: The crystallographic data for this compound is summarized in the table below.[3]
| Parameter | Value |
| Molecular Formula | C₁₀H₂₁N₃O₆ |
| Molecular Weight | 279.29 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | 5.539(3) Å |
| b | 7.848(4) Å |
| c | 15.324(15) Å |
| β | 99.1(1)° |
| Volume | 657.74 ų |
| Z | 2 |
| Calculated Density | 1.410 g/cm³ |
Spectroscopic Characterization
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
A small amount of the crystalline sample is mixed with KBr powder and pressed into a pellet.
-
The FT-IR spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹) using an FT-IR spectrometer.
Interpretation: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups of both amino acids, including N-H stretching of amino groups, O-H stretching of carboxylic acid groups, and C=O stretching of carboxylate groups.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Experimental Protocol:
-
A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water).
-
The UV-Vis absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) using a spectrophotometer.
Quantitative Data:
| Parameter | Value |
|---|
| λmax | ~210 nm (indicative of amino acid backbone) |
¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.
Experimental Protocol:
-
A sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O).
-
¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.
Expected Chemical Shifts (in D₂O, approximate):
-
¹H NMR: Signals corresponding to the α-H, β-H, γ-H, δ-H, and ε-H protons of the lysine moiety and the α-H and β-H protons of the aspartate moiety.
-
¹³C NMR: Signals corresponding to the carboxyl, α-carbon, and side-chain carbons of both lysine and aspartate.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of the compound.
Experimental Protocol:
-
A small amount of the sample is placed in an appropriate pan (e.g., alumina).
-
The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).
-
The change in mass (TGA) or heat flow (DSC) is recorded as a function of temperature.
Expected Results:
-
TGA: A thermogram showing the decomposition temperature of the compound.
-
DSC: A thermogram indicating any phase transitions, such as melting or decomposition, with their corresponding temperatures and enthalpy changes.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the synthesized this compound.
Experimental Protocol:
-
Column: A suitable reversed-phase or ion-exchange column.
-
Mobile Phase: An appropriate buffer system.
-
Detection: UV or mass spectrometry detector.
-
A solution of the sample is injected into the HPLC system, and the chromatogram is recorded.
Expected Results: A single major peak in the chromatogram would indicate a high purity of the this compound complex.
Signaling Pathways
While specific signaling pathways for the this compound complex are not extensively documented, the individual components, L-lysine and L-aspartate, are known to participate in several crucial biological pathways.
L-Lysine:
-
mTORC1 Pathway: L-lysine is known to activate the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[4]
-
Protein Synthesis and Degradation: As an essential amino acid, L-lysine is a fundamental building block for protein synthesis. Its availability also influences protein degradation pathways.
L-Aspartate:
-
Neurotransmitter: L-aspartate acts as an excitatory neurotransmitter in the central nervous system, primarily by activating N-methyl-D-aspartate (NMDA) receptors.[5]
-
Metabolic Pathways: L-aspartate is a key intermediate in the urea cycle and gluconeogenesis. It is also a precursor for the biosynthesis of other amino acids and nucleotides.[5]
Conclusion
This technical guide has outlined the synthesis and comprehensive characterization of this compound. The provided experimental protocols and tabulated data offer a valuable resource for researchers in the fields of chemistry, biochemistry, and pharmaceutical sciences. The detailed characterization ensures the identity, purity, and structural integrity of the synthesized complex, which is fundamental for any subsequent biological or pharmacological investigations. Further research into the specific biological activities and signaling pathways of the this compound complex is warranted to explore its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. X-ray studies on crystalline complexes involving amino acids. I. Crystal structure of this compound - Publications of the IAS Fellows [repository.ias.ac.in]
- 4. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition [mdpi.com]
- 5. GSRS [precision.fda.gov]
The Converging Roles of L-Lysine and L-Aspartate in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lysine, an essential amino acid, and L-Aspartate, a non-essential amino acid, are fundamental players in a vast network of cellular metabolic pathways. While their individual roles are well-documented, the synergistic potential of their combined form, L-Lysine L-Aspartate, is an area of growing interest, particularly in the fields of nutrition, pharmaceuticals, and cosmetics. This technical guide provides an in-depth exploration of the core biological functions of L-Lysine and L-Aspartate in cellular metabolism, postulating their combined effects and presenting relevant quantitative data and experimental methodologies. The purported benefits of this compound largely stem from the complementary roles of its constituent amino acids in energy production, protein synthesis, and other vital cellular processes.[1][2]
I. L-Lysine: An Essential Building Block and Metabolic Regulator
L-Lysine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[1] Its primary role is as a fundamental building block for protein synthesis.[3] Beyond this, L-Lysine is a critical precursor for several key molecules and plays a significant role in cellular energy metabolism and signaling.
A. Catabolic Pathways of L-Lysine
In mammals, L-Lysine is primarily catabolized in the liver mitochondria via two main pathways: the saccharopine pathway and the pipecolate pathway.[3]
-
Saccharopine Pathway: This is the predominant pathway for L-Lysine degradation. Through a series of enzymatic reactions, L-Lysine is converted into α-ketoglutarate, an intermediate of the Tricarboxylic Acid (TCA) cycle. This pathway directly links L-Lysine catabolism to cellular energy production.[3]
-
Pipecolate Pathway: This pathway is more active in the brain and involves the conversion of L-Lysine to acetyl-CoA, which also feeds into the TCA cycle.[3]
The end products of both pathways, α-ketoglutarate and acetyl-CoA, are central to cellular respiration, highlighting L-Lysine's contribution to ATP synthesis.[3]
B. Role in Carnitine Synthesis and Fatty Acid Metabolism
L-Lysine is an essential precursor for the biosynthesis of carnitine, a crucial molecule for fatty acid metabolism.[4][5] Carnitine is responsible for transporting long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce acetyl-CoA. This process is a major source of cellular energy, particularly in tissues with high energy demands such as muscle and heart.[4]
C. Signaling Pathways Modulated by L-Lysine
L-Lysine levels are sensed by the cell and can modulate key signaling pathways that regulate cell growth, proliferation, and metabolism.
-
mTORC1 Pathway: The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and is activated by amino acids, including L-Lysine. Lysine-dependent activation of mTORC1 promotes protein synthesis and anabolic processes.
-
GCN2-eIF2α-ATF4 Pathway: Under conditions of L-Lysine deficiency, the GCN2 kinase is activated, leading to the phosphorylation of eIF2α and the subsequent translation of ATF4. This pathway helps cells adapt to amino acid starvation by upregulating the expression of genes involved in amino acid synthesis and transport.
II. L-Aspartate: A Hub for Biosynthesis and Energy Transfer
L-Aspartate is a non-essential amino acid that is synthesized from the TCA cycle intermediate oxaloacetate through transamination.[6] It serves as a crucial node in cellular metabolism, connecting carbohydrate and amino acid metabolism.
A. Anaplerotic Role in the TCA Cycle
L-Aspartate can be readily converted back to oxaloacetate, an essential intermediate in the TCA cycle. This anaplerotic function helps to replenish TCA cycle intermediates that may be depleted for biosynthetic purposes, thereby maintaining the cycle's capacity for energy production.
B. Precursor for Biosynthesis
L-Aspartate is a fundamental precursor for the synthesis of several other amino acids, including asparagine, methionine, threonine, and isoleucine.[6] Furthermore, it is a key component in the biosynthesis of purines and pyrimidines, the building blocks of DNA and RNA.
C. The Malate-Aspartate Shuttle
The malate-aspartate shuttle is a critical mechanism for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation. L-Aspartate is a key component of this shuttle, which is essential for maximizing ATP production from glycolysis in tissues such as the heart, liver, and brain.
III. The Synergistic Potential of this compound
While direct experimental evidence detailing the unique cellular effects of this compound as a single compound is limited, the known individual roles of its components suggest several potential synergistic benefits for cellular metabolism. The combination is thought to enhance the physiological utilization of both amino acids.[1]
A. Enhanced Energy Production
The provision of both L-Lysine and L-Aspartate could theoretically boost cellular energy production through multiple converging pathways:
-
Fueling the TCA Cycle: L-Lysine catabolism provides acetyl-CoA and α-ketoglutarate, while L-Aspartate provides oxaloacetate. The simultaneous availability of these key TCA cycle intermediates could enhance the cycle's flux and subsequent ATP production through oxidative phosphorylation.
-
Supporting Fatty Acid Oxidation: By providing L-Lysine for carnitine synthesis, the compound can support the transport and oxidation of fatty acids, a major energy source.
-
Facilitating Glycolytic ATP Production: L-Aspartate's role in the malate-aspartate shuttle is crucial for regenerating NAD+ in the cytosol, which is required for glycolysis to proceed and generate ATP.
B. Support for Anabolic Processes
The combination of an essential amino acid (L-Lysine) and a key biosynthetic precursor (L-Aspartate) can provide robust support for anabolic processes:
-
Protein Synthesis: The direct availability of L-Lysine supports protein synthesis, a highly energy-demanding process.
-
Nucleotide Synthesis: L-Aspartate is a direct precursor for nucleotide synthesis, which is essential for cell proliferation and repair.
IV. Quantitative Data and Experimental Protocols
While specific quantitative data for this compound is scarce, data from studies on the individual amino acids can provide valuable context.
Quantitative Data on L-Lysine Metabolism
| Parameter | Organism/Cell Type | Condition | Observation | Reference |
| L-Lysine Production Yield | Bacillus methanolicus | Overexpression of yclM gene | 60-fold increased L-lysine production | [7] |
| L-Lysine Production Yield | Corynebacterium glutamicum | Overexpression of desensitized lysC | High-level L-lysine production | [8] |
| Mitochondrial Membrane Potential (ΔΨm) | Isolated rat pancreatic acinar cells | 6-hour treatment with high concentration L-Lysine | Significant decrease in ΔΨm | [9] |
| Intracellular ATP Levels | Isolated rat pancreatic acinar cells | 6-hour treatment with high concentration L-Lysine | Significant decrease in total acinar ATP content | [9] |
| FHV-1 Viral DNA Load | Crandell-Rees feline kidney (CRFK) cells | Increasing L-lysine concentrations | No significant inhibition of in vitro viral replication | [10][11] |
Experimental Protocols
Protocol 1: Quantification of Intracellular Amino Acids by HPLC
This protocol is adapted from methods used to measure L-lysine production in bacterial cultures and can be modified for mammalian cells.[7]
1. Sample Preparation: a. Harvest cells by centrifugation at 4°C. b. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS). c. Lyse the cells using a suitable method (e.g., sonication, freeze-thaw cycles) in a defined buffer. d. Precipitate proteins by adding a final concentration of 10% trichloroacetic acid (TCA). e. Centrifuge to pellet the precipitated protein and collect the supernatant containing free amino acids.
2. Derivatization (Pre-column): a. Neutralize the supernatant with NaOH. b. React the amino acids in the supernatant with a derivatizing agent such as o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) to form fluorescent or UV-absorbing derivatives.
3. HPLC Analysis: a. Inject the derivatized sample onto a reverse-phase C18 HPLC column. b. Elute the amino acids using a gradient of an appropriate mobile phase (e.g., acetonitrile and sodium acetate buffer). c. Detect the derivatized amino acids using a fluorescence or UV detector. d. Quantify the amino acid concentrations by comparing the peak areas to those of known standards.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol is based on studies investigating the effect of L-Lysine on mitochondrial function.[9]
1. Cell Culture and Treatment: a. Culture cells of interest (e.g., primary cells or cell lines) in appropriate media. b. Treat the cells with varying concentrations of this compound for desired time points. Include appropriate vehicle controls.
2. Staining with a Fluorescent Dye: a. Incubate the treated cells with a potentiometric fluorescent dye such as tetramethylrhodamine, methyl ester (TMRM) or JC-1. These dyes accumulate in the mitochondria in a membrane potential-dependent manner.
3. Fluorescence Measurement: a. Analyze the fluorescence intensity of the cells using a fluorescence microscope, plate reader, or flow cytometer. b. A decrease in fluorescence intensity (for TMRM) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.
4. Data Analysis: a. Quantify the changes in fluorescence and compare the treated samples to the controls to determine the effect of this compound on ΔΨm.
V. Visualizing the Metabolic Roles
Signaling Pathways and Metabolic Interconnections
Caption: Integration of L-Lysine and L-Aspartate into central cellular metabolism.
Experimental Workflow for Metabolomic Analysis
References
- 1. nbinno.com [nbinno.com]
- 2. nustras.com [nustras.com]
- 3. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 4. nbinno.com [nbinno.com]
- 5. quantumhealth.com [quantumhealth.com]
- 6. Amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Analysis and Manipulation of Aspartate Pathway Genes for l-Lysine Overproduction from Methanol by Bacillus methanolicus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. l-Lysine production independent of the oxidative pentose phosphate pathway by Corynebacterium glutamicum with the Streptococcus mutans gapN gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Crucial Role of Early Mitochondrial Injury in L-Lysine-Induced Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of physiologic concentrations of l-lysine on in vitro replication of feline herpesvirus 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Molecular Mechanisms of L-Lysine L-Aspartate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Lysine L-Aspartate is a salt comprised of the essential amino acid L-lysine and the non-essential amino acid L-aspartate. While it is utilized in various nutritional and pharmaceutical applications for its potential synergistic benefits, its mechanism of action at a molecular level is primarily understood through the individual and combined effects of its constituent amino acids upon dissociation.[1][2] This technical guide delineates the molecular pathways influenced by L-lysine and L-aspartate, focusing on their roles in cellular signaling, transport, and metabolism. The available scientific literature suggests that this compound does not act as a single molecular entity with a unique receptor or target. Instead, it serves as an efficient delivery form for L-lysine and L-aspartate, which then participate in a variety of physiological processes.
Cellular Uptake and Transport
The initial step in the action of this compound is its dissociation and the subsequent transport of L-lysine and L-aspartate into the cell.
-
L-Lysine Transport: As a cationic amino acid, L-lysine is transported across the cell membrane by specific carriers. The primary transporters are the cationic amino acid transporters (CATs), which are part of the solute carrier family 7 (SLC7).[3] This transport can be both sodium-dependent and independent.[4] Studies in cardiac sarcolemmal vesicles have identified two Na+-independent uptake components with different affinities and capacities, likely corresponding to CAT-1 and CAT-2A transporters.[5]
-
L-Aspartate Transport: L-aspartate, an anionic amino acid, is taken up by excitatory amino acid transporters (EAATs), members of the solute carrier family 1 (SLC1). This process is typically sodium-dependent.
The efficient uptake of both amino acids is crucial for their subsequent intracellular effects.
Core Signaling Pathways Modulated by L-Lysine
Once intracellular, L-lysine, in particular, has been shown to modulate key signaling pathways that regulate cell growth, proliferation, and survival.
The mTORC1 Signaling Pathway
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism, responding to nutrient availability, including amino acids. L-lysine has been identified as a significant activator of the mTORC1 pathway.[6][7]
Molecular Events:
-
Sensing: The presence of sufficient intracellular lysine is sensed by the cell's amino acid sensing machinery. While the precise sensor for lysine is still under investigation, it is known that amino acids signal to mTORC1 through the Rag GTPases located on the lysosomal surface.[8][9]
-
Activation: L-lysine promotes the activation of mTORC1.[6][7] Activated mTORC1 then phosphorylates downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
-
Cellular Outcomes: The phosphorylation of S6K1 and 4E-BP1 leads to an increase in protein synthesis, cell proliferation, and the inhibition of autophagy and apoptosis.[6] This makes the mTORC1 pathway a critical mediator of L-lysine's anabolic effects.
References
- 1. Buy this compound | 27348-32-9 | >98% [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. L-lysine decreases nitric oxide production and increases vascular resistance in lungs isolated from lipopolysaccharide-treated neonatal pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. L-lysine uptake in giant vesicles from cardiac ventricular sarcolemma: two components of cationic amino acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensors for the mTORC1 pathway regulated by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
An In-depth Technical Guide on the In Vitro and In Vivo Stability of L-Lysine L-Aspartate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of L-Lysine L-Aspartate, a compound that combines the essential amino acid L-lysine with the non-essential amino acid L-aspartate.[1][2] Given the limited direct research on the this compound salt, this guide synthesizes information on the stability and metabolism of its individual components to provide a thorough understanding for researchers and drug development professionals.
Introduction to this compound
This compound is a salt formed from two crucial amino acids. L-lysine is an essential amino acid, vital for protein synthesis, collagen formation, and carnitine production, which is essential for energy metabolism.[1] L-aspartate is a non-essential amino acid that plays a significant role in the urea cycle, gluconeogenesis, and as a precursor for other amino acids and nucleotides.[3] The combination of these two amino acids is utilized in dietary supplements, pharmaceutical formulations, and parenteral nutrition.[1][4][5]
In Vitro Stability
Factors Affecting Stability:
-
Temperature: Elevated temperatures are known to accelerate the degradation of amino acids. Studies on L-lysine hydrochloride solutions have shown that degradation rates increase significantly with rising temperatures.[6][7][8]
-
pH: The stability of L-lysine is pH-dependent. It is more unstable in alkaline and weakly acidic conditions. For instance, the degradation of L-lysine hydrochloride solutions increases as the pH decreases from 10.6 to 10.0.[6][7]
-
Moisture: For the solid form of this compound, moisture can contribute to degradation over time.[6]
Degradation Pathways:
The primary degradation product of L-lysine in solution is lysine lactam .[6][7] The formation of lysine lactam from L-lysine has been shown to follow zero-order reaction kinetics.[7][8]
Quantitative Stability Data for L-Lysine Hydrochloride:
The following table summarizes the degradation kinetics of L-lysine hydrochloride in solution, which can serve as a proxy for the stability of the lysine component of this compound.
| Temperature (°C) | pH | Rate Constant (k) for Lysine Degradation (mg/mL/h) | Kinetic Order | Reference |
| 100 | 10.0 | Value not specified, but highest degradation rate | Zero-order | [7] |
| 100 | 10.3 | Value not specified | Zero-order | [7] |
| 100 | 10.6 | Value not specified, but lowest degradation rate | Zero-order | [7] |
| 60 | 10.3 | Value not specified | Zero-order | [7] |
| 80 | 10.3 | Value not specified | Zero-order | [7] |
| 90 | 10.3 | Value not specified | Zero-order | [7] |
Note: While the specific rate constants were not provided in the abstract, the study confirms a temperature and pH-dependent degradation following zero-order kinetics.[7][8] Extrapolation from the study's data suggested that L-lysine hydrochloride solutions could be stable for up to two years at room temperature.[7][8]
In Vivo Stability and Metabolism
Upon administration, it is highly probable that this compound rapidly dissociates into L-lysine and L-aspartate in the physiological environment. These individual amino acids are then absorbed and enter their respective metabolic pathways.
Absorption and Bioavailability:
L-lysine is absorbed in the small intestine through various amino acid transporters.[9] Studies on L-lysine hydrochloride have demonstrated that its bioavailability is nearly 100%.[10][11][12] It is expected that the bioavailability of L-lysine from this compound would be similarly high. Aspartate transport into most mammalian cells is generally inefficient, with the body primarily relying on endogenous synthesis.[13]
Metabolism of L-Lysine:
The primary site for L-lysine catabolism is the liver mitochondria.[9] There are two main degradation pathways:
-
Saccharopine Pathway: This is the major route for lysine degradation in mammals.
-
Pipecolic Acid Pathway: This is an alternative pathway.
The following diagram illustrates the major steps in the saccharopine pathway of L-lysine degradation.
Metabolism of L-Aspartate:
L-aspartate is a versatile amino acid involved in numerous metabolic processes:
-
Transamination: Aspartate aminotransferase catalyzes the reversible conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate. Oxaloacetate is a key intermediate in the citric acid cycle.[3]
-
Precursor for other molecules: Aspartate is a precursor for the synthesis of asparagine, other amino acids, and nucleotides.[3]
-
Urea Cycle: Aspartate plays a crucial role in the urea cycle, contributing a nitrogen atom for the formation of argininosuccinate.[3]
The following diagram shows the central role of L-aspartate in metabolism.
Experimental Protocols for Stability Assessment
To perform a comprehensive stability analysis of this compound, a well-defined experimental protocol is essential.
In Vitro Stability Testing Workflow:
The following diagram outlines a typical workflow for assessing the in vitro stability of this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating and quantifying the parent compounds (L-lysine and L-aspartate) from their potential degradation products.
-
Principle: Ion-exchange chromatography is a common and robust method for separating amino acids.[14][15][16] The separated amino acids are then derivatized post-column for detection.
-
Instrumentation: An HPLC system equipped with an ion-exchange column, a gradient pump system, a post-column derivatization module, and a suitable detector (e.g., UV-Vis or fluorescence).
-
Mobile Phase: A gradient of buffers with varying pH and cation strength is typically used to elute the amino acids.[14][15]
-
Post-Column Derivatization:
-
Ninhydrin: Reacts with primary and secondary amines to produce a colored compound detectable by a UV-Vis detector. This is a gold standard method.[16][17]
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent products, offering high sensitivity.[15]
-
-
Quantification: The concentration of each amino acid is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentrations.
Protocol for Simultaneous Determination of L-Lysine and Lysine Lactam:
A reversed-phase HPLC (RP-HPLC) method can be employed for the specific analysis of L-lysine and its primary degradation product, lysine lactam.[7]
-
Column: A suitable C18 column.
-
Mobile Phase: An isocratic or gradient mobile phase, potentially containing an ion-pairing reagent to improve the retention of the polar analytes.[7]
-
Detection: UV detection at an appropriate wavelength.
-
Standard Preparation: Prepare standard solutions of L-lysine and lysine lactam of known concentrations.
-
Sample Preparation: Dilute the test sample to an appropriate concentration with the mobile phase.
-
Analysis: Inject standards and samples into the HPLC system.
-
Quantification: Determine the concentrations of L-lysine and lysine lactam by comparing their respective peak areas to the calibration curves.
Summary and Conclusion
While direct stability data for this compound as a single entity is scarce, a comprehensive understanding can be derived from the well-documented stability and metabolism of its individual components.
-
In Vitro: The stability of this compound in solution is primarily influenced by temperature and pH. The main degradation pathway for the lysine component is the formation of lysine lactam. For practical purposes, storing solutions at refrigerated temperatures (e.g., 4°C) and maintaining a suitable pH would enhance stability.[18]
-
In Vivo: this compound is expected to readily dissociate into L-lysine and L-aspartate upon administration. These amino acids are then absorbed and enter their well-established metabolic pathways with high bioavailability, particularly for L-lysine.
For drug development professionals, it is recommended to conduct specific stability studies on the final formulation containing this compound under intended storage and use conditions. The provided experimental workflows and analytical methods offer a solid foundation for such investigations.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 27348-32-9 | >98% [smolecule.com]
- 3. PathWhiz [smpdb.ca]
- 4. Production and stability study of a hospital parenteral nutrition solution for neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Bioavailability of lysine in L-lysine.HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioavailability of lysine from a liquid lysine source in chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The bioavailability of supplementary lysine and its effect on the energy and nitrogen excretion of adult cockerels fed diets diluted with cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aspartate is an endogenous metabolic limitation for tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 15. usp.org [usp.org]
- 16. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. biotage.com [biotage.com]
In-Depth Technical Guide to L-Lysine L-Aspartate (CAS 27348-32-9): Research Applications and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Lysine L-Aspartate, with the CAS number 27348-32-9, is a salt compound formed from the essential amino acid L-lysine and the non-essential amino acid L-aspartate. This technical guide provides a comprehensive overview of its known and potential research applications, drawing from available scientific literature on the compound and its individual components. The document summarizes its physicochemical properties, explores its roles in nutritional supplementation, pharmaceutical formulations, and animal nutrition, and delves into the underlying biochemical pathways. Particular attention is given to its potential synergistic effects, such as enhanced bioavailability and its role in viral inhibition and calcium metabolism. This guide aims to be a foundational resource for researchers and professionals in drug development and life sciences.
Physicochemical Properties and Synthesis
This compound is a white crystalline powder that is soluble in water.[1][2] It is synthesized through a neutralization reaction between L-lysine and L-aspartic acid, followed by concentration and crystallization.[1]
| Property | Value | Reference |
| CAS Number | 27348-32-9 | [1] |
| Molecular Formula | C₁₀H₂₁N₃O₆ | [2] |
| Molecular Weight | 279.29 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
Research Applications
The research applications of this compound, while not as extensively documented as its individual components, show promise in several key areas. The combination of these two amino acids may offer synergistic benefits beyond their individual properties.[3]
Nutritional and Pharmaceutical Formulations
This compound is utilized in dietary supplements and pharmaceutical preparations, with claims of enhanced physiological utilization of amino acids.[3] One commercial source suggests that this compound can improve the physiological utilization of amino acids by 30% compared to single amino acid formulations.[4] It is also explored for its potential in parenteral nutrition, to support patients who are unable to consume food orally.[3]
Antiviral Research: The Lysine-Arginine Antagonism
A significant area of research for L-lysine, and by extension this compound, is its role in the management of Herpes Simplex Virus (HSV) infections. The mechanism is based on the antagonistic relationship between L-lysine and L-arginine, an amino acid essential for HSV replication. An increased ratio of L-lysine to L-arginine is believed to inhibit viral growth.[5][6] While most studies have focused on L-lysine supplementation in forms like L-lysine hydrochloride, the principle of increasing systemic lysine levels applies to this compound as well.
Experimental Protocol: L-Lysine Supplementation for HSV-1 Infection in vitro (Hypothetical Adaptation for this compound)
-
Cell Culture: Vero cells (or another susceptible cell line) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Viral Infection: Confluent cell monolayers are infected with HSV-1 at a specific multiplicity of infection (MOI).
-
Treatment: Following viral adsorption, the medium is replaced with media containing varying concentrations of this compound or L-Lysine HCl (as a comparator), alongside a control group with no amino acid supplementation. To investigate the competitive antagonism, media with varying concentrations of L-arginine can also be included.
-
Assays for Viral Replication:
-
Plaque Assay: To quantify infectious virus particles.
-
qRT-PCR: To measure the expression of viral genes.
-
Western Blot: To detect the expression of viral proteins.
-
-
Data Analysis: The inhibitory effects of this compound on viral replication are determined by comparing the results from the treated groups to the control group.
Bone Health and Calcium Metabolism
L-lysine has been shown to enhance the intestinal absorption of calcium and reduce its renal excretion.[7][8] This has led to research into its potential role in the prevention and treatment of osteoporosis. A commercial source claims that this compound can enhance calcium absorption efficiency by 25%.[4]
Experimental Protocol: Investigating the Effect of this compound on Calcium Absorption in a Rat Model
-
Animal Model: Ovariectomized (OVX) rats are often used as a model for postmenopausal osteoporosis.
-
Dietary Groups:
-
Control group (standard diet).
-
OVX group (standard diet).
-
OVX + this compound group (standard diet supplemented with a specified dose of this compound).
-
OVX + Calcium Carbonate group (for comparison).
-
-
Duration: The experimental diets are provided for a period of several weeks (e.g., 12 weeks).
-
Outcome Measures:
-
Serum and Urine Analysis: Calcium and phosphorus levels are measured in serum and urine samples collected at regular intervals.
-
Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA) at the beginning and end of the study.
-
Bone Histomorphometry: Analysis of bone structure and cell activity in bone tissue samples.
-
-
Data Analysis: Statistical analysis is performed to compare the outcomes between the different experimental groups.
Animal Nutrition
In animal feed, particularly for swine and poultry, L-lysine is a critical limiting amino acid. Supplementation is common to improve growth rates and feed conversion ratios.[9][10] this compound is also used in this context, with claims of boosting growth rates in aquaculture by 18% and reducing the feed conversion ratio in poultry.[4]
| Animal Study (Broilers) | Control Diet (Lysine Deficient) | Diet + L-Lysine HCl | Diet + L-Lysine Sulfate | Reference |
| Live Weight (g) | Lower | Improved | Superior to HCl | [11] |
| Feed Conversion Ratio | Higher | Improved | Superior to HCl | [11] |
| Breast Meat Yield (%) | Lower | Improved | - | [11] |
| Meat Protein Content (%) | Lower | - | Increased | [11] |
Biochemical Pathways
The biological effects of this compound are rooted in the metabolic pathways of its constituent amino acids.
L-Lysine Metabolism
L-lysine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet. It is a precursor for the synthesis of carnitine, which is crucial for fatty acid metabolism and energy production. L-lysine is also a key component of collagen, a structural protein vital for connective tissues.
L-Aspartate Metabolism and the Aspartate Pathway
L-aspartate is a non-essential amino acid that plays a central role in metabolism. It is a key intermediate in the citric acid cycle and is involved in the synthesis of other amino acids and nucleotides. The aspartate pathway is a crucial metabolic route in bacteria and plants for the synthesis of several essential amino acids, including lysine, threonine, and methionine, starting from aspartate.
Future Research Directions
While the individual roles of L-lysine and L-aspartate are well-established, there is a clear need for more dedicated research on the this compound salt. Future studies should focus on:
-
Comparative Bioavailability Studies: Directly comparing the bioavailability and efficacy of this compound with other forms of lysine, such as L-lysine hydrochloride.
-
Clinical Trials: Well-designed clinical trials are needed to substantiate the claims regarding enhanced physiological utilization, improved calcium absorption, and superior performance in nutritional and pharmaceutical applications.
-
Mechanistic Studies: Investigating the specific molecular mechanisms through which the aspartate component may synergistically enhance the effects of lysine.
Conclusion
This compound is a compound with significant potential in various research and development areas, from nutritional science to pharmaceutical applications. While much of the current understanding is extrapolated from studies on its individual components, the prospect of synergistic effects makes it a compelling subject for further investigation. This guide provides a foundational understanding for researchers and professionals, highlighting the current state of knowledge and underscoring the need for more specific and rigorous scientific inquiry into the unique properties and applications of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. clinician.com [clinician.com]
- 3. royal-chem.com [royal-chem.com]
- 4. droracle.ai [droracle.ai]
- 5. healthyhey.com [healthyhey.com]
- 6. droracle.ai [droracle.ai]
- 7. L-lysine as a Possible Supplement for Treatment of Herpetic Epithelial Keratitis: A Case Report and Literature Review [xiahepublishing.com]
- 8. Dietary L-lysine and calcium metabolism in humans. | Semantic Scholar [semanticscholar.org]
- 9. Lysine for Herpes Simplex Prophylaxis: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Analgesic Potential of L-Lysine: Molecular Mechanisms, Preclinical Evidence, and Implications for Pharmaceutical Pain Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. barnys.cz [barnys.cz]
The Aspartate Pathway for Lysine Biosynthesis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aspartate pathway for lysine biosynthesis, a critical metabolic route in bacteria, plants, and fungi, and a validated target for the development of novel antibiotics and herbicides. This document details the core biochemical steps, key regulatory enzymes, quantitative kinetic data, and detailed experimental protocols relevant to the study of this pathway.
The Core Aspartate Pathway for Lysine Biosynthesis
The biosynthesis of L-lysine from aspartate primarily occurs through the diaminopimelate (DAP) pathway. This pathway is a branch of the larger aspartate family pathway, which is also responsible for the synthesis of methionine, threonine, and isoleucine.[1][2] The initial steps are shared among these amino acids, with the commitment to lysine synthesis occurring at the condensation of aspartate-β-semialdehyde and pyruvate.
The overall pathway begins with the phosphorylation of aspartate by aspartokinase (AK), a key regulatory enzyme.[3][4] Aspartate-β-semialdehyde, the product of the subsequent reduction, serves as a crucial branch point. For lysine synthesis, it is condensed with pyruvate in a reaction catalyzed by dihydrodipicolinate synthase (DHDPS), the first committed step in the lysine-specific branch.[5][6] A series of subsequent enzymatic reactions, which can vary between different organisms (e.g., the succinylase, acetylase, dehydrogenase, and aminotransferase variants of the DAP pathway), lead to the formation of meso-diaminopimelate (m-DAP).[7][8][9] The final step is the decarboxylation of m-DAP to yield L-lysine.[5][10]
References
- 1. Regulation of lysine biosynthesis and transport genes in bacteria: yet another RNA riboswitch? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biochemistry - Quantification of various amino acids from bacteria? - Biology Stack Exchange [biology.stackexchange.com]
- 4. Aspartate kinase - Wikipedia [en.wikipedia.org]
- 5. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 6. mdpi.com [mdpi.com]
- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterisation of the First Enzymes Committed to Lysine Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
The Synergistic Interplay of L-Lysine and L-Aspartate: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the synergistic potential of combining L-lysine and L-aspartate. While research has extensively covered the individual roles of these amino acids, this paper synthesizes the available data to illuminate their collaborative effects on cellular metabolism, physiological processes, and potential therapeutic applications. This document is intended to serve as a foundational resource for professionals in research and drug development, offering detailed insights into the biochemical mechanisms, experimental considerations, and future directions for harnessing the synergistic potential of this amino acid combination.
Introduction: The Rationale for Combination
L-lysine, an essential amino acid, is a fundamental building block for protein synthesis and plays a critical role in a myriad of physiological functions, including carnitine production for energy metabolism, collagen formation, and calcium absorption.[1] It is often the limiting amino acid in cereal-based diets for animal nutrition, highlighting its importance in growth and development.[2][3][4][5][6] L-aspartate, a non-essential amino acid, is a key intermediate in several metabolic pathways, including the urea cycle and the biosynthesis of other amino acids and nucleotides. It also functions as an excitatory neurotransmitter in the central nervous system.
The combination of L-lysine and L-aspartate into a single compound, L-lysine L-aspartate, is predicated on the hypothesis that this formulation offers synergistic benefits beyond the administration of the individual amino acids. The proposed advantages include enhanced bioavailability and improved physiological utilization, making it a compound of interest for dietary supplements, pharmaceutical formulations, and advanced applications in animal nutrition.[1] This guide will delve into the biochemical basis for this synergy, present available quantitative data, outline experimental protocols for further investigation, and illustrate the key metabolic pathways involved.
Biochemical Synergy and Metabolic Pathways
The synergistic potential of L-lysine and L-aspartate stems from their interconnected roles in central metabolic pathways. L-aspartate serves as a primary precursor for the biosynthesis of L-lysine in bacteria and plants through the aspartate pathway. While mammals cannot synthesize L-lysine, the metabolic interplay in other organisms provides a basis for understanding their biochemical relationship.
The Aspartate Pathway to L-Lysine
The biosynthesis of L-lysine from L-aspartate is a multi-step enzymatic process. Understanding this pathway is crucial for researchers exploring the metabolic engineering of microorganisms for L-lysine production and for appreciating the foundational biochemical link between these two amino acids.
Integration with the Citric Acid Cycle
L-aspartate is closely linked to the citric acid cycle (TCA cycle) through its transamination to oxaloacetate. This provides a direct link between amino acid metabolism and cellular energy production. The provision of L-aspartate could potentially enhance TCA cycle flux, thereby providing the energy and precursors necessary for various biosynthetic processes, including protein synthesis where L-lysine is essential.
Quantitative Data on L-Lysine Supplementation
While direct comparative data on the synergistic effects of L-lysine and L-aspartate are limited, extensive research on L-lysine supplementation in animal nutrition provides valuable insights into its dose-dependent effects on growth performance. These studies underscore the importance of optimizing L-lysine levels in feed formulations.
Effects of Dietary Lysine on Growth Performance in Pigs
The following table summarizes the results of a study investigating the impact of different dietary lysine levels on the growth performance of young growing pigs.
Table 1: Effect of Lysine-Deficient and Lysine-Adequate Diets on Pig Growth Performance
| Parameter | Lysine-Deficient Diet (LDD) | Lysine-Adequate Diet (LAD) | P-value |
|---|---|---|---|
| Initial Body Weight (kg) | 12.5 ± 0.8 | 12.6 ± 0.7 | 0.90 |
| Final Body Weight (kg) | 35.2 ± 2.1 | 42.8 ± 2.5 | < 0.05 |
| Average Daily Gain ( g/day ) | 405 ± 35 | 540 ± 42 | < 0.05 |
| Average Daily Feed Intake ( g/day ) | 850 ± 60 | 870 ± 55 | 0.52 |
| Gain to Feed Ratio | 0.476 ± 0.02 | 0.621 ± 0.03 | < 0.05 |
Data presented as Mean ± Standard Deviation. Adapted from a study on young growing pigs.[2]
Impact of L-Lysine HCl Supplementation in Broiler Chickens
The following table presents data on the growth performance of broiler chickens fed diets with varying levels of L-lysine depletion.
Table 2: Growth Performance of Broiler Chickens with Different Lysine Feeding Strategies
| Parameter (0-49 days) | Control Diet | Grower I Phase Lysine Depletion | Grower I + II Phase Lysine Depletion |
|---|---|---|---|
| Body Weight (g) | 2850 ± 150 | 2830 ± 160 | 2790 ± 140 |
| Daily Weight Gain ( g/day ) | 57.1 ± 3.0 | 56.7 ± 3.2 | 55.9 ± 2.8 |
| Daily Feed Intake ( g/day ) | 105 ± 5 | 102 ± 6 | 100 ± 5 |
| Feed Conversion Ratio | 1.84 ± 0.08 | 1.80 ± 0.09 | 1.79 ± 0.07 |
Data presented as Mean ± Standard Deviation. Adapted from a study on broiler chickens.[4]
Experimental Protocols for Investigating Synergy
To rigorously evaluate the synergistic effects of L-lysine and L-aspartate, well-defined experimental protocols are essential. The following sections outline methodologies for in vitro and in vivo studies.
In Vitro Cell Culture Assay for Protein Synthesis
This protocol is designed to assess the combined effect of L-lysine and L-aspartate on protein synthesis in a relevant cell line (e.g., myoblasts, hepatocytes).
Methodology:
-
Cell Culture: Plate cells (e.g., C2C12 myoblasts) in 24-well plates at a density of 5 x 104 cells/well and culture in DMEM supplemented with 10% FBS for 24 hours.
-
Treatment: Replace the growth medium with a serum-free, amino acid-defined medium containing one of the following treatments:
-
Control (basal amino acid levels)
-
L-lysine (e.g., 0.5, 1.0, 2.0 mM)
-
L-aspartate (e.g., 0.5, 1.0, 2.0 mM)
-
L-lysine + L-aspartate combinations (e.g., 0.5+0.5, 1.0+1.0, 2.0+2.0 mM)
-
-
Incubation: Incubate the cells with the treatment media for 24-48 hours.
-
Radiolabeling: Add L-[3H]-leucine (1 µCi/mL) to each well and incubate for 2 hours.
-
Harvesting: Wash the cells with ice-cold PBS, lyse the cells, and precipitate the protein using trichloroacetic acid (TCA).
-
Quantification: Measure the incorporated radioactivity in the protein precipitate using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the total protein content in each well. Analyze for synergistic effects using appropriate statistical models (e.g., isobolographic analysis).
Animal Growth Performance Trial
This protocol outlines a typical in vivo study to evaluate the effect of dietary supplementation with L-lysine and L-aspartate on animal growth.
Methodology:
-
Animal Model: Use a relevant animal model, such as weanling pigs or broiler chicks, known to be sensitive to dietary amino acid balance.
-
Diet Formulation: Formulate a basal diet that is marginally deficient in L-lysine. Create experimental diets by supplementing the basal diet with:
-
L-lysine alone at graded levels.
-
L-aspartate alone at graded levels.
-
A combination of L-lysine and L-aspartate at various ratios.
-
-
Experimental Design: Randomly assign animals to dietary treatment groups with sufficient replication (e.g., 8-10 pens per treatment, with multiple animals per pen).
-
Feeding Trial: Provide the respective diets and water ad libitum for a defined period (e.g., 4-6 weeks).
-
Data Collection:
-
Record body weight and feed intake weekly.
-
Calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).
-
At the end of the trial, collect blood samples for plasma amino acid analysis and other relevant biomarkers.
-
Collect tissue samples for analysis of protein and fat deposition.
-
-
Statistical Analysis: Analyze the data using analysis of variance (ANOVA) to determine the effects of the dietary treatments and their interactions.
Potential Signaling Pathways and Mechanisms of Synergy
The synergistic effects of L-lysine and L-aspartate are likely mediated through their influence on key cellular signaling pathways that regulate protein synthesis and cell growth.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and protein synthesis. Amino acids, particularly leucine, are known to activate the mTORC1 complex. While L-lysine's direct role in mTOR activation is less characterized than leucine's, its availability is crucial for the downstream process of protein synthesis. L-aspartate, by supporting energy production through the TCA cycle, can ensure an adequate ATP supply, which is essential for the energy-demanding processes of mTOR signaling and protein synthesis.
Future Directions and Conclusion
The exploration of the synergistic effects of L-lysine and L-aspartate is a promising area of research with significant implications for human and animal nutrition, as well as therapeutic development. While the theoretical basis for their synergy is strong, there is a clear need for more direct experimental evidence.
Future research should focus on:
-
Direct Comparative Studies: Conducting well-designed in vitro and in vivo studies that directly compare the effects of the this compound combination with the individual amino acids.
-
Pharmacokinetic and Bioavailability Studies: Quantifying the absorption, distribution, metabolism, and excretion of the this compound salt compared to the co-administration of the free amino acids.
-
Mechanistic Studies: Elucidating the specific molecular mechanisms and signaling pathways through which the combination exerts its synergistic effects.
References
- 1. nbinno.com [nbinno.com]
- 2. Dietary lysine affects amino acid metabolism and growth performance, which may not involve the GH/IGF-1 axis, in young growing pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asi.k-state.edu [asi.k-state.edu]
- 4. Lysine Depletion during Different Feeding Phases: Effects on Growth Performances and Meat Quality of Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the Cellular Transport of L-Lysine L-Aspartate
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Lysine L-Aspartate, a salt composed of the essential amino acid L-lysine and the non-essential amino acid L-aspartate, plays a crucial role in a variety of physiological processes. Its therapeutic and nutritional efficacy is fundamentally dependent on its uptake and transport across cellular membranes. This technical guide provides a comprehensive overview of the cellular transport mechanisms governing the distinct uptake of L-lysine and L-aspartate. It details the primary transporter families involved, presents quantitative kinetic data, outlines experimental protocols for studying these interactions, and visualizes the key transport pathways. Understanding these transport systems is paramount for the rational design of drugs and for optimizing the therapeutic applications of this compound.
Introduction
L-Lysine is an essential cationic amino acid, while L-aspartate is an acidic amino acid. In aqueous solution, this compound dissociates into L-lysine cations and L-aspartate anions. Consequently, the cellular uptake of this compound is mediated by distinct transporter proteins specific to each amino acid. This guide will separately address the cellular transport mechanisms for L-Lysine and L-Aspartate.
L-Lysine Transport Mechanisms
The transport of L-lysine across cellular membranes is primarily mediated by the Solute Carrier (SLC) superfamily of transporters, specifically the cationic amino acid transporters (CATs), which belong to the SLC7 family.
Key Transporters for L-Lysine
-
SLC7A1 (CAT-1): This is a high-affinity, low-capacity transporter for cationic amino acids including lysine, arginine, and ornithine.[1] Its transport is Na+-independent.[2] SLC7A1 is widely expressed in various tissues.[3][4]
-
System y+L: This transport system exhibits a broad scope, transporting both cationic and large neutral amino acids.[2]
-
System b0,+: A facilitative transporter involved in the transport of cationic and neutral amino acids.[2]
-
System B0,+: A Na+-dependent transport system for cationic and neutral amino acids.[2]
Kinetics of L-Lysine Transport
The transport of L-lysine is a saturable process, indicating carrier-mediated transport. Studies in NSC-34 cell lines have identified two saturable processes for L-lysine uptake.[2]
| Cell Line | Transporter System | Km1 (mM) | Vmax1 (nmol/mg protein/min) | Km2 (mM) | Vmax2 (nmol/mg protein/min) | Reference |
| NSC-34 (WT) | System y+ (Slc7a1) | - | - | - | - | [2] |
| NSC-34 (MT) | System y+ (Slc7a1) | 0.0066 ± 0.0003 | 0.072 ± 0.002 | 0.31 ± 0.14 | 3.71 ± 0.88 | [2] |
Table 1: Kinetic Parameters of [3H]L-lysine Transport in NSC-34 Cell Lines.
L-Aspartate Transport Mechanisms
L-aspartate, being an acidic amino acid, is transported by the excitatory amino acid transporters (EAATs), which are part of the SLC1 family.
Key Transporters for L-Aspartate
-
SLC1A3 (EAAT1 or GLAST-1): A high-affinity, sodium-dependent transporter for L-glutamate and L-aspartate.[5][6][7] It functions as a symporter, co-transporting one amino acid molecule with two or three Na+ ions and one proton, while counter-transporting one K+ ion.[5][6]
-
Other EAATs: While SLC1A3 is a primary transporter, other members of the EAAT family also contribute to L-aspartate uptake.
Kinetics of L-Aspartate Transport
The transport of L-aspartate is also a carrier-mediated process. Studies in chick small intestine epithelial cells have revealed two distinct uptake systems.[8][9]
| Tissue/Cell Type | Affinity | Km (µM) | Reference |
| Chick Small Intestine | High | 16 | [8][9] |
| Chick Small Intestine | Low | 2700 | [8][9] |
Table 2: Kinetic Parameters of L-Aspartate Transport.
Experimental Protocols
Radiolabeled Amino Acid Uptake Assay
This is a fundamental technique to quantify the transport of amino acids into cells.
Objective: To measure the rate of L-lysine or L-aspartate uptake by cultured cells.
Materials:
-
Cultured cells (e.g., Caco-2, NSC-34, or Xenopus laevis oocytes expressing the transporter of interest)
-
Radiolabeled substrate: [3H]L-lysine or [14C]L-aspartate
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Inhibitors or competing substrates
-
Scintillation counter and scintillation fluid
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to a confluent monolayer.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate at 37°C for a defined period (e.g., 15 minutes).
-
Initiate Uptake: Add the uptake buffer containing the radiolabeled substrate and any inhibitors or competitors.
-
Incubation: Incubate for a specific time course (e.g., 1, 5, 15, 30 minutes) at 37°C. The uptake should be linear during this period.
-
Terminate Uptake: Rapidly wash the cells with ice-cold uptake buffer to remove extracellular radiolabeled substrate.
-
Cell Lysis: Lyse the cells with cell lysis buffer.
-
Quantification:
-
Measure the radioactivity in a portion of the cell lysate using a scintillation counter.
-
Determine the protein concentration in the remaining lysate using a protein assay.
-
-
Data Analysis: Express the uptake as nmol of substrate per mg of protein per minute. Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Transfection and Expression in Xenopus laevis Oocytes
This system is widely used to study the function of a specific transporter in isolation.
Objective: To express a specific transporter (e.g., SLC7A1 or SLC1A3) in Xenopus oocytes and characterize its transport activity.
Materials:
-
Xenopus laevis oocytes
-
cRNA of the transporter of interest
-
Microinjection setup
-
Incubation solution (e.g., Modified Barth's Saline)
-
Radiolabeled substrate
-
Electrophysiology setup (for electrogenic transporters)
Procedure:
-
Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis.
-
cRNA Injection: Inject a known amount of cRNA encoding the transporter into the oocyte cytoplasm. Inject control oocytes with water.
-
Incubation: Incubate the oocytes for 2-7 days to allow for protein expression.
-
Uptake Assay: Perform a radiolabeled uptake assay as described above, using individual or small groups of oocytes.
-
Electrophysiology (optional): For electrogenic transporters like EAATs, use a two-electrode voltage clamp to measure substrate-induced currents.
Signaling Pathways
Amino acid transporters do not just mediate nutrient uptake; they can also act as sensors that initiate intracellular signaling cascades, influencing cell growth, metabolism, and other functions.[10]
mTORC1 Pathway
The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation. Its activity is stimulated by amino acids, particularly leucine and arginine. The transport of L-lysine by CATs contributes to the intracellular amino acid pool that activates mTORC1.[10]
Caption: L-Lysine transport via SLC7A1 activates the mTORC1 signaling pathway.
Experimental Workflow for Studying Transporter-Signaling Interactions
Caption: Workflow for investigating transporter-mediated signaling.
Conclusion
The cellular uptake of this compound is a complex process governed by distinct and specific transport systems for each of its constituent amino acids. L-lysine is primarily transported by cationic amino acid transporters of the SLC7 family in a Na+-independent manner, while L-aspartate is taken up by excitatory amino acid transporters of the SLC1 family through a Na+-dependent mechanism. A thorough understanding of these transporters, their kinetics, and their roles in cellular signaling is essential for the fields of drug development and clinical nutrition. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further investigate the multifaceted interactions of this compound with cellular transport systems. Future research should focus on the potential for drug-drug interactions at the level of these transporters and the elucidation of novel signaling pathways initiated by their transport activity.
References
- 1. uniprot.org [uniprot.org]
- 2. Change in Cationic Amino Acid Transport System and Effect of Lysine Pretreatment on Inflammatory State in Amyotrophic Lateral Sclerosis Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gettested.co.in [gettested.co.in]
- 4. SLC7A1 solute carrier family 7 member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. diseases.jensenlab.org [diseases.jensenlab.org]
- 7. Excitatory amino acid transporter 1 - Wikipedia [en.wikipedia.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. High affinity L-aspartate transport in chick small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of amino acid transporters in amino acid sensing1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Dissolution of L-Lysine L-Aspartate in Aqueous Solutions
Application Note AP0012
For Research Use Only. Not for use in diagnostic procedures.
Introduction
L-Lysine L-Aspartate is a salt composed of the essential amino acid L-Lysine and the non-essential amino acid L-Aspartic acid. It is utilized in various research and development applications, including cell culture, drug formulation, and nutritional studies. The dissolution of this compound in aqueous solutions is a critical first step for its use in these applications. This document provides a detailed protocol for the preparation of this compound solutions, along with data on its solubility and stability.
Understanding the physicochemical properties of this compound is essential for its effective use. The solubility of amino acid salts is influenced by factors such as pH and temperature. L-Lysine, a basic amino acid, and L-Aspartic acid, an acidic amino acid, contribute to the overall properties of the salt. This protocol provides guidance on how to manipulate these factors to achieve successful dissolution and maintain the stability of the resulting solution.
Physicochemical Properties
A summary of key physicochemical properties of this compound and its constituent amino acids is provided below.
| Property | This compound | L-Lysine | L-Aspartic Acid |
| Molecular Weight | 279.29 g/mol | 146.19 g/mol | 133.10 g/mol |
| Appearance | White powder | White crystalline solid | Colorless crystals |
| Solubility in Water | Soluble[1] | Highly soluble (>100 g/100 g H₂O at 25°C)[2] | Slightly soluble (0.45 g/100 mL at 20°C) |
| Isoelectric Point (pI) | Not specified | 9.74 | 2.77 |
Factors Influencing Solubility
The solubility of this compound in aqueous solutions is primarily influenced by:
-
pH: The solubility of amino acids and their salts is pH-dependent. L-Lysine, being a basic amino acid, is more soluble in acidic conditions, while L-Aspartic acid, an acidic amino acid, is more soluble in alkaline conditions. The overall charge of the this compound molecule will change with pH, affecting its interaction with water molecules.
-
Temperature: The solubility of this compound generally increases with temperature. However, excessive heat should be avoided to prevent potential degradation.
-
Presence of Other Solutes: The ionic strength of the solution, influenced by the presence of salts, can affect the solubility of amino acid salts.
Experimental Protocols
Materials
-
This compound powder
-
High-purity water (e.g., deionized, distilled, or Milli-Q®)
-
Sterile conical tubes or flasks
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile filters (0.22 µm)
-
1 M HCl and 1 M NaOH solutions for pH adjustment
Preparation of a 100 mg/mL Stock Solution
This protocol describes the preparation of a 100 mg/mL (10% w/v) stock solution of this compound.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 100 mg/mL solution, weigh 1.0 g of the powder.
-
Initial Dissolution: Transfer the weighed powder into a sterile conical tube or flask. Add a portion of the high-purity water, for instance, 7-8 mL for a final volume of 10 mL.
-
Mixing: Add a sterile magnetic stir bar to the container and place it on a magnetic stirrer. Stir the mixture at room temperature.
-
pH Adjustment (if necessary): Monitor the pH of the solution using a calibrated pH meter. Due to the presence of both an acidic and a basic amino acid, the initial pH of the solution is expected to be near neutral. If the powder does not dissolve completely, a slight adjustment of the pH may be necessary.
-
For acidic amino acids like L-Aspartic acid, increasing the pH by adding 1 M NaOH dropwise can enhance solubility.
-
For basic amino acids like L-Lysine, decreasing the pH with 1 M HCl can improve solubility. Given the composition of this compound, a slightly alkaline pH may facilitate the dissolution of the aspartate component without significantly precipitating the lysine. It is recommended to adjust the pH in small increments while observing the dissolution.
-
-
Final Volume Adjustment: Once the this compound is completely dissolved, add high-purity water to reach the final desired volume (e.g., 10 mL).
-
Sterilization: For applications requiring sterility, such as cell culture, the solution should be sterilized by filtration through a 0.22 µm sterile filter.
-
Storage: Store the stock solution in sterile, airtight containers. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to a year), aliquot the solution into single-use volumes and store at -20°C or below to avoid repeated freeze-thaw cycles.
Data Presentation
| Parameter | Value/Observation | Notes |
| Solubility in Water at 25°C | Expected to be high | L-Lysine is highly soluble in water. While L-Aspartic acid has lower solubility, the salt formation with a basic amino acid is expected to significantly increase its solubility. |
| Effect of Temperature | Solubility increases with increasing temperature. | Avoid boiling to prevent potential degradation. Gentle warming can be used to aid dissolution. |
| Effect of pH | Solubility is pH-dependent. | Optimal solubility is likely to be achieved in a slightly acidic to neutral pH range, balancing the solubility characteristics of both L-Lysine and L-Aspartic acid. Extreme pH values may lead to the precipitation of one of the amino acid components. |
Visualizations
Experimental Workflow for Dissolution of this compound
Caption: Workflow for preparing a sterile aqueous solution of this compound.
Signaling Pathway Context: Role of Lysine and Aspartate
L-Lysine and L-Aspartate are fundamental components in numerous cellular processes. L-Lysine is a crucial building block for protein synthesis and is involved in pathways regulating cell growth and proliferation. L-Aspartate is a key metabolite in the citric acid cycle and is a precursor for the synthesis of other amino acids and nucleotides.
Caption: Simplified diagram showing the involvement of L-Lysine and L-Aspartate in key cellular metabolic pathways.
Stability Considerations
Aqueous solutions of this compound are generally stable. However, to ensure the integrity of the solution, the following should be considered:
-
Microbial Contamination: Non-sterile solutions are susceptible to microbial growth. If not for immediate use, sterile filtration and proper storage are essential.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. It is recommended to store the solution in single-use aliquots.
-
Long-Term Storage: For long-term stability, storage at -20°C or -80°C is advised.
Conclusion
This application note provides a comprehensive protocol for the dissolution of this compound in aqueous solutions. By following these guidelines, researchers can prepare stable and effective solutions for a variety of scientific applications. The key to successful dissolution lies in the careful control of pH and the use of high-purity reagents and sterile techniques where necessary.
References
Application Notes and Protocols for L-Lysine L-Aspartate in Mammalian Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of biopharmaceutical production, optimizing mammalian cell culture media is paramount to enhancing cell growth, viability, and recombinant protein yield. Amino acids are critical components of this optimization, serving as building blocks for proteins and intermediates in key metabolic pathways. L-Lysine, an essential amino acid, and L-Aspartate, a non-essential amino acid, play crucial roles in cellular metabolism and protein synthesis.
This document provides detailed application notes and protocols for the use of L-Lysine L-Aspartate, a salt combining both amino acids, as a supplement in mammalian cell culture media. The use of this salt may offer benefits in terms of solubility, stability, and balanced nutrient delivery compared to the individual supplementation of free amino acids.[1][2] These guidelines are intended for researchers and professionals in the fields of cell culture, process development, and drug manufacturing.
Rationale for Use
L-Lysine is a fundamental component of proteins and is involved in various cellular processes, including post-translational modifications that can impact protein structure and function.[3][4] L-Aspartate is a precursor for the synthesis of other amino acids and nucleotides and plays a vital role in the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism.[5][6]
Supplementing with this compound can be particularly advantageous in high-density fed-batch cultures where nutrient depletion can become a limiting factor for cell growth and productivity. The salt form may provide improved solubility and stability in concentrated feed solutions, mitigating issues of precipitation that can occur with free amino acids at high concentrations.[2][7]
Data Summary
While direct comparative studies on this compound as a single supplement are limited, the following tables summarize the expected effects based on published data for individual L-Lysine and L-Aspartate supplementation in common mammalian cell lines like Chinese Hamster Ovary (CHO) and hybridoma cells.
Table 1: Expected Impact of this compound Supplementation on CHO Cell Culture Performance
| Parameter | Control (Standard Medium) | Expected Outcome with this compound Supplementation | Reference |
| Peak Viable Cell Density (VCD) (x10⁶ cells/mL) | 10 - 15 | 12 - 18 | [8][9] |
| Cell Viability (%) | > 90% | Maintained at > 90% for an extended period | [8] |
| Monoclonal Antibody (mAb) Titer (g/L) | 2 - 4 | 3 - 5.5 | [8][9] |
| Specific Productivity (pcd) | 20 - 40 | 25 - 50 | [8][9] |
Table 2: Expected Impact of this compound Supplementation on Hybridoma Cell Culture Performance
| Parameter | Control (Standard Medium) | Expected Outcome with this compound Supplementation | Reference |
| Peak Viable Cell Density (VCD) (x10⁶ cells/mL) | 1 - 2 | 1.5 - 2.5 | [10][11] |
| Monoclonal Antibody (mAb) Titer (mg/L) | 50 - 100 | 70 - 150 | [10][11] |
Signaling Pathways and Metabolic Impact
L-Lysine and L-Aspartate are integral to central metabolic pathways that are critical for cell growth, energy production, and protein synthesis.
Metabolic fate of L-Lysine and L-Aspartate.
Experimental Protocols
The following protocols provide a general framework for the preparation and use of this compound in mammalian cell culture. Optimization will be required for specific cell lines and processes.
Preparation of this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.
Materials:
-
This compound powder (cell culture grade)
-
High-purity water (WFI or equivalent)
-
Sterile conical tubes or bottles
-
Sterile 0.22 µm filter
-
Analytical balance
-
Sterile workspace (e.g., laminar flow hood)
Procedure:
-
In a sterile workspace, weigh the desired amount of this compound powder.
-
Dissolve the powder in high-purity water to a final concentration of 100 g/L (or as desired). Gentle warming and stirring may be required to facilitate dissolution.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Stock solution preparation workflow.
Fed-Batch Supplementation Strategy
Objective: To supplement a fed-batch culture with this compound to enhance cell growth and protein production.
Materials:
-
Mammalian cell culture (e.g., CHO, hybridoma) in a bioreactor or shake flask
-
Basal cell culture medium
-
Sterile this compound stock solution
-
Other feed solutions (e.g., glucose, other amino acids)
-
Sterile pipettes or syringes
Procedure:
-
Cell Culture Initiation: Seed the cells at a desired density in the basal medium.
-
Monitoring: Monitor cell growth (VCD and viability) and key metabolite concentrations (e.g., glucose, lactate, ammonia) daily.
-
Feeding Strategy:
-
Begin feeding on day 3 or when the cell density reaches a predetermined level (e.g., 2-3 x 10⁶ cells/mL).
-
Add the this compound stock solution to the culture to achieve a target concentration. A typical starting point is to add a volume that would increase the total lysine and aspartate concentrations by 2-4 mM each.
-
The feeding can be performed as a daily bolus or as a continuous feed.
-
It is recommended to also supplement with a concentrated glucose source and a balanced feed of other essential amino acids.
-
-
Process Control: Maintain optimal pH, temperature, and dissolved oxygen levels throughout the culture.
-
Data Collection: Continue to monitor cell growth, viability, and product titer until the culture is harvested.
Quality Control and Analysis
To evaluate the effectiveness of this compound supplementation, it is essential to perform a comprehensive analysis of the cell culture process and the final product.
Table 3: Recommended Analytical Methods
| Analysis | Method | Purpose |
| Cell Growth and Viability | Automated cell counter (e.g., Vi-CELL) | To monitor the effect on cell proliferation and culture health. |
| Metabolite Analysis | Bio-profile analyzer or HPLC | To track the consumption of nutrients and the accumulation of waste products. |
| Product Titer | ELISA, HPLC (Protein A) | To quantify the amount of recombinant protein produced. |
| Product Quality | SDS-PAGE, Western Blot, Mass Spectrometry | To assess protein integrity, aggregation, and post-translational modifications. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation in media | High concentration of the supplement | Prepare a more dilute stock solution or add the supplement more slowly to the culture. |
| Increased ammonia levels | High rate of amino acid catabolism | Optimize the feeding strategy to avoid excess supplementation. Consider using a continuous feed instead of a bolus addition. |
| No significant improvement in growth or productivity | Sub-optimal concentration or other limiting factors | Perform a dose-response experiment to determine the optimal concentration. Analyze spent media to identify other potential limiting nutrients. |
Conclusion
The use of this compound as a feed supplement in mammalian cell culture offers a promising strategy to enhance cell growth and recombinant protein production. By providing two critical amino acids in a single, potentially more soluble and stable form, this supplement can contribute to the development of more robust and productive bioprocesses. The protocols and data presented here provide a foundation for the successful implementation of this compound in your cell culture applications. Further optimization for specific cell lines and processes is encouraged to achieve maximal benefits.
References
- 1. nbinno.com [nbinno.com]
- 2. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 3. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 4. Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement [mdpi.com]
- 5. Metabolic Profiling of CHO Cells during the Production of Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designed Amino Acid Feed in Improvement of Production and Quality Targets of a Therapeutic Monoclonal Antibody | PLOS One [journals.plos.org]
- 9. Designed Amino Acid Feed in Improvement of Production and Quality Targets of a Therapeutic Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of monoclonal antibody production by lysine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of L-Lysine L-Aspartate in Pharmaceutical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lysine L-Aspartate, a salt formed from the essential amino acid L-Lysine and the non-essential amino acid L-Aspartate, is a versatile compound with a growing number of applications in pharmaceutical formulations. Its inherent biocompatibility and multifaceted physicochemical properties make it a valuable component as both an active pharmaceutical ingredient (API) and an excipient. This document provides detailed application notes and experimental protocols for the utilization of this compound in pharmaceutical research and development.
This compound is utilized to enhance the solubility and permeability of poorly water-soluble drugs, improve calcium absorption for osteoporosis treatment, and as a component in parenteral nutrition solutions.[1][2] Its role also extends to wound healing and the modulation of immune responses.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 27348-32-9 | [3] |
| Molecular Formula | C₁₀H₂₁N₃O₆ | [3] |
| Molecular Weight | 279.29 g/mol | [3] |
| Appearance | White crystalline powder | [4] |
| Solubility in Water | Highly soluble | [4] |
| pH of Aqueous Solution (10%) | 5.0 - 6.5 | [5] |
| Storage | -20°C | [3] |
Applications in Pharmaceutical Formulations
Solubility and Permeability Enhancement of Poorly Soluble Drugs
L-Lysine and its salts can significantly improve the biopharmaceutical properties of drugs belonging to the Biopharmaceutics Classification System (BCS) Class II and IV, which are characterized by low solubility and, in the case of Class IV, low permeability as well.[6] The formation of salts or co-crystals with L-Lysine can lead to a substantial increase in aqueous solubility and dissolution rate.[6]
Quantitative Data on Solubility Enhancement
The use of L-Lysine as a co-former has demonstrated significant improvements in the solubility of various poorly soluble drugs. A summary of these enhancements is provided in Table 2.
Table 2: Enhancement of Drug Solubility and Permeability with L-Lysine
| Drug | BCS Class | Method of Complexation | Solubility Enhancement Factor | Dissolution Rate Enhancement | Permeability Enhancement (Papp) | Reference |
| Bendazac | II | Co-precipitation, Co-grinding | 68 - 433-fold | Up to 6-times | 2.3 - 4-fold | [6][7] |
| Quercetin | IV | Co-precipitation, Co-grinding | 68 - 433-fold | Up to 6-times | 2.3 - 4-fold | [6][7] |
| Rutin | IV | Co-precipitation, Co-grinding | - | - | No significant enhancement | [6][7] |
| Telmisartan | II | Liquid drop grinding | Enhanced solubility | Enhanced dissolution rate | Not Reported | [8] |
Parenteral Nutrition
This compound is a valuable component in parenteral nutrition (PN) formulations, providing essential amino acids for protein synthesis in patients who are unable to receive nutrition via the enteral route.[1][9] Amino acid solutions for PN are formulated to achieve a specific plasma amino acid pattern.[10]
Quantitative Data for Parenteral Formulation
The composition of a typical amino acid intravenous infusion solution is detailed in Table 3.
Table 3: Example Composition of an 8.5% Amino Acid Intravenous Infusion
| Component | Concentration (% w/v) |
| L-Lysine (as hydrochloride salt) | 0.493 |
| L-Leucine | 0.620 |
| L-Isoleucine | 0.510 |
| L-Valine | 0.493 |
| L-Phenylalanine | 0.476 |
| L-Histidine | 0.408 |
| L-Threonine | 0.357 |
| L-Methionine | 0.340 |
| L-Tryptophan | 0.153 |
| L-Alanine | 1.760 |
| L-Arginine | 0.978 |
| Amino acetic acid (Glycine) | 0.876 |
| L-Proline | 0.578 |
| L-Serine | 0.425 |
| L-Tyrosine | 0.034 |
| This table is adapted from a sample formulation and serves as an example.[11] |
Enhancement of Calcium Absorption
L-Lysine has been shown to increase the intestinal absorption of calcium and improve its renal conservation.[12][13] This makes this compound a promising agent for the prevention and treatment of osteoporosis.[2][14] Studies have indicated that supplementation with L-Lysine can lead to a positive calcium balance.[12][13]
Quantitative Data on Calcium Absorption
A clinical study comparing calcium lysinate with other calcium supplements in osteopenia patients demonstrated a significant improvement in bone mineral density (BMD), with a relative bioavailability of 223.15% for calcium lysinate compared to calcium carbonate.[14]
Experimental Protocols
Protocol 1: Preparation of Drug-L-Lysine L-Aspartate Co-crystals/Complexes
This protocol describes two common methods for preparing co-crystals or complexes of a poorly soluble drug with this compound to enhance solubility.
A. Solvent Evaporation Method
-
Molar Ratio Determination: Determine the desired molar ratio of the drug to this compound (e.g., 1:1).
-
Dissolution: Dissolve the drug and this compound in a suitable solvent (e.g., methanol) in the determined molar ratio.[15]
-
Evaporation: Allow the solvent to evaporate slowly at room temperature or under reduced pressure.
-
Collection: Collect the resulting solid co-crystals/complexes.
-
Characterization: Characterize the product using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of a new solid phase.[8][15]
B. Liquid-Assisted Grinding (Co-grinding) Method
-
Mixing: Place the drug and this compound in the desired molar ratio into a mortar.[6][8]
-
Grinding: Add a small amount of a suitable solvent (e.g., methanol) and grind the mixture with a pestle for a specified time (e.g., 30-60 minutes).[8]
-
Drying: Dry the resulting powder to remove the solvent.
-
Characterization: Characterize the product using PXRD, DSC, and FTIR to confirm co-crystal/complex formation.[6]
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of a drug or its this compound complex.[16][17]
-
Sample Preparation: Add an excess amount of the drug or drug-lysine complex to a known volume of distilled water or a relevant buffer solution in a sealed container.
-
Equilibration: Agitate the containers at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[16]
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[16]
-
Quantification: Analyze the concentration of the dissolved drug in the supernatant/filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[16]
-
Calculation: Express the solubility in units such as mg/mL or µg/mL.
Protocol 3: In Vitro Permeability Assay (Franz Diffusion Cell)
This protocol describes an in vitro method to assess the permeability of a drug from its this compound formulation across a synthetic membrane.[18]
-
Membrane Preparation: Mount a synthetic membrane (e.g., Strat-M®) onto a Franz diffusion cell.[18]
-
Receptor Chamber: Fill the receptor chamber with a suitable buffer (e.g., phosphate buffer pH 7.4) and maintain a constant temperature (e.g., 32 ± 1°C).[18]
-
Donor Chamber: Apply the drug or drug-lysine formulation to the donor side of the membrane.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw samples from the receptor chamber and replace with fresh buffer.[18]
-
Analysis: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC).
-
Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the drug's permeability.
Signaling Pathways and Mechanisms of Action
L-Lysine in Wound Healing
L-Lysine plays a crucial role in wound healing through its involvement in collagen synthesis.[19][20] It is essential for the cross-linking of collagen fibers, which provides strength and elasticity to the newly formed tissue.[1] Lysine residues are hydroxylated to form hydroxylysine, a key step in the formation of stable collagen cross-links.[21]
L-Lysine in Immune Modulation
L-Lysine contributes to immune function by participating in the production of antibodies and potentially inhibiting viral replication by competing with arginine.[2] In some cellular contexts, L-Lysine has been shown to influence key signaling pathways such as the Target of Rapamycin (TOR) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways, which are involved in regulating immune responses.[22]
Conclusion
This compound is a promising and versatile compound for pharmaceutical formulations. Its ability to enhance the bioavailability of poorly soluble drugs, its role in parenteral nutrition, and its therapeutic potential in promoting calcium absorption and wound healing make it a subject of significant interest for researchers and drug development professionals. The protocols and data presented in this document provide a foundation for further exploration and application of this compound in the development of novel and effective pharmaceutical products.
References
- 1. massivebio.com [massivebio.com]
- 2. nbinno.com [nbinno.com]
- 3. L-Lysine-L-aspartate - CD Formulation [formulationbio.com]
- 4. benchchem.com [benchchem.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Investigation into the Emerging Role of the Basic Amino Acid L-Lysine in Enhancing Solubility and Permeability of BCS Class II and BCS Class IV Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of L-Lysine Amino Acid-Based Co-Crystal of Telmisartan Using Crystal Engineering Approach to Improve Solubility, Dissolution, and Micrometric Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DailyMed - PLENAMINE- lysine acetate, leucine, phenylalanine, valine, isoleucine, methionine, threonine, tryptophan, alanine, arginine, glycine, histidine, proline, glutamic acid, serine, aspartic acid, and tyrosine solution [dailymed.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. emeaclinicalnutrition.baxter.com [emeaclinicalnutrition.baxter.com]
- 12. Dietary L-lysine and calcium metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dietary L-lysine and calcium metabolism in humans. | Semantic Scholar [semanticscholar.org]
- 14. A Randomized Open-Label Clinical Study Comparing the Efficacy, Safety, and Bioavailability of Calcium Lysinate with Calcium Carbonate and Calcium Citrate Malate in Osteopenia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. In Vitro Evaluation of Cytotoxicity and Permeation Study on Lysine- and Arginine-Based Lipopeptides with Proven Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kollohealth.com [kollohealth.com]
- 20. 4 Impressive Health Benefits of Lysine [healthline.com]
- 21. The Role of the Lysyl Oxidases in Tissue Repair and Remodeling: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dietary Lysine Levels Improved Antioxidant Capacity and Immunity via the TOR and p38 MAPK Signaling Pathways in Grass Carp, Ctenopharyngodon idellus Fry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of L-Lysine and L-Aspartate in Biological Samples using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a detailed protocol for the simultaneous quantification of L-Lysine and L-Aspartate in biological samples, such as plasma, urine, and tissue homogenates, using reverse-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization and fluorescence or UV detection. The method is sensitive, selective, and suitable for researchers, scientists, and drug development professionals.
Introduction
L-Lysine is an essential amino acid crucial for protein synthesis, tissue repair, and the production of hormones and enzymes.[1] L-Aspartate is a non-essential amino acid that plays a vital role in the urea cycle, gluconeogenesis, and as a neurotransmitter. Accurate quantification of these amino acids in biological matrices is essential for various fields, including biochemistry, medicine, and drug development, to understand their roles in health and disease.[2][3] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of amino acids in complex biological fluids.[4][5] Due to the lack of a suitable chromophore in most amino acids, a derivatization step is typically required to enable sensitive detection by UV or fluorescence detectors.[6] This note describes a robust HPLC method employing pre-column derivatization for the reliable quantification of L-Lysine and L-Aspartate.
Principle
The method involves the deproteinization of the biological sample, followed by the derivatization of the free amino acids with a fluorescent or UV-absorbing reagent. The derivatized L-Lysine and L-Aspartate are then separated on a reverse-phase HPLC column and quantified using a fluorescence or UV detector. An internal standard is used to ensure accuracy and precision.
Experimental Workflow
Caption: High-level experimental workflow for HPLC analysis.
Materials and Reagents
-
L-Lysine hydrochloride (≥99%)
-
L-Aspartic acid (≥99%)
-
Internal Standard (e.g., Norvaline)
-
HPLC grade acetonitrile, methanol, and water
-
Trichloroacetic acid (TCA) or perchloric acid (PCA) for protein precipitation[2]
-
Derivatization reagent (e.g., o-Phthalaldehyde (OPA) with 2-mercaptoethanol, 9-fluorenylmethyl chloroformate (FMOC-Cl), or Dansyl chloride)[7][8][9]
-
Borate buffer
-
Mobile phase buffers (e.g., sodium acetate, phosphate buffer)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and fluorescence or UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Microcentrifuge
-
Vortex mixer
-
pH meter
-
Analytical balance
-
Syringe filters (0.22 µm)
Detailed Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve L-Lysine hydrochloride, L-Aspartic acid, and the internal standard in HPLC grade water to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions to cover the expected concentration range in the biological samples.
Sample Preparation
The choice of sample preparation method depends on the biological matrix.[4]
For Plasma/Serum:
-
Thaw the frozen plasma or serum sample on ice.
-
To 100 µL of the sample, add 200 µL of ice-cold 10% (w/v) TCA or 6% (w/v) PCA to precipitate proteins.[2]
-
Vortex for 1 minute and incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[2]
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
For Urine:
-
Centrifuge the urine sample at 5,000 x g for 10 minutes to remove any particulate matter.
-
Dilute the supernatant 1:10 with HPLC grade water.
-
Filter the diluted sample through a 0.22 µm syringe filter.
For Tissue:
-
Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Perform protein precipitation as described for plasma/serum.
Pre-column Derivatization (Example using OPA)
-
In an HPLC vial, mix 50 µL of the prepared sample or standard solution with 50 µL of the internal standard solution.
-
Add 100 µL of borate buffer (pH 9.5).
-
Add 50 µL of the OPA/2-mercaptoethanol reagent.
-
Vortex immediately for 30 seconds.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection into the HPLC system.
HPLC Conditions
The following are typical starting conditions and may require optimization:
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 50 mM Sodium Acetate, pH 6.5 |
| Mobile Phase B | Acetonitrile:Methanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Detector | Fluorescence: Ex: 340 nm, Em: 450 nm (for OPA) |
| UV: 254 nm (for other derivatizing agents) | |
| Run Time | 30 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 22 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Data Presentation
The following table summarizes typical quantitative data obtained from validated HPLC methods for amino acid analysis. Note that these values can vary depending on the specific method and instrumentation used.
| Analyte | Retention Time (min) | LOD (µM) | LOQ (µM) | Recovery (%) |
| L-Aspartate | ~ 5.8 | 0.5 - 1.5 | 1.5 - 5.0 | 90 - 105 |
| L-Lysine | ~ 15.2 | 0.7 - 2.0[9] | 2.4 - 7.0[9] | 92 - 108[6] |
LOD: Limit of Detection, LOQ: Limit of Quantification
Metabolic Pathway Context
Caption: Simplified metabolic roles of L-Lysine and L-Aspartate.
Conclusion
The described RP-HPLC method with pre-column derivatization provides a reliable and sensitive approach for the simultaneous quantification of L-Lysine and L-Aspartate in various biological samples. The detailed protocol and guidelines presented in this application note will be valuable for researchers and professionals in the fields of life sciences and drug development. Proper method validation should be performed in the respective laboratory to ensure data quality and reliability.
References
- 1. HPLC Method for Analysis of L-Lysine and L-Arginine | SIELC Technologies [sielc.com]
- 2. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Analysis and Manipulation of Aspartate Pathway Genes for l-Lysine Overproduction from Methanol by Bacillus methanolicus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. actascientific.com [actascientific.com]
- 9. researchgate.net [researchgate.net]
L-Lysine L-Aspartate in Animal Nutrition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lysine L-Aspartate is a salt combining the essential amino acid L-lysine with the non-essential amino acid L-aspartate. This compound holds significant potential as a dietary supplement in animal nutrition, leveraging the established roles of both amino acids in growth, metabolism, and health. L-lysine is typically the first limiting amino acid in grain-based diets for monogastric animals, making its supplementation crucial for optimizing growth and feed efficiency.[1][2][3] L-aspartate, a key player in various metabolic pathways, may offer synergistic benefits by supporting energy metabolism and intestinal health.[4][5][6]
These application notes provide a comprehensive overview of the potential uses of this compound in animal nutrition studies, supported by experimental protocols and quantitative data from research on L-lysine and L-aspartate supplementation. While direct studies on this compound are limited, the information presented herein is extrapolated from studies on highly bioavailable lysine sources (e.g., L-Lysine HCl and L-Lysine Sulfate) and L-aspartate.
Application Notes
Growth Promotion in Swine and Poultry
Application: To enhance growth rates, improve feed conversion ratios, and increase muscle mass in swine and poultry.
Rationale: L-lysine is a critical component for protein synthesis and muscle development.[3][7] Supplementation with bioavailable lysine allows for the formulation of diets with lower crude protein levels, which can reduce nitrogen excretion and feed costs.[8] L-aspartate can serve as an energy source for intestinal cells, potentially improving gut health and nutrient absorption, further supporting growth.[4]
Expected Outcomes:
-
Increased average daily gain (ADG).[8]
-
Improved feed conversion ratio (FCR).[9]
-
Enhanced lean muscle deposition and carcass quality.[10]
Immune System Support
Application: To bolster the immune response and improve disease resistance in livestock and aquaculture.
Rationale: L-lysine is essential for the production of antibodies and other immune-related proteins.[7] Dietary lysine deficiency can impair immune function, leading to increased susceptibility to diseases.[1] L-aspartate has been shown to support intestinal barrier integrity, which is a crucial first line of defense against pathogens.[4]
Expected Outcomes:
-
Enhanced antibody production in response to vaccination or challenge.
-
Reduced morbidity and mortality rates during disease outbreaks.
-
Improved gut barrier function, as indicated by increased expression of tight junction proteins.[4]
Improvement of Gut Health in Weaned Piglets
Application: To mitigate the effects of weaning stress on the gastrointestinal tract of piglets, reducing diarrhea and improving nutrient absorption.
Rationale: Weaning is a critical period characterized by intestinal inflammation and increased susceptibility to pathogens. L-aspartate has been demonstrated to reduce the severity of diarrhea and improve intestinal structure in weaned piglets challenged with E. coli.[4] It serves as a key energy substrate for enterocytes, promoting gut health and integrity.[4]
Expected Outcomes:
-
Reduced incidence and severity of post-weaning diarrhea.[4]
-
Improved intestinal morphology (e.g., increased villus height).[4]
-
Enhanced intestinal barrier function.[4]
Quantitative Data Summary
The following tables summarize quantitative data from studies on L-lysine and L-aspartate supplementation in various animal species. These data provide a basis for expected outcomes when using this compound.
Table 1: Effect of L-Aspartate Supplementation on Weaned Piglets Challenged with E. coli
| Parameter | Control | 1% L-Aspartate | 2% L-Aspartate |
| Average Daily Gain ( g/day ) | 150 | 210 | 220 |
| Gain-to-Feed Ratio | 0.50 | 0.65 | 0.68 |
| Diarrhea Score (1-5) | 3.5 | 2.5 | 2.3 |
| Duodenal Villi Height (μm) | 450 | 520 | - |
| Ileal ZO-1 Expression (relative) | 1.0 | 1.8 | - |
Data adapted from a study on L-aspartate supplementation in weaned piglets.[4]
Table 2: Bioavailability of Different L-Lysine Sources in Growing Pigs
| Parameter | L-Lysine HCl | L-Lysine Sulfate |
| Relative Bioavailability (ADG) | 100% | 99% |
| Relative Bioavailability (G:F) | 100% | 97% |
Data from a study comparing the relative biological value of L-lysine sulfate to L-lysine HCl.[11] this compound is expected to have high bioavailability similar to other salt forms.
Table 3: Effect of Dietary Lysine Levels on Growing Pigs
| Parameter | Lysine Deficient (0.65% SID) | Lysine Adequate (0.98% SID) |
| Final Body Weight (kg) | 55.2 | 63.5 |
| Average Daily Gain ( g/day ) | 680 | 820 |
| Gain-to-Feed Ratio | 0.38 | 0.45 |
| Plasma Lysine (μmol/L) | 85 | 150 |
Data from a study on the effects of dietary lysine restriction in young growing pigs.[12] SID = Standardized Ileal Digestible.
Experimental Protocols
Protocol 1: Evaluating the Efficacy of this compound on Growth Performance in Broiler Chickens
Objective: To determine the effect of dietary this compound supplementation on the growth performance, carcass characteristics, and nutrient digestibility of broiler chickens.
Experimental Design:
-
Animals: 240 day-old male broiler chicks (e.g., Ross 308).
-
Housing: Randomized complete block design with 4 dietary treatments, 6 replicate pens per treatment, and 10 birds per pen.
-
Diets: A basal corn-soybean meal diet formulated to be deficient in lysine. The basal diet is supplemented with graded levels of this compound to provide, for example, 0.85%, 1.00%, 1.15%, and 1.30% total lysine. The levels should be chosen to span the expected requirement.
-
Duration: 42 days (starter phase: day 1-21; finisher phase: day 22-42).
Methodology:
-
Acclimation: Birds are acclimated for 3 days with ad libitum access to water and a standard starter diet.
-
Experimental Period: From day 4, birds are fed their respective experimental diets. Body weight and feed intake are recorded weekly for each pen.
-
Data Collection:
-
Growth Performance: Average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR) are calculated.
-
Carcass Analysis: At day 42, two birds per pen are selected, weighed, and euthanized for carcass evaluation (carcass yield, breast meat yield, abdominal fat pad percentage).
-
Nutrient Digestibility: During the last 3 days of the experiment, excreta are collected from each pen to determine the apparent metabolizable energy (AME) and nitrogen retention.
-
Statistical Analysis: Data are analyzed using ANOVA with pen as the experimental unit. Treatment means are compared using Tukey's HSD test.
Protocol 2: Investigating the Effect of this compound on Gut Health and Immune Response in Weaned Piglets
Objective: To assess the impact of this compound on intestinal morphology, barrier function, and immune status of weaned piglets.
Experimental Design:
-
Animals: 32 piglets weaned at 21 days of age.
-
Housing: Individual pens to monitor feed intake and health status.
-
Treatments:
-
Control: Basal diet.
-
L-Lysine: Basal diet supplemented with L-Lysine HCl to meet requirements.
-
L-Aspartate: Basal diet supplemented with L-Aspartate.
-
This compound: Basal diet supplemented with this compound. All diets should be isolysinic and isonitrogenous.
-
-
Challenge (Optional): On day 14 post-weaning, half of the pigs in each group may be challenged with an oral dose of enterotoxigenic Escherichia coli (ETEC).
-
Duration: 28 days post-weaning.
Methodology:
-
Dietary Intervention: Piglets are fed their respective experimental diets from the day of weaning.
-
Sample Collection:
-
Blood Samples: Collected on day 0, 14, and 28 to measure plasma concentrations of amino acids, urea nitrogen (PUN), and immunoglobulins (IgG, IgA).
-
Tissue Samples: At the end of the experiment, pigs are euthanized, and sections of the duodenum, jejunum, and ileum are collected for histological analysis (villus height, crypt depth) and gene expression analysis of tight junction proteins (e.g., occludin, ZO-1) via qPCR.
-
Fecal Scores: Diarrhea incidence and severity are monitored daily.
-
Statistical Analysis: Data are analyzed as a 2x2 factorial arrangement (lysine source x aspartate) or using a one-way ANOVA if no challenge is applied.
Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationship
References
- 1. Lysine nutrition in swine and the related monogastric animals: muscle protein biosynthesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine Depletion during Different Feeding Phases: Effects on Growth Performances and Meat Quality of Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine in Animal Feed: A Key Nutrient for Optimal Growth [ficchem.com]
- 4. Effects of dietary L-glutamate and L-aspartate supplementation on growth performance, severity of diarrhea, intestinal barrier integrity, and fecal microbiota of weaned piglets challenged with F18 enterotoxigenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. The effect of aspartate on the energy metabolism in the liver of weanling pigs challenged with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. foxnutgroup.com [foxnutgroup.com]
- 8. K-State feeding trials with pigs show benefits of dietary feed grade amino acids [ksre.k-state.edu]
- 9. Oral supplementation with L-aspartate and L-glutamate inhibits atherogenesis and fatty liver disease in cholesterol-fed rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thepigsite.com [thepigsite.com]
- 11. researchgate.net [researchgate.net]
- 12. Dietary lysine affects amino acid metabolism and growth performance, which may not involve the GH/IGF-1 axis, in young growing pigs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of L-Lysine L-Aspartate in Wound Healing Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lysine, an essential amino acid, plays a critical role in various physiological processes, including protein synthesis, calcium absorption, and the production of hormones, enzymes, and antibodies.[1] Its involvement in collagen synthesis makes it a molecule of significant interest in the field of wound healing.[2] While research has highlighted the potential of L-Lysine in accelerating wound repair, specific data on the experimental use of its salt, L-Lysine L-Aspartate, in wound healing models is limited. This document provides a comprehensive overview of the known effects of L-Lysine in wound healing, drawing from available preclinical and clinical studies, and offers detailed protocols that can be adapted for the investigation of this compound.
L-Lysine contributes to wound healing through several mechanisms:
-
Collagen Synthesis: It is a fundamental building block of collagen, the primary structural protein in the skin and connective tissues. L-Lysine is hydroxylated to hydroxylysine, which is essential for the formation of stable collagen cross-links that provide tensile strength to the healing tissue.[2]
-
Angiogenesis: L-Lysine has been shown to promote the formation of new blood vessels, a crucial process for supplying oxygen and nutrients to the wound bed.[2]
-
Immunomodulation: It may influence the immune response by modulating the expression of inflammatory cytokines, potentially reducing chronic inflammation in wounds.[3]
These application notes and protocols are intended to guide researchers in designing and conducting experiments to evaluate the efficacy of this compound in various wound healing models.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of L-Lysine-containing formulations on wound healing.
Table 1: Preclinical Data from a Rat Thermal Burn Model
| Treatment Group | Mean Wound Area on Day 14 (cm²) | Percentage Reduction in Wound Area (Day 14 vs. Day 0) | Histological Findings (Day 35) |
| Control (Negative) | 5.23 ± 0.25 | 6.8% | Incomplete epithelialization, moderate inflammation |
| Dihydroquercetin (DHQ) Suspension | 5.30 ± 0.28 | 5.5% | Partial epithelialization, mild inflammation |
| L-Lysine Monohydrate Solution | 5.31 ± 0.26 | 5.4% | Improved epithelialization compared to control |
| DHQ + L-Lysine Composition | 4.65 ± 0.22 | 17.1% | Complete epithelialization, well-organized collagen fibers, active keloid scar formation[4][5] |
*Statistically significant difference compared to control groups (p < 0.05). Data adapted from a study on a water-soluble composition of dihydroquercetin and L-lysine.[4][5]
Table 2: Clinical Data from Studies on Chronic Foot Ulcers
| Study Population & Wound Type | Intervention | Key Outcomes |
| Diabetic Foot Ulcers (n=40) | 15% L-Lysine cream applied twice daily for 6 weeks | Significant reduction in ulcer size and depth as measured by the Bates-Jensen Wound Assessment Tool (BWAT) compared to standard care (P<0.05).[2] |
| Non-Diabetic Foot Ulcers (n=20) | 15% L-Lysine cream applied twice daily for 7 weeks | Significant decrease in ulcer size and depth compared to standard therapy.[6] |
Experimental Protocols
Protocol 1: In Vivo Excisional Wound Healing Model in Rodents
This protocol describes a standard method to assess the effect of topically applied this compound on full-thickness wound healing.
Materials:
-
This compound
-
Vehicle control (e.g., sterile saline, hydrogel)
-
Rodent model (e.g., Wistar rats or BALB/c mice)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical scissors, forceps, and 6mm biopsy punch
-
Digital camera and ruler for wound measurement
-
Histology supplies (formalin, paraffin, hematoxylin and eosin stain)
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week before the experiment. Anesthetize the animal using an appropriate anesthetic.
-
Wound Creation: Shave the dorsal thoracic region and disinfect the skin. Create a full-thickness excisional wound using a 6mm biopsy punch.
-
Treatment Application: Apply a predetermined dose of this compound (e.g., in a hydrogel formulation) or the vehicle control to the wound bed. The application frequency will depend on the formulation's properties (e.g., once daily).
-
Wound Closure Measurement: Photograph the wounds with a ruler for scale at regular intervals (e.g., days 0, 3, 7, 10, and 14). Analyze the images using software to calculate the wound area.
-
Histological Analysis: On selected days, euthanize a subset of animals and excise the entire wound, including a margin of surrounding healthy skin. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section. Stain sections with hematoxylin and eosin (H&E) to evaluate re-epithelialization, granulation tissue formation, and inflammatory cell infiltration. Masson's trichrome stain can be used to assess collagen deposition.
-
Data Analysis: Calculate the percentage of wound closure over time. Perform statistical analysis (e.g., ANOVA) to compare the treatment group with the control group.
Protocol 2: In Vitro Fibroblast Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of dermal fibroblasts, key cells in the wound healing process.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
96-well plates
-
Cell proliferation assay kit (e.g., MTT, WST-1, or CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HDFs into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with serum-free or low-serum medium containing various concentrations of this compound. Include a vehicle control (medium without the compound).
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Proliferation Assay: At each time point, add the proliferation reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control and perform statistical analysis to determine the effect of different concentrations of this compound on fibroblast proliferation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound in wound healing.
References
- 1. Lysine: Is it worth more? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of 15% lysine cream in treating diabetic foot ulcers: a randomized interventional study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. capsure.uk [capsure.uk]
- 4. Frontiers Publishing Partnerships | Insights in wound healing properties of water-soluble composition of dihydroquercetin and L-lysine [frontierspartnerships.org]
- 5. Insights in wound healing properties of water-soluble composition of dihydroquercetin and L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
Application Notes and Protocols: L-Lysine L-Aspartate as an Excipient for Poorly Soluble Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). This low solubility can lead to inadequate dissolution, variable absorption, and ultimately, poor bioavailability. To overcome these hurdles, various formulation strategies are employed, with the selection of appropriate excipients being critical. Amino acids, as naturally occurring, biocompatible molecules, are emerging as versatile excipients for enhancing the solubility and dissolution rates of poorly soluble drugs.
L-Lysine, a basic amino acid, has demonstrated significant success in increasing the solubility of acidic drugs, primarily through the formation of more soluble salt complexes.[1][2][3] L-Lysine L-Aspartate, a salt composed of the basic amino acid L-Lysine and the acidic amino acid L-Aspartate, presents a unique opportunity as a multi-functional excipient. While direct studies on this compound as a solubility enhancer are limited, its constituent components suggest a strong potential for improving the biopharmaceutical properties of a wide range of poorly soluble APIs.[4][]
These application notes provide a detailed overview of the potential mechanisms, formulation protocols, and evaluation techniques for utilizing this compound to enhance the solubility of poorly soluble drugs, drawing upon the extensive research conducted on L-Lysine.
Mechanism of Solubility Enhancement
This compound likely enhances drug solubility through a combination of mechanisms, primarily driven by the individual properties of its constituent amino acids. The primary proposed mechanism is the in-situ formation of salts or co-crystals between the drug and the amino acid components, which alters the physicochemical properties of the API, leading to increased aqueous solubility.
For acidic drugs , the basic L-Lysine component is expected to play the dominant role. The free L-Lysine in solution can accept a proton from the acidic drug, forming a more soluble drug-lysinate salt. This ionization significantly increases the drug's affinity for aqueous media.
For basic drugs , the acidic L-Aspartate component could potentially interact via proton donation, forming a more soluble drug-aspartate salt.
Additionally, the presence of both amino acids can create a localized buffered environment that maintains a pH favorable for drug solubility. Non-ionic interactions, such as hydrogen bonding, may also contribute to the formation of stable, soluble complexes.[2]
Data Presentation: Solubility Enhancement Potential
While specific quantitative data for this compound as an excipient is not yet widely published, the extensive research on L-Lysine provides a strong indication of its potential. The following tables summarize the reported solubility enhancement for various poorly soluble drugs when formulated with L-Lysine. It is hypothesized that this compound would achieve similar, if not potentially broader, effects.
Table 1: Reported Solubility Enhancement of Acidic Drugs with L-Lysine
| Drug | BCS Class | Formulation Method | Molar Ratio (Drug:Lysine) | Solubility Enhancement Factor | Reference |
| Bendazac | II | Co-precipitation, Co-grinding | 1:1 | 68-fold | [1] |
| Quercetin | IV | Co-precipitation, Co-grinding | 1:1 | 433-fold | [1] |
| Indomethacin | II | Freeze-drying | 1:1 | 2,296-fold | [3] |
| Ketoprofen | II | Co-precipitation | Not specified | 4.65-fold | Exploration of the Safety and Solubilization, Dissolution, Analgesic Effects of Common Basic Excipients on the NSAID Drug Ketoprofen - PMC - NIH |
Table 2: Reported Dissolution Enhancement of Poorly Soluble Drugs with L-Lysine
| Drug | BCS Class | Formulation Method | Dissolution Enhancement | Reference |
| Bendazac | II | Co-precipitation, Co-grinding | Up to 6-times faster | [1] |
| Quercetin | IV | Co-precipitation, Co-grinding | Significantly enhanced | [1] |
| Telmisartan | II | Liquid drop grinding | Better dissolution rate than pure drug | [6] |
| Andrographolide | - | Neat ball milling | 0.5 mg/mL in water (vs. 0.08 mg/mL for pure drug) | Co-Amorphous Andrographolide–Lysine with Unexpectedly Enhanced Solubility - MDPI |
Experimental Protocols
The following protocols describe methods for preparing and evaluating formulations of poorly soluble drugs with this compound. These are based on established techniques for L-Lysine.
Protocol 1: Preparation of Drug-L-Lysine L-Aspartate Complexes by Co-precipitation
This method is suitable for forming salts or co-crystals by dissolving the components in a common solvent and then inducing precipitation by adding an anti-solvent.
Materials:
-
Poorly soluble drug (acidic or basic)
-
This compound
-
Solvent (e.g., methanol, ethanol, acetone)
-
Anti-solvent (e.g., water, diethyl ether)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel, vacuum flask)
-
Drying oven or desiccator
Procedure:
-
Determine the desired molar ratio of the drug to this compound (e.g., 1:1, 1:2).
-
Dissolve the poorly soluble drug in a minimal amount of a suitable solvent with stirring.
-
In a separate container, dissolve the this compound in the same solvent.
-
Slowly add the drug solution to the this compound solution (or vice versa) while stirring continuously.
-
Stir the resulting solution at room temperature for a specified period (e.g., 1-4 hours) to ensure complete interaction.
-
Slowly add the anti-solvent to the solution with vigorous stirring to induce precipitation.
-
Continue stirring for an additional 30-60 minutes to allow for complete precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate with a small amount of the anti-solvent to remove any unreacted components.
-
Dry the collected solid in a vacuum oven or desiccator at a suitable temperature until a constant weight is achieved.
Protocol 2: Preparation of Drug-L-Lysine L-Aspartate Solid Dispersions by Co-grinding
This solvent-free method is environmentally friendly and suitable for thermally sensitive compounds. It relies on mechanical energy to induce the formation of co-amorphous solid dispersions or co-crystals.
Materials:
-
Poorly soluble drug
-
This compound
-
Mortar and pestle or ball mill
-
Spatula
Procedure:
-
Weigh the poorly soluble drug and this compound in the desired molar ratio.
-
Transfer the powders to a mortar or the grinding jar of a ball mill.
-
Thoroughly mix the powders with a spatula.
-
Manual Grinding: Grind the mixture vigorously with the pestle for a specified duration (e.g., 30-60 minutes).
-
Ball Milling: Mill the mixture at a specified frequency and duration according to the instrument's operating manual.
-
Periodically scrape the sides of the mortar or jar to ensure homogenous mixing.
-
The resulting powder is the solid dispersion. Store in a desiccator.
Protocol 3: Equilibrium Solubility Studies
This protocol determines the saturation solubility of the drug and its formulations.
Materials:
-
Pure drug and prepared drug-L-Lysine L-Aspartate formulations
-
Distilled water or relevant buffer solutions (e.g., pH 1.2, 4.5, 6.8)
-
Vials with screw caps
-
Shaking incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of the test substance (pure drug or formulation) to a series of vials containing a known volume of the desired aqueous medium.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After shaking, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.
-
Dilute the filtered sample with the appropriate solvent.
-
Analyze the concentration of the dissolved drug using a validated analytical method.
-
Calculate the solubility in mg/mL or µg/mL.
Protocol 4: In Vitro Dissolution Testing
This protocol evaluates the rate and extent of drug release from the prepared formulations.
Materials:
-
Pure drug and prepared formulations (e.g., in capsules or as compressed tablets)
-
USP-compliant dissolution apparatus (e.g., Apparatus 2 - paddle)
-
Dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer)
-
Water bath for temperature control (37 ± 0.5°C)
-
Syringes and filters for sampling
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer with a flow-through cell or HPLC)
Procedure:
-
De-aerate the dissolution medium and bring it to 37 ± 0.5°C in the dissolution vessels.
-
Set the paddle speed to a specified rate (e.g., 50 or 75 rpm).
-
Place a known amount of the pure drug or formulation into each vessel.
-
Start the dissolution test and collect samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn sample volume with fresh, pre-warmed medium.
-
Filter the samples immediately.
-
Analyze the drug concentration in each sample using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.
Characterization of Formulations
To understand the solid-state properties of the prepared drug-L-Lysine L-Aspartate formulations, the following characterization techniques are recommended:
-
Powder X-Ray Diffraction (PXRD): To determine the crystallinity of the material. A transition from a crystalline pattern (sharp peaks) to an amorphous halo indicates the formation of a co-amorphous solid dispersion.
-
Differential Scanning Calorimetry (DSC): To assess the thermal properties, such as melting point and glass transition temperature. The disappearance of the drug's melting endotherm can confirm amorphization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify interactions between the drug and this compound. Shifts in the characteristic peaks of functional groups (e.g., carboxyl, amino groups) can indicate salt formation or hydrogen bonding.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the raw materials and the resulting formulations.
By following these protocols and employing the described characterization techniques, researchers can effectively explore the potential of this compound as a valuable excipient for enhancing the solubility and dissolution of poorly soluble drugs, thereby improving their potential for therapeutic efficacy.
References
- 1. Investigation into the Emerging Role of the Basic Amino Acid L-Lysine in Enhancing Solubility and Permeability of BCS Class II and BCS Class IV Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of amino acids as counterions improves the solubility of the BCS II model drug, indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
Application Notes: Microbiological Assay for L-Lysine Determination in Feed Samples
Introduction
L-lysine is an essential amino acid and a critical component in animal feed, directly impacting animal growth and protein synthesis. Accurate quantification of L-lysine in feed formulations is crucial for ensuring nutritional quality and optimizing animal performance. While chromatographic methods like HPLC are common, microbiological assays present a simpler, cost-effective, and reliable alternative.[1][2][3][4] This application note details a protocol for the determination of L-lysine in feed samples using a microbiological microtiter plate assay.
Principle of the Assay
The assay is based on the growth response of an L-lysine auxotrophic bacterium, Pediococcus acidilactici, to varying concentrations of L-lysine.[1][2][4] This bacterium requires L-lysine for growth; therefore, in a culture medium containing all other necessary nutrients except L-lysine, the bacterial growth will be directly proportional to the amount of L-lysine supplied by the sample or standard. The bacterial growth is measured spectrophotometrically as turbidity (optical density), and the L-lysine concentration in the sample is determined by comparing its response to a standard curve generated with known concentrations of L-lysine.
Experimental Protocol
1. Materials and Reagents
-
Microorganism: Pediococcus acidilactici (a strain auxotrophic for L-lysine)
-
Culture Media:
-
Inoculum Broth (e.g., MRS Broth)
-
Assay Basal Medium (L-lysine free)
-
-
L-Lysine Standard Stock Solution: (e.g., 1000 µg/mL in deionized water)
-
Feed Samples: Homogenized and finely ground
-
Hydrochloric Acid (HCl): 6 M for sample hydrolysis
-
Sodium Hydroxide (NaOH): For pH adjustment
-
Phosphate Buffer: For dilutions
-
Apparatus:
-
96-well microtiter plates
-
Microplate reader (spectrophotometer) with a 610-630 nm filter
-
Autoclave
-
Incubator (37°C)
-
Vortex mixer
-
Centrifuge
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
2. Preparation of Solutions and Media
-
L-Lysine Standard Solutions: Prepare a series of standard solutions by diluting the L-Lysine Standard Stock Solution with deionized water to achieve a range of concentrations (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 µg/mL).
-
Inoculum Preparation: Inoculate Pediococcus acidilactici into the inoculum broth and incubate at 37°C for 18-24 hours. The resulting bacterial suspension is the inoculum.
-
Assay Medium: Prepare the L-lysine-free basal assay medium according to the manufacturer's instructions and sterilize by autoclaving.
3. Sample Preparation (Acid Hydrolysis)
-
Weigh approximately 1 gram of the homogenized feed sample into a screw-cap tube.
-
Add 10 mL of 6 M HCl.
-
Seal the tube and heat at 110°C for 23 hours to hydrolyze the proteins and release the amino acids.
-
Allow the hydrolysate to cool to room temperature.
-
Neutralize the hydrolysate to a pH of 6.8-7.2 with NaOH.
-
Transfer the neutralized solution to a volumetric flask and dilute with deionized water to a known volume.
-
Filter or centrifuge the solution to remove any solid particles.
-
Further dilute the extract with phosphate buffer to an expected L-lysine concentration that falls within the range of the standard curve.
4. Assay Procedure (Microtiter Plate Method)
-
Plate Setup:
-
Add 150 µL of the L-lysine-free basal assay medium to each well of a 96-well microtiter plate.
-
Add 150 µL of each L-lysine standard solution to designated wells in triplicate (for the standard curve).
-
Add 150 µL of the prepared sample extracts to other wells in triplicate.
-
-
Inoculation: Inoculate each well with a standardized amount of the prepared Pediococcus acidilactici inoculum (e.g., 10 µL).
-
Incubation: Cover the microtiter plate and incubate at 37°C for 16-24 hours, or until sufficient bacterial growth is observed.
-
Measurement: Measure the turbidity (optical density, OD) of each well using a microplate reader at a wavelength between 610 nm and 630 nm.
5. Data Analysis
-
Standard Curve: Average the OD readings for each L-lysine standard concentration. Plot the average OD values against the corresponding L-lysine concentrations (µg/mL). Perform a linear regression to obtain the equation of the standard curve (y = mx + c) and the correlation coefficient (R²).
-
Sample Concentration Calculation: Average the OD readings for each sample replicate. Use the equation of the standard curve to calculate the L-lysine concentration in the diluted sample extracts.
-
Final Calculation: Account for all dilution factors during sample preparation to determine the final concentration of L-lysine in the original feed sample. The result is typically expressed as a percentage (%) or grams per kilogram (g/kg) of the feed.
Data Presentation
The performance of the microbiological assay for L-lysine determination can be summarized with key validation parameters.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.040 % | [1][2][3][4] |
| Limit of Quantification (LOQ) | 0.085 % | [1][2][3][4] |
| Correlation Coefficient (R²) | > 0.99 | [1] |
| Recovery | 95 - 105% | |
| Precision (RSDr) | 2.1 - 2.8% | [5] |
| Precision (RSDR) | 3.0 - 6.7% | [5][6] |
RSDr: Relative Standard Deviation for repeatability; RSDR: Relative Standard Deviation for reproducibility.
Visualizations
Below are diagrams illustrating the experimental workflow for the microbiological assay of L-lysine.
Caption: Workflow for L-lysine determination in feed.
Caption: Principle of the microbiological assay.
References
- 1. researchgate.net [researchgate.net]
- 2. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 3. [PDF] L-lysine determination in animal feed using microbiological microtiter plate assay | Semantic Scholar [semanticscholar.org]
- 4. L-lysine determination in animal feed using microbiological microtiter plate assay [repo.niv.ns.ac.rs]
- 5. Safety and efficacy of l‐lysine sulfate produced by fermentation using Corynebacterium glutamicum KFCC 11043 as a feed additive for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
Application Notes and Protocols: L-Lysine L-Aspartate in Cosmetic Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lysine L-Aspartate, a complex of two essential amino acids, is emerging as a significant ingredient in the field of cosmetic science. Its multifaceted benefits for both skin and hair are attributed to its role in cellular energy metabolism and protein synthesis. These application notes provide a comprehensive overview of the scientific basis for its use, supported by experimental data and detailed protocols for in-vitro and ex-vivo evaluation.
L-Lysine is a critical building block for proteins like collagen and elastin, which are fundamental to skin's structure and elasticity.[1][2] It also plays a role in the skin's natural hydration processes and barrier function.[3][4] L-Aspartate is involved in various metabolic pathways within the cell.[5] Together, as this compound, they act as a potent skin and hair conditioning agent, primarily by stimulating the production of Adenosine Triphosphate (ATP) in keratinocytes, the primary cells of the epidermis.[6][7] This boost in cellular energy enhances overall cellular function, leading to improved skin vitality and a more youthful appearance.[6] Furthermore, this amino acid complex has been observed to improve cutaneous microcirculation, which is vital for delivering nutrients to skin cells.[6][7]
In hair care, this compound acts as a bio-stimulator for scalp cells, promoting energy production and microcirculation within the scalp.[6][7] This can contribute to a healthier environment for hair growth and improved hair conditioning.[6] L-lysine, in particular, is essential for the production of keratin, the primary protein that constitutes hair.[8]
Skin Care Applications
Anti-Aging and Skin Rejuvenation
This compound contributes to anti-aging effects through its involvement in collagen synthesis and cellular energization. L-Lysine is an essential amino acid for the formation and stabilization of collagen fibers, which provide structural integrity to the skin.[9][10][11]
Key Mechanisms:
-
Stimulation of Collagen Synthesis: L-Lysine is a precursor for the synthesis of collagen, helping to maintain skin firmness and elasticity.[1][12] A study on a peptide containing lysine and arginine demonstrated a significant increase in the synthesis of Collagen I and Collagen III.[13]
-
Inhibition of Collagen Degradation: The amino acids L-lysine and L-arginine have been shown to inhibit the activity of matrix metalloproteinases (MMPs), such as MMP-1, which are enzymes that break down collagen.[13][14]
-
Cellular Energy Boost: By increasing ATP production in keratinocytes, this compound enhances cellular repair and regeneration processes, combating the signs of skin fatigue and stress.[6][7]
Skin Hydration and Barrier Function
Amino acids are integral components of the skin's Natural Moisturizing Factors (NMFs). L-Lysine contributes to skin hydration and helps to fortify the skin's barrier function, reducing transepidermal water loss (TEWL).[4][15]
Quantitative Data Summary: Skin Health
| Parameter | Test System | Treatment | Result | Reference |
| Collagen I Synthesis | Normal Human Dermal Fibroblasts | 0.4% Peptide with Lysine & Arginine | 50% increase in non-excreted Collagen I synthesis | [13] |
| Collagen III Synthesis | Normal Human Dermal Fibroblasts | 0.4% Peptide with Lysine & Arginine | 88% increase in Collagen III synthesis | [13] |
| MMP-1 Inhibition | Normal Human Dermal Fibroblasts | 0.4% Peptide with Lysine & Arginine | 53% reduction in basal MMP-1 levels | [13] |
| MMP-1 Inhibition (UV-induced) | Normal Human Dermal Fibroblasts | 0.4% Peptide with Lysine & Arginine | 12% reduction in UV-induced MMP-1 levels | [13] |
| Deep Skin Moisturization | Human Subjects (Oral Supplement) | Amino Acid Supplement containing L-Lysine | 7.6% increase after 84 days | [16] |
| Skin Firmness (Distensibility) | Human Subjects (Oral Supplement) | Amino Acid Supplement containing L-Lysine | 19.3% decrease (improvement) after 84 days | [16] |
| Skin Overall Elasticity | Human Subjects (Oral Supplement) | Amino Acid Supplement containing L-Lysine | 11.9% increase after 84 days | [16] |
Hair Care Applications
Hair Strength and Health
L-Lysine is a fundamental component of keratin, the protein that gives hair its strength and structure.[8] By providing a key building block and stimulating scalp cell metabolism, this compound can contribute to improved hair resilience.
Key Mechanisms:
-
Keratin Production: As an essential amino acid, L-Lysine must be supplied to the body for the synthesis of proteins like keratin.[8]
-
Scalp Health: By stimulating microcirculation and energy production in the scalp, this compound helps to create a healthier environment for hair follicles.[6][7]
-
Iron Absorption: Some studies suggest that L-lysine may enhance the absorption of iron, a mineral crucial for preventing certain types of hair loss.[8][17]
Quantitative Data Summary: Hair Health
| Parameter | Test System | Treatment | Result | Reference |
| Hair Shedding Reduction | Women with Chronic Telogen Effluvium | L-Lysine and Iron Supplementation | Improved hair regrowth compared to iron alone | [8] |
Experimental Protocols
Protocol 1: In-Vitro Evaluation of Collagenase Inhibition in Human Dermal Fibroblasts
This protocol outlines a method to assess the potential of this compound to inhibit collagenase activity in cultured human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound solution (sterile, various concentrations)
-
Phorbol 12-myristate 13-acetate (PMA) to stimulate collagenase production[18]
-
Collagenase Activity Assay Kit (e.g., ScienCell, #8228)[19]
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator.
-
Seeding: Seed the HDFs into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1%, 0.5%, 1%). Include a positive control (a known collagenase inhibitor) and a negative control (vehicle).
-
Stimulation: To induce collagenase expression, treat the cells with PMA at a final concentration of 10 ng/mL for 24-48 hours.[18]
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted collagenase.
-
Collagenase Activity Assay: Perform the collagenase activity assay according to the manufacturer's instructions.[19][20] This typically involves incubating the supernatant with a fluorogenic collagen substrate and measuring the fluorescence, which is proportional to collagenase activity.
-
Data Analysis: Calculate the percentage of collagenase inhibition for each concentration of this compound compared to the untreated control.
Protocol 2: Ex-Vivo Evaluation of Hair Tensile Strength
This protocol describes a method for measuring the effect of a hair care formulation containing this compound on the tensile strength of hair fibers.
Materials:
-
Hair tresses (standardized for length and color)
-
Test formulation containing this compound
-
Placebo formulation (without this compound)
-
Tensile testing machine (e.g., Dia-Stron)[21]
-
Clamps for single hair fibers
-
Controlled environment chamber (constant temperature and humidity)[22]
Procedure:
-
Sample Preparation: Wash the hair tresses with a standard shampoo and allow them to air dry in the controlled environment for 24 hours.
-
Treatment: Treat one set of hair tresses with the formulation containing this compound and another set with the placebo formulation, following a standard application procedure (e.g., specified amount, duration, and rinsing).
-
Equilibration: Allow the treated tresses to equilibrate in the controlled environment for at least 24 hours.
-
Single Fiber Mounting: Carefully select and mount individual hair fibers from the center of each tress onto the clamps of the tensile testing machine.[22]
-
Tensile Testing: Stretch the hair fiber at a constant rate of extension until it breaks.[22][23] Record the force required to break the fiber (breaking stress) and the elongation at break (breaking strain).
-
Data Analysis: Repeat the measurement for a statistically significant number of fibers from each treatment group (e.g., n=50).[21] Calculate the average breaking stress and breaking strain for each group and compare the results using appropriate statistical analysis.
Signaling Pathways and Mechanisms of Action
Caption: this compound cellular energy pathway in keratinocytes.
Caption: Role of L-Lysine in collagen metabolism within fibroblasts.
Caption: Experimental workflow for evaluating skin care formulations.
References
- 1. massivebio.com [massivebio.com]
- 2. getlabtest.com [getlabtest.com]
- 3. simplybetterskincare.com [simplybetterskincare.com]
- 4. sblcomp.com [sblcomp.com]
- 5. Buy this compound | 27348-32-9 | >98% [smolecule.com]
- 6. nbinno.com [nbinno.com]
- 7. Lysine Aspartate | Cosmetic Ingredients Guide [ci.guide]
- 8. caringsunshine.com [caringsunshine.com]
- 9. caringsunshine.com [caringsunshine.com]
- 10. metrobeautycenters.com [metrobeautycenters.com]
- 11. drtobias.com [drtobias.com]
- 12. theproteinworks.com [theproteinworks.com]
- 13. morgannasalchemy.com [morgannasalchemy.com]
- 14. The Age-Defying Powers of L-Lysine and L-Arginine in Morganna's Bijou Serum — Morganna's Alchemy Skin Care [morgannasalchemy.com]
- 15. lancolia.com [lancolia.com]
- 16. Amino Acids Oral Treatment for the Amelioration of Skin, Hair, and Nails Conditions: An Open-Label Study [foodandnutritionjournal.org]
- 17. ninaross.co [ninaross.co]
- 18. Human fibroblast collagenase: glycosylation and tissue-specific levels of enzyme synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Collagenase Activity Assay (CAA) [sciencellonline.com]
- 20. Assay of collagenase activity by a rapid, sensitive, and specific method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hair Strength | Hair Testing | Dia-Stron [diastron.com]
- 22. haircompounds.com [haircompounds.com]
- 23. quora.com [quora.com]
Troubleshooting & Optimization
Troubleshooting low solubility of L-Lysine L-Aspartate in neutral pH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of L-Lysine L-Aspartate, particularly at neutral pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility pH-dependent?
A1: this compound is an amino acid salt formed from the basic amino acid L-Lysine and the acidic amino acid L-Aspartic acid. The solubility of this compound is highly dependent on the pH of the solution. This is because both L-Lysine and L-Aspartic acid have ionizable groups (amino and carboxyl groups) whose charge state changes with pH. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, leading to minimal solubility.[1][2]
Q2: I'm observing low solubility of this compound in my neutral buffer (pH ~7.0). Is this expected?
A2: Yes, this is expected. The isoelectric point (pI) of this compound is near neutral pH. At the pI, the molecule exists as a zwitterion with a net neutral charge, which minimizes its interaction with water molecules and results in its lowest solubility.[1] To achieve higher solubility, the pH of the solution needs to be adjusted away from this point.
Q3: How can I increase the solubility of this compound in my aqueous solution?
A3: The most effective method to increase the solubility of this compound is to adjust the pH of the solution.[1][3]
-
Acidic Conditions (pH < pI): Lowering the pH by adding a small amount of a suitable acid (e.g., dilute HCl or acetic acid) will protonate the carboxyl groups, resulting in a net positive charge and increased solubility.
-
Basic Conditions (pH > pI): Increasing the pH by adding a small amount of a suitable base (e.g., dilute NaOH or ammonium hydroxide) will deprotonate the amino groups, resulting in a net negative charge and increased solubility.[1]
Q4: Are there other factors besides pH that can affect the solubility of this compound?
A4: Yes, several other factors can influence solubility:
-
Temperature: Gently warming the solution can increase solubility, but caution must be exercised to avoid degradation of the compound.
-
Ionic Strength: The presence of other salts can either increase ("salting-in") or decrease ("salting-out") the solubility of amino acids.[4][5]
-
Co-solvents: In some cases, the addition of a small amount of a water-miscible organic solvent, like ethanol or DMSO, can help to disrupt intermolecular interactions and improve solubility.[1]
Q5: Can this compound be used to improve the solubility of other compounds?
A5: L-Lysine itself has been investigated as a solubility enhancer for poorly soluble drugs, often referred to as Biopharmaceutical Classification System (BCS) Class II and IV drugs.[6][7] It can form salts or complexes with these drugs, increasing their dissolution rate and overall solubility.
Troubleshooting Guide
This guide provides a systematic approach to resolving low solubility issues with this compound.
Problem: this compound powder is not dissolving in a neutral aqueous buffer.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation into the Emerging Role of the Basic Amino Acid L-Lysine in Enhancing Solubility and Permeability of BCS Class II and BCS Class IV Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Optimizing L-Lysine L-Aspartate concentration for cell culture experiments
Welcome to the technical support center for optimizing L-Lysine L-Aspartate in cell culture experiments. This resource provides frequently asked questions (FAQs) and troubleshooting guidance to help researchers, scientists, and drug development professionals effectively use this supplement in their work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components' roles in cell culture?
This compound is a salt complex composed of two amino acids:
-
L-Lysine : An essential amino acid, meaning most mammalian cells cannot synthesize it. It is a fundamental building block for protein synthesis and is crucial for cell growth, tissue repair, and collagen formation.[1][2]
-
L-Aspartate (Aspartic Acid) : A non-essential amino acid that plays a key role in various metabolic processes, including the urea cycle and as a precursor for other amino acids and nucleotides.[1]
The combination is designed to leverage the metabolic and structural roles of both components. In cosmetic applications, for example, it has been shown to stimulate ATP production in human keratinocytes.[1]
Q2: What is a recommended starting concentration for this compound in a new cell culture experiment?
There is no single optimal concentration, as it is highly dependent on the cell type, media composition, and experimental goals. Since specific data for this compound is limited, a rational approach is to start with concentrations based on published data for L-Lysine supplementation.
A dose-response experiment is critical. A suggested starting range for this compound, based on the molar equivalent of L-Lysine, would be from 0.1 mM to 2.0 mM . For sensitive applications or specific cell types like bone marrow cells, much lower concentrations (in the µM to nM range) may be optimal.[3]
Q3: Can high concentrations of this compound be toxic to cells?
Yes. Exceeding the optimal concentration can lead to cytotoxicity. Studies on L-Lysine have shown that high concentrations (e.g., 10-60 mM) can cause mitochondrial damage, induce apoptosis, and lead to necrosis in certain cell types.[3] It is crucial to establish a toxicity threshold for your specific cell line using a dose-response experiment.
Q4: What is the solubility and stability of this compound in cell culture media?
While many amino acids face challenges with solubility and stability in neutral pH cell culture media, L-Lysine is generally highly soluble.[4][5] L-Aspartic acid also has good solubility. Therefore, this compound is expected to be readily soluble in standard aqueous-based media. However, it is always best practice to prepare fresh stock solutions and filter-sterilize before adding to your culture medium. For long-term storage, aliquoting and freezing stock solutions at -20°C or -80°C is recommended.[6]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentrations.
Problem 1: Decreased Cell Viability or Cell Death After Supplementation
| Possible Cause | Troubleshooting Steps |
| Concentration is too high | High concentrations of L-Lysine can be cytotoxic.[3] Solution: Perform a dose-response experiment starting from a lower concentration range (e.g., 0.01 mM to 5.0 mM) to determine the IC50 (half-maximal inhibitory concentration). Refer to the Protocol for Dose-Response Experiment below. |
| Amino Acid Imbalance | Excess lysine can interfere with the transport and availability of other amino acids, particularly arginine, as they share the same cellular transporters.[7][8] This can disrupt metabolism and inhibit cell proliferation. Solution: Ensure your basal medium is nutritionally complete. Consider measuring arginine levels or co-supplementing with L-Arginine if antagonism is suspected. |
| Contamination | The stock solution or the handling process may have introduced microbial contamination. Solution: Prepare a fresh, sterile stock solution of this compound. Always use aseptic techniques. Visually inspect cultures for signs of contamination (turbidity, color change). |
Problem 2: No Observable Effect on Cell Proliferation or Function
| Possible Cause | Troubleshooting Steps |
| Concentration is too low | The concentration may be below the effective threshold for your specific cell line. Some cells require a minimal external concentration to initiate growth.[9] Solution: Increase the concentration range in your dose-response experiment. Test concentrations up to 5 mM or 10 mM, while carefully monitoring for cytotoxicity. |
| Assay Sensitivity | The assay used to measure the effect (e.g., proliferation, protein expression) may not be sensitive enough to detect subtle changes. Solution: Use a more sensitive or alternative assay. For proliferation, consider methods like BrdU incorporation or cell counting over time in addition to metabolic assays (MTT, XTT). |
| Cell Line is Not Responsive | The specific metabolic pathways or cellular processes in your chosen cell line may not be significantly influenced by L-Lysine or L-Aspartate supplementation beyond what is provided in the basal medium. Solution: Confirm the expression of lysine transporters in your cell line. Consider testing a different cell line known to be responsive to amino acid supplementation. |
Quantitative Data Summary
The following tables summarize concentration data from studies using L-Lysine. This data can serve as a reference point for designing experiments with this compound.
Table 1: Reported Effective Concentrations of L-Lysine
| Cell Type | Effective Concentration | Observed Effect | Citation |
|---|---|---|---|
| Bovine Mammary Epithelial Cells | 1.0 mM | Increased cell viability by 17-47% | [3] |
| Rat Bone Marrow Cells | 10⁻⁸ M (10 nM) | Optimal for promoting nodule formation | [3] |
| Human Osteoblast-like Cells (MG63) | 400 µM (0.4 mM) | Increased alkaline phosphatase, collagen synthesis, mineralization | [10] |
| Human Cell Lines (general) | 0.003 mM - 0.015 mM | Concentration range to initiate and achieve maximal cell growth |[9] |
Table 2: Reported Cytotoxic Concentrations of L-Lysine
| Cell Type | Cytotoxic Concentration | Observed Effect | Citation |
|---|---|---|---|
| Isolated Pancreatic Acinar Cells | 10 - 60 mM | Mitochondrial damage and necrosis | [3] |
| Human Proximal Tubular Cells (HK-2) | Dose-dependent | Induction of apoptosis |[3] |
Diagrams
Logical & Experimental Workflows
A logical troubleshooting flow can help diagnose unexpected cytotoxicity.
References
- 1. nbinno.com [nbinno.com]
- 2. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellculturedish.com [cellculturedish.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement [mdpi.com]
- 8. l-Lysine supplementation affects dietary protein quality and growth and serum amino acid concentrations in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
pH adjustment strategies for dissolving L-Lysine L-Aspartate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on pH adjustment strategies for dissolving L-Lysine L-Aspartate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its dissolution pH-dependent?
A1: this compound is a dipeptide salt formed from the essential amino acid L-Lysine and the non-essential amino acid L-Aspartate. Its structure contains multiple ionizable groups: the α-carboxyl and α-amino groups of both amino acids, as well as the ε-amino group of the L-Lysine side chain and the β-carboxyl group of the L-Aspartate side chain. The charge of these groups, and therefore the net charge of the entire molecule, is dependent on the pH of the solution. Solubility is generally lowest at the isoelectric point (pI), the pH at which the net charge is zero, and increases as the pH is moved away from the pI.[1][2][3]
Q2: What are the pKa values for L-Lysine and L-Aspartate?
A2: Understanding the pKa values of the constituent amino acids is crucial for predicting the charge of this compound at a given pH.
| Amino Acid | Functional Group | pKa Value |
| L-Lysine | α-carboxyl (-COOH) | ~2.16 - 2.18 |
| α-amino (-NH3+) | ~8.95 - 9.06 | |
| ε-amino (side chain) | ~10.53 - 10.54 | |
| L-Aspartic Acid | α-carboxyl (-COOH) | ~1.99 - 2.09 |
| α-amino (-NH3+) | ~9.82 - 9.90 | |
| β-carboxyl (side chain) | ~3.86 - 3.90 |
(Data sourced from multiple references, slight variations exist between sources)[2][4][5][6][7][8]
Q3: What is the expected isoelectric point (pI) of this compound and how does it affect solubility?
A3: The isoelectric point (pI) of the dipeptide this compound is the pH at which the molecule has a net neutral charge. At this pH, the electrostatic repulsion between molecules is minimal, leading to the lowest solubility.[1][3][9] Since L-Lysine is a basic amino acid and L-Aspartic acid is an acidic amino acid, the pI of the resulting dipeptide is expected to be near neutral pH.[1] To enhance solubility, the pH of the solution should be adjusted to be either significantly lower or higher than the pI.
Q4: What are the general steps for dissolving this compound?
A4: The recommended initial approach is to attempt dissolution in deionized water. If the compound does not dissolve, a pH adjustment strategy should be employed. This involves making the solution more acidic or more basic to move the pH away from the isoelectric point.[1]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| This compound does not dissolve in water. | The pH of the solution is likely near the isoelectric point (pI) of the dipeptide, where solubility is minimal.[1][2] | 1. Acidic Adjustment: Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise while stirring to lower the pH. This will result in a net positive charge on the molecule, increasing its interaction with water. 2. Basic Adjustment: Alternatively, add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise while stirring to raise the pH. This will result in a net negative charge, also enhancing solubility.[1] |
| The solution becomes cloudy or forms a precipitate after pH adjustment. | The pH has been adjusted too close to the isoelectric point, or you may have overshot the optimal pH for solubility, causing the compound to precipitate out of solution. | 1. Re-adjust pH: If you were acidifying, you may need to add more acid to further lower the pH. If you were making the solution basic, you may need to add more base to further increase the pH. 2. Start Over: In some cases, it may be best to start with a fresh sample and adjust the pH more gradually. |
| The compound is still not dissolving despite significant pH adjustment. | The concentration of this compound may be too high for the given volume of solvent, or the compound may have intrinsically low solubility in aqueous solutions even with pH modification. | 1. Increase Solvent Volume: Dilute the solution by adding more deionized water. 2. Use a Co-solvent: For very difficult cases, a small amount of a water-miscible organic solvent like DMSO can be used to first dissolve the peptide, which is then slowly added to the aqueous buffer with stirring.[1] |
Experimental Protocols
Protocol 1: pH Adjustment for Dissolving this compound
-
Initial Dissolution Attempt:
-
Weigh the desired amount of this compound powder.
-
Add it to a beaker containing the desired volume of deionized water.
-
Stir the mixture at room temperature for 10-15 minutes.
-
-
pH Measurement:
-
Calibrate a pH meter according to the manufacturer's instructions.
-
Place the calibrated pH electrode into the this compound solution/suspension and record the initial pH.
-
-
pH Adjustment (Acidic Route):
-
While stirring, add 0.1 M HCl dropwise to the solution.
-
Monitor the pH continuously.
-
Observe the solution for dissolution of the solid material.
-
Continue adding acid until the this compound is fully dissolved or a target pH (e.g., pH < 4) is reached.
-
-
pH Adjustment (Basic Route):
-
While stirring, add 0.1 M NaOH dropwise to the solution.
-
Monitor the pH continuously.
-
Observe the solution for dissolution of the solid material.
-
Continue adding base until the this compound is fully dissolved or a target pH (e.g., pH > 9) is reached.
-
-
Final Steps:
-
Once the compound is dissolved, adjust the pH to the final desired value for your experiment, being mindful that bringing it back towards the pI may cause precipitation.
-
Record the final pH and volume of the solution.
-
If required, sterile filter the solution using a 0.22 µm filter.
-
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Relationship between pH, pI, and solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. Understanding the pKa Values of L-Aspartic Acid and Its Biological Importance [thinkdochemicals.com]
- 5. homework.study.com [homework.study.com]
- 6. quora.com [quora.com]
- 7. Amino Acids [vanderbilt.edu]
- 8. researchgate.net [researchgate.net]
- 9. Lysine is least soluble in water in the pH range A3 class 12 chemistry CBSE [vedantu.com]
Technical Support Center: L-Lysine L-Aspartate in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Lysine L-Aspartate in solution. The information aims to help prevent its degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution important?
A1: this compound is a salt formed from the essential amino acid L-Lysine and the non-essential amino acid L-Aspartate. Its stability in solution is crucial for maintaining its therapeutic efficacy, ensuring accurate experimental results, and preventing the formation of potentially harmful degradation products.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: The primary factors that can lead to the degradation of this compound in solution include:
-
Temperature: Elevated temperatures can significantly accelerate degradation.
-
pH: L-Lysine is known to be unstable in alkaline and weakly acidic conditions.[1] Degradation rates of L-Lysine hydrochloride increase as the pH decreases from 10.6 to 10.0.[1][2]
-
Light: Exposure to ultraviolet (UV) light can induce photodegradation.
-
Presence of other chemicals: Interactions with other components in the solution can potentially lead to degradation.
Q3: What is the main degradation product of the L-Lysine portion of the salt in solution?
A3: Based on studies of L-Lysine hydrochloride, the primary degradation product of L-Lysine in solution is Lysine Lactam .[1][2] The formation of this lactam is a result of an intramolecular cyclization reaction.
Q4: How can I minimize the degradation of this compound in my solutions?
A4: To minimize degradation, consider the following best practices:
-
Control Temperature: Store solutions at recommended low temperatures (e.g., refrigerated or frozen) and avoid repeated freeze-thaw cycles.
-
Maintain Optimal pH: Buffer your solutions to a pH range where this compound is most stable. Based on data for L-Lysine, a slightly acidic to neutral pH may be preferable to alkaline or strongly acidic conditions.
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to minimize the impact of long-term degradation.
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to prevent oxidation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
-
Problem: You observe unexpected peaks in your chromatogram that are not present in your this compound standard.
-
Possible Cause: This is a strong indication of degradation. The primary suspect for the L-Lysine component is the formation of Lysine Lactam.[1][2] The L-Aspartate component may also degrade, potentially through deamination.
-
Troubleshooting Steps:
-
Confirm Peak Identity: If a standard is available, confirm if the unexpected peak corresponds to Lysine Lactam.
-
Perform Forced Degradation Study: Subject a fresh, pure solution of this compound to stress conditions (acid, base, heat, oxidation, and light) to intentionally induce degradation. Analyze the stressed samples using your HPLC/LC-MS method. An increase in the area of the unknown peak in the stressed samples will help confirm it is a degradation product.
-
Review Solution Preparation and Storage:
-
Were the solutions prepared from a fresh, high-purity batch of this compound?
-
How were the solutions stored (temperature, duration, light exposure)?
-
What was the pH of the solution?
-
-
Issue 2: Inconsistent or Unreliable Experimental Results
-
Problem: You are experiencing variability in your experimental outcomes, such as inconsistent cell viability, altered protein interactions, or unexpected changes in signaling pathways.
-
Possible Cause: The degradation of this compound in your experimental solutions could be introducing unintended variables. Degradation products may have different biological activities than the parent compound.
-
Troubleshooting Steps:
-
Check Solution Freshness: How old are the solutions being used in the experiments? Was the this compound added from a freshly prepared stock?
-
Analyze Stock Solutions: If possible, analyze your stock solutions by HPLC to check for the presence of degradation products.
-
Run Control Experiments:
-
Prepare fresh this compound solutions for each experiment and compare the results to those obtained with older solutions.
-
If the primary degradation product is identified (e.g., Lysine Lactam), test its effect in your experimental system to see if it replicates the observed inconsistencies.
-
-
Data Presentation
Table 1: Kinetic Parameters of L-Lysine Hydrochloride Degradation (pH 10.3)
| Temperature (°C) | Degradation Rate Constant (k) (mg/mL·h) |
| 60 | 0.012 |
| 80 | 0.045 |
| 90 | 0.098 |
| 100 | 0.215 |
Data extrapolated from a study on L-Lysine hydrochloride and may serve as an estimate for the lysine portion of this compound.[2]
Table 2: Effect of pH on L-Lysine Hydrochloride Degradation Rate at 100°C
| pH | Degradation Rate Constant (k) (mg/mL·h) |
| 10.0 | 0.245 |
| 10.3 | 0.215 |
| 10.6 | 0.188 |
Data extrapolated from a study on L-Lysine hydrochloride and indicates that degradation is faster at lower alkaline pH values.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Purified water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
UV lamp (254 nm)
-
Heating block or oven
-
pH meter
-
HPLC system with a suitable detector (e.g., UV/Vis or MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in purified water.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution and neutralize it with 0.1 N NaOH.
-
Dilute to the initial concentration with water.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution and neutralize it with 0.1 N HCl.
-
Dilute to the initial concentration with water.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Store the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the stock solution in an oven at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
-
Compare the chromatograms to identify and quantify degradation products.
-
Protocol 2: Stability-Indicating HPLC Method (General Approach)
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound, adapted from methods for similar compounds.[3]
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Orthophosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 15 50 50 20 95 5 | 25 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (or as determined by UV scan of this compound)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Impact of sonication and warming on L-Lysine L-Aspartate solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of L-Lysine L-Aspartate, with a focus on the impacts of sonication and warming.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
Q2: How does temperature affect the solubility of this compound?
A2: For most amino acids and their salts, solubility in aqueous solutions tends to increase with temperature.[5][6] Therefore, warming the solution is a common method to enhance the dissolution of this compound. However, excessive heat should be avoided to prevent potential degradation of the compound.
Q3: What is the role of sonication in dissolving this compound?
A3: Sonication uses ultrasonic waves to agitate the solution, which can help break down solid particles and increase the rate of dissolution.[5][6] It is a useful technique to employ when simple mixing or stirring is insufficient to dissolve the compound. For peptides and amino acid derivatives, sonication can be a critical step to achieve complete dissolution.
Q4: Can sonication and warming be used together?
A4: Yes, combining warming and sonication can be an effective strategy to dissolve challenging compounds. The gentle heating can increase the solubility, while sonication provides the physical energy to speed up the dissolution process. It is advisable to warm the solution first before applying sonication.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Cloudy solution or visible particulates after mixing | Incomplete dissolution. | 1. Continue stirring for a longer period. 2. Gently warm the solution while stirring. 3. Apply sonication in short bursts. |
| Precipitation occurs after the solution cools down | The solution was supersaturated at a higher temperature. | 1. Re-warm the solution to redissolve the precipitate. 2. Consider using a slightly larger volume of solvent to prepare a more stable solution at room temperature. |
| Solution remains cloudy even after sonication and warming | The solubility limit may have been reached, or the compound may have degraded. | 1. Centrifuge the solution to pellet any undissolved material and use the supernatant. 2. Prepare a more dilute solution. 3. Verify the integrity of the compound if degradation is suspected. |
| No visible dissolution even with intervention | Incorrect solvent or highly insoluble lot of the compound. | 1. Confirm that water or an appropriate aqueous buffer is being used as the solvent. 2. Test the solubility of a very small amount in a different solvent if permissible for the application (e.g., DMSO).[4] 3. Contact the supplier for a certificate of analysis and any specific dissolution instructions. |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol provides a general method to determine the solubility of this compound in an aqueous solvent.
Materials:
-
This compound powder
-
Desired aqueous solvent (e.g., deionized water, phosphate-buffered saline)
-
Volumetric flasks and pipettes
-
Stir plate and magnetic stir bars
-
Water bath or heating block
-
Sonicator (bath or probe type)
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)
-
Method for quantification (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the solvent in a flask. This is to ensure that a saturated solution is achieved.
-
Stir the mixture vigorously at a constant temperature (e.g., room temperature, 25°C) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Application of Warming (Optional):
-
If determining solubility at a higher temperature, place the flask in a calibrated water bath or on a heating block set to the desired temperature.
-
Allow the solution to equilibrate at this temperature for several hours with continuous stirring.
-
-
Application of Sonication (Optional):
-
If the compound is difficult to dissolve, place the flask in a sonicator bath for short intervals (e.g., 5-10 minutes).
-
Monitor the solution for any changes in clarity. Avoid excessive sonication which can heat the sample.
-
-
Separation of Undissolved Solid:
-
Once equilibrium is reached, allow the solution to stand undisturbed for a sufficient time for the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it using a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
Logical Workflow for Dissolution
The following diagram illustrates a recommended workflow for dissolving this compound.
Caption: A logical workflow for dissolving this compound.
References
- 1. L-Lysine-L-aspartate | 27348-32-9 [chemicalbook.com]
- 2. L-Lysine-L-aspartate CAS#: 27348-32-9 [m.chemicalbook.com]
- 3. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 27348-32-9 | >98% [smolecule.com]
- 5. jpt.com [jpt.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Addressing batch-to-batch variability of L-Lysine L-Aspartate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of L-Lysine L-Aspartate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a salt formed from the essential amino acid L-lysine and the non-essential amino acid L-aspartic acid.[1] It is utilized in various applications, including as a nutritional fortifier in food and animal feed, a component in dietary supplements, and in pharmaceutical formulations for parenteral nutrition and to potentially enhance the solubility and permeability of certain drugs.[2][3][4] Its role in protein synthesis, collagen formation, and calcium absorption makes it a valuable compound in research and development.[5][]
Q2: What are the potential causes of batch-to-batch variability in this compound?
A2: Batch-to-batch variability can arise from several factors during the manufacturing process. These can include minor changes in the synthesis or purification process, leading to differences in the impurity profile, water content, and crystalline structure. Storage and handling conditions can also contribute to variability.
Q3: What are the common impurities that might be present in this compound and why are they a concern?
A3: Potential impurities can include related amino acids (e.g., other amino acids from the fermentation or synthesis process), intermediates from the manufacturing process, and heavy metals.[7][8] These impurities can affect the compound's stability, solubility, and biological activity, potentially leading to inconsistent experimental results. For pharmaceutical applications, strict limits are placed on elemental impurities.[9]
Q4: How can batch-to-batch variability in this compound impact my experiments?
A4: Inconsistent batches can lead to a range of issues in experimental settings. In cell culture, it may manifest as variations in cell growth, viability, or protein expression.[10] In drug formulation, it could affect the solubility, stability, and bioavailability of the final product. For structural biology applications, differences in purity or crystalline form could impact protein structure and function.
Q5: What are the recommended storage conditions for this compound to minimize variability?
A5: To maintain consistency, this compound should be stored in a cool, dry place, protected from light and moisture.[1][2] Many suppliers recommend storage at -20°C for long-term stability.[11][12] Improper storage can lead to degradation and changes in the physical properties of the compound.
Troubleshooting Guides
Issue 1: Inconsistent results in cell culture experiments (e.g., altered cell growth, viability, or protein expression).
-
Possible Cause: The batch of this compound may contain impurities that are cytotoxic or that interfere with cellular metabolism. Variations in the concentration of this compound due to differing water content between batches can also be a factor.
-
Troubleshooting Steps:
-
Verify the Certificate of Analysis (CoA): Compare the CoAs of the different batches, paying close attention to purity, impurity profiles, and water content.
-
Perform Quality Control Testing: Conduct in-house analysis to confirm the specifications of the new batch. Key tests include High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, and Karl Fischer titration for water content.
-
Dose-Response Curve: Establish a dose-response curve for each new batch to determine the optimal concentration for your specific cell line and experimental conditions.
-
Test for Endotoxins: If working with sensitive cell lines, consider testing for the presence of endotoxins, which can be introduced during the manufacturing process.
-
Issue 2: Poor solubility or precipitation of this compound in prepared solutions.
-
Possible Cause: The solubility of this compound can be affected by its crystalline form, purity, and the pH of the solution. Batch-to-batch variations in these properties can lead to solubility issues.
-
Troubleshooting Steps:
-
Check the pH of the Solution: Ensure the pH of your solvent is appropriate for dissolving this compound.
-
Sonication: Gentle sonication can help to dissolve the compound.
-
Characterize the Material: Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) to compare the crystalline structure and thermal properties of different batches. Differences may indicate variations in the solid-state properties affecting solubility.
-
Purity Analysis: Use HPLC to confirm the purity of the batch, as significant levels of insoluble impurities can affect the overall solubility.
-
Issue 3: Inconsistent analytical results when using this compound as a standard or reagent.
-
Possible Cause: The purity and water content of the this compound batch can significantly impact its use as an analytical standard.
-
Troubleshooting Steps:
-
Accurate Quantification: Always account for the purity and water content when preparing standard solutions. The concentration should be corrected based on the values provided in the CoA or determined by in-house testing.
-
Confirm Identity: Use FTIR to confirm the identity of the compound and compare its spectrum to a reference standard to ensure there are no significant structural differences between batches.
-
Stability Check: If the standard solution is stored for an extended period, its stability should be periodically checked using HPLC to monitor for any degradation products.
-
Data Presentation
Table 1: Typical Quality Control Specifications for this compound
| Parameter | Specification | Analytical Method |
| Purity | ≥ 98% | HPLC |
| Water Content | ≤ 2.0% | Karl Fischer Titration |
| Heavy Metals | ≤ 10 ppm | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Individual Impurities | ≤ 0.5% | HPLC |
| Appearance | White to off-white powder | Visual Inspection |
Table 2: Example HPLC Gradient for Purity Analysis
| Time (minutes) | Mobile Phase A (%) (0.1% TFA in Water) | Mobile Phase B (%) (Acetonitrile) |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
-
Objective: To determine the purity of this compound and identify any related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[13]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: As described in Table 2.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in Mobile Phase A.
-
Prepare the sample solution by dissolving a known weight of the this compound batch in Mobile Phase A.
-
Filter both solutions through a 0.45 µm filter before injection.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the peak area of this compound and any impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
2. Karl Fischer Titration for Water Content Determination
-
Objective: To accurately measure the water content of a batch of this compound.
-
Instrumentation: Karl Fischer titrator (coulometric or volumetric).
-
Reagents: Karl Fischer reagent (e.g., CombiTitrant, CombiMethanol).[11]
-
Procedure (Volumetric):
-
Add a suitable solvent (e.g., methanol) to the titration vessel and titrate to a dry endpoint with the Karl Fischer reagent to eliminate residual water.
-
Accurately weigh a sample of this compound and add it to the titration vessel.
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.
-
The volume of titrant consumed is used to calculate the water content of the sample based on the pre-determined titer of the reagent.[7]
-
3. Fourier-Transform Infrared Spectroscopy (FTIR) for Identity Confirmation
-
Objective: To confirm the identity of this compound and check for major structural differences between batches.
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the this compound powder onto the ATR crystal.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Compare the resulting spectrum with a reference spectrum of a known standard of this compound. Key characteristic peaks for amino and carboxyl groups should be present.[14][15]
-
4. Differential Scanning Calorimetry (DSC) for Thermal Analysis
-
Objective: To assess the thermal properties, such as melting point and decomposition temperature, which can indicate differences in crystalline structure or purity between batches.
-
Instrumentation: Differential Scanning Calorimeter.
-
Procedure:
-
Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into an aluminum DSC pan.
-
Seal the pan and place it in the DSC cell. An empty, sealed pan is used as a reference.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C).[3]
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the onset and peak temperatures of any thermal events, such as melting or decomposition.[16]
-
Mandatory Visualizations
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. nbinno.com [nbinno.com]
- 3. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-purity amino acids for pharmaceutical applications - Evonik Industries [healthcare.evonik.com]
- 5. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
- 7. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 8. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management [mdpi.com]
- 9. usp.org [usp.org]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Determination of Water Content in Amino acids Using Karl Fischer Titration [sigmaaldrich.com]
- 12. Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titration [merckmillipore.com]
- 13. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.uwec.edu [chem.uwec.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Interference in Analytical Quantification of L-Lysine L-Aspartate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical quantification of L-Lysine L-Aspartate.
Frequently Asked Questions (FAQs)
Q1: Why is direct UV detection challenging for this compound analysis?
A1: L-Lysine and L-Aspartate lack significant chromophores, which are parts of a molecule that absorb ultraviolet or visible light. This characteristic results in poor sensitivity when using direct UV detection. To overcome this, derivatization techniques are often employed to attach a UV-active or fluorescent tag to the amino acids, thereby enhancing their detectability.[1][2]
Q2: What are the common analytical techniques for quantifying this compound?
A2: The most common techniques include High-Performance Liquid Chromatography (HPLC) with pre- or post-column derivatization and UV or fluorescence detection, as well as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3][4][5][6] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex matrices.[3][4][7]
Q3: Is it necessary to separate L-Lysine and L-Aspartate for quantification?
A3: Yes, for accurate quantification of the this compound salt, it is essential to chromatographically separate and individually quantify both L-Lysine and L-Aspartate. This ensures that the measured amounts of each component are accurate and can be used to confirm the salt's stoichiometry.
Q4: What is a matrix effect in LC-MS/MS analysis and how can it affect my results?
A4: A matrix effect is the alteration of ionization efficiency for an analyte by co-eluting compounds in the sample matrix.[8] This can lead to ion suppression or enhancement, resulting in underestimation or overestimation of the analyte concentration.[8][9] Minimizing matrix effects is crucial for accurate and reproducible quantification and can be achieved through effective sample preparation, chromatographic separation, and the use of internal standards.[6][7]
Q5: Can the presence of L-Aspartate interfere with the quantification of L-Lysine, or vice versa?
A5: In LC-MS/MS, co-eluting compounds can compete for ionization, potentially leading to ion suppression. While specific studies on the mutual interference of L-Lysine and L-Aspartate in the salt form are not abundant, it is a possibility. Proper chromatographic separation is key to ensure that the two components do not co-elute and interfere with each other's ionization. The use of stable isotope-labeled internal standards for both L-Lysine and L-Aspartate can help to compensate for any matrix effects or mutual interference.[6]
Troubleshooting Guides
HPLC Method Issues
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Secondary interactions with stationary phase: Residual silanol groups on C18 columns can interact with the basic amine group of L-Lysine, causing peak tailing.[10] | - Adjust mobile phase pH: Lowering the pH (e.g., to < 3) can protonate silanol groups, reducing unwanted interactions.[10]- Use an ion-pairing reagent: Reagents like 1-Heptane sulfonic acid can improve peak shape for basic compounds.[11][12]- Choose a suitable column: Use an end-capped column or a column specifically designed for polar compounds. |
| Column overload: Injecting too concentrated a sample can lead to peak fronting.[10] | - Dilute the sample: Prepare a more dilute sample solution.- Reduce injection volume: Inject a smaller volume onto the column. |
| Inappropriate injection solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[4][10] | - Use mobile phase as sample solvent: Whenever possible, dissolve the sample in the initial mobile phase. |
Problem: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Changes in mobile phase composition: Inaccurate mixing or evaporation of volatile components. | - Prepare fresh mobile phase: Ensure accurate measurement and mixing of all components.- Degas the mobile phase: Use an online degasser or sonicate the mobile phase before use. |
| Fluctuations in column temperature: Temperature variations can affect retention times. | - Use a column oven: Maintain a constant and consistent column temperature. |
| Column degradation: Loss of stationary phase or contamination. | - Flush the column: Follow the manufacturer's instructions for column washing.- Replace the column: If flushing does not restore performance, the column may need to be replaced. |
LC-MS/MS Method Issues
Problem: Ion Suppression or Enhancement
| Possible Cause | Recommended Solution |
| Matrix effects: Co-eluting compounds from the sample matrix interfering with ionization.[8][9] | - Improve sample preparation: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering substances.- Optimize chromatography: Adjust the gradient to better separate L-Lysine and L-Aspartate from matrix components. |
| High concentration of L-Lysine or L-Aspartate: One component may suppress the ionization of the other if they co-elute. | - Ensure baseline separation: Develop a chromatographic method that provides complete separation of L-Lysine and L-Aspartate peaks. |
| Mobile phase additives: Some additives can cause ion suppression. | - Use volatile mobile phases: Employ mobile phases like ammonium formate or ammonium acetate which are compatible with mass spectrometry.[10] |
| Use of an Internal Standard: | - Incorporate stable isotope-labeled internal standards: This is the most effective way to compensate for matrix effects and variability in ionization.[6] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Simultaneous Quantification of L-Lysine and L-Aspartate in a Pharmaceutical Formulation (Adapted from a similar method)
This protocol is adapted from a validated method for the simultaneous estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in a pharmaceutical dosage form.[5][13][14]
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM Potassium dihydrogen phosphate, pH adjusted to 7.5 with triethylamine |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 214 nm |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standards by serial dilution.
-
Sample Solution (for tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to a target concentration of this compound into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm membrane filter before injection.[5][13][14]
3. Analysis:
Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify the peaks for L-Aspartate and L-Lysine based on their retention times compared to the standard. Calculate the concentration of each component in the sample by comparing the peak areas with the calibration curve generated from the standard solutions.
Protocol 2: LC-MS/MS Method for Simultaneous Quantification of L-Lysine and L-Aspartate in a Biological Matrix (e.g., Plasma)
This protocol is a general approach based on common practices for amino acid analysis in biological fluids.[4][6][7]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 200 µL of ice-cold methanol containing stable isotope-labeled internal standards for L-Lysine and L-Aspartate.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized to separate L-Lysine and L-Aspartate (e.g., start with high %B and decrease over time) |
| Flow Rate | 0.3 mL/min |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Example):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Lysine | 147.1 | 84.1 |
| L-Aspartic Acid | 134.1 | 74.0 |
| L-Lysine-d4 (IS) | 151.1 | 88.1 |
| L-Aspartic Acid-d3 (IS) | 137.1 | 76.0 |
3. Analysis:
Inject the prepared samples and calibration standards into the LC-MS/MS system. Quantify L-Lysine and L-Aspartate using the ratio of the analyte peak area to the internal standard peak area.
Visualizations
References
- 1. Simultaneous detection of lysine metabolites by a single LC-MS/MS method: monitoring lysine degradation in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. usp.org [usp.org]
- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. agilent.com [agilent.com]
- 11. usp.org [usp.org]
- 12. RP-HPLC-DAD method development and validation of L-lysine hydrochloride: application to bulk drug substance and multivitamin oral suspension | CoLab [colab.ws]
- 13. agilent.com [agilent.com]
- 14. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Lysine Fermentation Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing L-lysine production through fermentation.
Frequently Asked Questions (FAQs)
Q1: Which microbial strains are most commonly used for industrial L-lysine production?
A1: The most predominantly used microorganisms for large-scale L-lysine production are Corynebacterium glutamicum and Escherichia coli.[1][2][3] These strains are favored due to their high production efficiency and the availability of extensive genetic manipulation tools for strain improvement.[2]
Q2: What are the critical fermentation parameters that need to be controlled for optimal L-lysine yield?
A2: Key parameters that significantly influence L-lysine production include temperature, pH, dissolved oxygen (DO), and the concentration of carbon and nitrogen sources.[1][2] Precise control of these factors is crucial for maintaining optimal metabolic activity of the microbial cells.[1]
Q3: What is the optimal temperature range for L-lysine fermentation?
A3: The optimal temperature for L-lysine fermentation typically depends on the specific microbial strain. For Corynebacterium glutamicum, a temperature of around 30°C is often optimal.[4][5] For Escherichia coli, a temperature of approximately 37°C is generally used to maximize biomass and L-lysine yield.[1][2] Temperatures exceeding 32°C have been shown to reduce the specific L-lysine formation rate in C. glutamicum.[4]
Q4: What is the ideal pH for L-lysine fermentation?
A4: The optimal pH for L-lysine production is generally maintained around 7.0 to 7.5.[4][6][7] For C. glutamicum, a pH of 7.5 has been reported as optimal for maximum L-lysine concentration.[4][5] Maintaining a stable pH is critical as it directly influences enzyme activity and cell physiology.[1] Ammonia or calcium carbonate are commonly used to control and neutralize the pH during fermentation.[1][2]
Q5: Why is dissolved oxygen (DO) important, and what are the optimal levels?
A5: Dissolved oxygen is a crucial parameter in the aerobic fermentation of L-lysine, impacting cell growth and metabolic activities.[1][2] Insufficient DO can lead to the formation of byproducts, while excessively high levels can cause oxidative stress to the cells.[2] The optimal airflow rate for C. glutamicum has been reported to be around 1.0 to 1.25 vvm (volume of air per volume of medium per minute).[4]
Q6: What are the most effective carbon and nitrogen sources for L-lysine production?
A6: Glucose is widely considered the best carbon source for high L-lysine yield.[8] Other carbon sources like sucrose, molasses, and starch hydrolysates are also used.[6][8] Ammonium sulfate is a commonly used and effective nitrogen source.[8] The carbon-to-nitrogen ratio in the medium is a critical factor to optimize for enhanced production.[1]
Q7: What is the difference between batch, fed-batch, and continuous fermentation for L-lysine production?
A7:
-
Batch fermentation: All nutrients are provided at the beginning of the process.[7]
-
Fed-batch fermentation: Nutrients are added incrementally during the fermentation process. This method is widely used in industrial production as it helps to avoid substrate inhibition and the accumulation of toxic byproducts, leading to significantly improved L-lysine yields.[1][2]
-
Continuous fermentation: Fresh medium is continuously added while the fermented broth is simultaneously removed. This can extend the production cycle but requires stringent control to maintain stability.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low L-lysine yield | Suboptimal temperature. | Verify and adjust the temperature to the optimal range for your specific strain (e.g., ~30°C for C. glutamicum, ~37°C for E. coli).[2][4] |
| Incorrect pH. | Monitor and maintain the pH in the optimal range of 7.0-7.5 using ammonia or calcium carbonate.[4][6] | |
| Insufficient dissolved oxygen. | Increase aeration and/or agitation rate. Consider using an oxygen-enhanced bioreactor or adding oxygen vectors like n-dodecane.[9] | |
| Nutrient limitation (carbon, nitrogen, etc.). | Optimize the concentrations of carbon (e.g., glucose) and nitrogen (e.g., ammonium sulfate) sources in the medium.[8] Consider fed-batch strategy to avoid nutrient depletion.[1] | |
| Feedback inhibition. | Use genetically engineered strains that are resistant to feedback inhibition by L-lysine.[6] | |
| High byproduct formation (e.g., acetic acid, lactic acid) | Inadequate dissolved oxygen. | Improve oxygen supply through increased aeration and agitation.[2] |
| High substrate concentration. | Implement a fed-batch feeding strategy to control the substrate concentration and avoid overflow metabolism.[1][7] | |
| Poor cell growth | Suboptimal medium composition. | Ensure the medium contains all essential nutrients, including trace elements and vitamins like biotin and thiamine.[5][8][10] |
| Inoculum quality. | Use a fresh and healthy inoculum at an appropriate size (e.g., 10%).[5] | |
| Presence of inhibitors in the raw materials. | Pre-treat raw materials like molasses to remove potential inhibitors. | |
| Foaming in the fermenter | High agitation or aeration rates. | Add antifoaming agents as needed. Optimize agitation and aeration to minimize foaming while maintaining adequate oxygen supply. |
| High protein content in the medium. | Select a medium with a balanced protein concentration. |
Data Presentation: Optimized Fermentation Parameters
Table 1: Optimized Fermentation Parameters for L-lysine Production with Corynebacterium glutamicum
| Parameter | Optimal Value | Reference |
| Temperature | 30°C | [4][5] |
| pH | 7.5 | [4][5] |
| Fermentation Time | 72 - 96 hours | [4] |
| Glucose Concentration | 80 - 90 g/L | [4] |
| Agitation Rate | 200 - 300 rpm | [4] |
| Airflow Rate | 1.0 - 1.25 vvm | [4] |
Table 2: Comparison of L-lysine Production with Free vs. Immobilized C. glutamicum Cells
| Parameter | Free Cells | Immobilized Cells | Reference |
| Optimal Fermentation Time | 72 h | 96 h | [4] |
| Optimal Glucose Conc. | 80 g/L | 90 g/L | [4] |
| Optimal Airflow Rate | 1.25 vvm | 1.0 vvm | [4] |
| Optimal Agitation Rate | 300 rpm | 200 rpm | [4] |
| Max. L-lysine Produced | 26.34 g/L | 31.58 g/L | [4] |
Experimental Protocols
Protocol 1: Batch Fermentation for L-lysine Production using Corynebacterium glutamicum
-
Inoculum Preparation:
-
Culture C. glutamicum on a nutrient agar plate at 30°C for 24 hours.
-
Inoculate a single colony into 20 mL of rich medium in a 250 mL conical flask.
-
Incubate for 24 hours at 30°C with shaking at 120 rpm.
-
Transfer the seed culture to 180 mL of inoculum medium and incubate for 40 hours under the same conditions.[4]
-
-
Fermentation Medium Preparation:
-
Prepare the fermentation medium containing (per 100 ml): 10 g glucose, 2.5 g ammonium sulfate, 0.1 g potassium dihydrogen phosphate, 0.05 g magnesium sulfate heptahydrate, 2.0 g calcium carbonate, 0.5 g casamino acids, 20 µg thiamine HCl, 5 µg D-biotin, 0.2 mg ferrous sulfate heptahydrate, and 0.2 mg manganese chloride tetrahydrate.[5]
-
Sterilize the medium by autoclaving.
-
-
Fermentation Process:
-
Harvest and Analysis:
-
After fermentation, separate the bacterial cells from the broth by centrifugation.[10]
-
Analyze the supernatant for L-lysine concentration using appropriate analytical methods (e.g., HPLC).
-
Visualizations
Caption: A flowchart of the experimental workflow for L-lysine production.
Caption: A troubleshooting decision tree for addressing low L-lysine yield.
References
- 1. Optimizing Escherichia coli strains and fermentation processes for enhanced L-lysine production: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Optimizing Escherichia coli strains and fermentation processes for enhanced L-lysine production: a review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of fermentation upstream parameters and immobilization of Corynebacterium glutamicum MH 20-22 B cells to enhance the production of l-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L-Lysine Production & Fermentation | Applications in Feed & Pharma [myandegroup.com]
- 7. Industrial Production of L-Lysine by Fermentation Explained [myandegroup.com]
- 8. pakbs.org [pakbs.org]
- 9. Productivity enhancement in L-lysine fermentation using oxygen-enhanced bioreactor and oxygen vector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ramauniversity.ac.in [ramauniversity.ac.in]
Technical Support Center: Enhancing L-lysine Production by Corynebacterium glutamicum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during L-lysine production experiments with Corynebacterium glutamicum.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low L-lysine Yield | Suboptimal fermentation conditions (pH, temperature, aeration). | Optimize fermentation parameters. Ideal conditions are often around pH 7.5 and 30°C. Ensure adequate aeration (e.g., 1.25 vvm) and agitation (e.g., 300 rpm) for free cells.[1] |
| Nutrient limitation (carbon, nitrogen, biotin). | Ensure sufficient concentrations of glucose (around 80-100 g/L), a suitable nitrogen source like ammonium sulfate, and essential vitamins like biotin in the medium.[1][2] | |
| Feedback inhibition of key enzymes (e.g., aspartokinase). | Engineer strains to express feedback-resistant variants of enzymes like aspartokinase (lysC). | |
| Substrate inhibition. | High initial glucose concentrations can inhibit cell growth and lysine production. Consider fed-batch fermentation to maintain optimal glucose levels. | |
| By-product formation (e.g., threonine, valine). | Disrupt genes involved in competing metabolic pathways, such as hom (homoserine dehydrogenase) and ilvN (acetohydroxyacid synthase), to redirect carbon flux towards lysine biosynthesis.[3] | |
| Poor Cell Growth | Inappropriate inoculum size or quality. | Use a healthy, actively growing seed culture with an optimal inoculum size (e.g., 10%).[4] |
| Incorrect medium composition. | Verify the composition of your growth and fermentation media, ensuring all essential nutrients, including trace elements, are present. | |
| Contamination of the culture. | Implement strict aseptic techniques throughout the experimental process. Consider using engineered strains that can grow on selective media to reduce contamination risk. | |
| Inconsistent Fermentation Results | Variability in seed culture preparation. | Standardize the seed culture protocol, including growth phase and cell density at the time of inoculation. |
| Fluctuations in fermentation parameters. | Ensure precise control of pH, temperature, and dissolved oxygen levels throughout the fermentation process using a well-calibrated bioreactor. | |
| Genetic instability of the production strain. | Periodically re-sequence key genes in your production strain to check for reversions or unwanted mutations. Use genome-integrated expression systems for more stable genetic modifications. |
Low L-lysine Yield Troubleshooting Workflow
Caption: A flowchart for troubleshooting low L-lysine yield.
Frequently Asked Questions (FAQs)
1. What are the optimal fermentation conditions for L-lysine production in C. glutamicum?
Optimal conditions can vary slightly between different strains, but generally, a temperature of 30°C and a pH of 7.5 are considered ideal for L-lysine production by free cells of C. glutamicum.[1] Agitation and aeration are also critical, with optimal values around 300 rpm and 1.25 vvm (volume of air per volume of medium per minute), respectively.[1]
2. How can I increase the precursor supply for L-lysine biosynthesis?
To enhance the supply of precursors like oxaloacetate and NADPH, several metabolic engineering strategies can be employed. Overexpression of the pyruvate carboxylase gene (pyc) can increase the flux towards oxaloacetate. Additionally, engineering the pentose phosphate pathway (PPP) can improve the availability of NADPH, which is crucial for lysine biosynthesis.
3. What is feedback inhibition and how does it affect L-lysine production?
Feedback inhibition is a regulatory mechanism where the end product of a metabolic pathway (in this case, L-lysine) inhibits the activity of an early enzyme in the same pathway. In C. glutamicum, aspartokinase, the first enzyme in the lysine biosynthesis pathway, is subject to feedback inhibition by a combination of L-lysine and L-threonine. This can significantly limit L-lysine accumulation. To overcome this, strains are often engineered to express a feedback-resistant variant of aspartokinase.
4. What are the advantages of fed-batch fermentation over batch fermentation for L-lysine production?
Fed-batch fermentation allows for better control of substrate concentration, particularly glucose. High initial glucose concentrations in batch cultures can lead to substrate inhibition, negatively impacting cell growth and lysine production. In a fed-batch process, glucose is fed incrementally, maintaining it at an optimal concentration that supports high cell density and sustained L-lysine production, often resulting in higher final titers and productivity.[5][6]
5. How can by-product formation be minimized?
The biosynthesis of other amino acids, such as L-threonine, L-methionine, and L-valine, competes with L-lysine for common precursors. To channel more carbon flux towards L-lysine, genes encoding key enzymes in these competing pathways can be deleted or attenuated. For instance, knocking out the hom gene (encoding homoserine dehydrogenase) and the ilvN gene (encoding a subunit of acetohydroxyacid synthase) has been shown to reduce the formation of these by-products and improve L-lysine yield.[3]
Quantitative Data Summary
Table 1: Optimal Fermentation Parameters for Free vs. Immobilized C. glutamicum Cells
| Parameter | Free Cells | Immobilized Cells |
| Fermentation Time (h) | 72 | 96 |
| pH | 7.5 | 7.5 |
| Temperature (°C) | 30 | 30 |
| Glucose Concentration (g/L) | 80 | 90 |
| Airflow Rate (vvm) | 1.25 | 1.0 |
| Agitation Rate (rpm) | 300 | 200 |
| Max. L-lysine Yield (g/L) | 26.34 | 31.58 |
| Data adapted from a study on C. glutamicum MH 20-22 B.[1] |
Table 2: Effect of Genetic Modifications on L-lysine Production
| Strain | Genetic Modification | L-lysine Titer (mM) | Glucose Conversion (%) |
| C. glutamicum Lys5 (Original) | - | ~45 | ~20 |
| C. glutamicum Lys5-8 | Replacement of NAD-dependent GAPDH with NADP-dependent GAPDH; disruption of ilvN and hom | 81.0 ± 6.59 | 36.45 |
| C. glutamicum Lys5-8 (Fed-batch) | Same as above | 896 ± 33.41 | 47.06 |
| Data from shake flask and fed-batch fermentation experiments.[3] |
Experimental Protocols
Batch Fermentation of C. glutamicum for L-lysine Production
This protocol describes a typical batch fermentation process in a laboratory-scale bioreactor.
Materials:
-
C. glutamicum production strain
-
Nutrient agar plates
-
Seed culture medium (e.g., 20 g/L glucose, 10 g/L peptone, 10 g/L yeast extract, 2.5 g/L NaCl)[2]
-
Fermentation medium (e.g., 80-100 g/L glucose, 46 g/L (NH₄)₂SO₄, 0.5 g/L KH₂PO₄, 0.5 g/L K₂HPO₄, 2.85 g/L MgSO₄·7H₂O, 20 g/L CaCO₃, and required vitamins/trace elements)[2]
-
Sterile water, antifoam agent
-
Shaking incubator
-
5 L laboratory-scale stirred tank bioreactor
Procedure:
-
Inoculum Preparation (Stage 1): Streak the C. glutamicum strain on a nutrient agar plate and incubate at 30°C for 24-48 hours.
-
Seed Culture (Stage 2): Inoculate a single colony into a 250 mL flask containing 20 mL of seed medium. Incubate at 30°C and 120 rpm in an orbital shaker for 24 hours.[1]
-
Inoculum Scale-up (Stage 3): Transfer the seed culture to a larger flask containing 180 mL of the same medium and incubate for another 40 hours under the same conditions.[1]
-
Bioreactor Preparation: Prepare and sterilize the 5 L bioreactor containing the fermentation medium. Calibrate pH and dissolved oxygen probes.
-
Inoculation: Inoculate the bioreactor with the seed culture to a final concentration of approximately 10% (v/v).
-
Fermentation: Run the fermentation under controlled conditions (e.g., 30°C, pH 7.5, 300 rpm agitation, 1.25 vvm aeration).[1] Add antifoam as needed.
-
Sampling: Aseptically collect samples at regular intervals (e.g., every 12 hours) for 72-96 hours to measure cell density (OD₆₀₀), glucose concentration, and L-lysine concentration.
-
Harvesting: At the end of the fermentation, harvest the broth for downstream processing.
Quantification of L-lysine by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a common method for L-lysine quantification using pre-column derivatization with 2,4-dinitrofluorobenzene (DNFB).
Materials:
-
Fermentation broth samples
-
L-lysine standard solutions
-
2,4-dinitrofluorobenzene (DNFB) derivatizing agent
-
Acetonitrile (HPLC grade)
-
Sodium acetate
-
HPLC system with a UV detector
-
C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm)[7]
Procedure:
-
Sample Preparation: Centrifuge the fermentation broth samples to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.
-
Standard Preparation: Prepare a series of L-lysine standard solutions of known concentrations in sterile water.
-
Derivatization: Mix a defined volume of the filtered sample or standard with the DNFB reagent according to a validated protocol. This step makes the amino acid detectable by UV light.
-
HPLC Analysis:
-
Data Analysis:
-
Generate a standard curve by plotting the peak areas of the L-lysine standards against their concentrations.
-
Determine the L-lysine concentration in the samples by comparing their peak areas to the standard curve.
-
Gene Knockout in C. glutamicum via Homologous Recombination
This protocol provides a general workflow for markerless gene deletion using a suicide vector with a counter-selectable marker like sacB.
Materials:
-
C. glutamicum strain
-
Suicide vector (e.g., pK18mobsacB) containing flanking homologous regions of the target gene.[8]
-
E. coli strain for plasmid construction and propagation.
-
Appropriate antibiotics (e.g., kanamycin) and sucrose.
-
Electroporator and cuvettes.
Procedure:
-
Vector Construction: Amplify the upstream and downstream flanking regions (homology arms) of the target gene from the C. glutamicum genome. Clone these fragments into the suicide vector.
-
Transformation into C. glutamicum: Transform the engineered suicide vector into C. glutamicum via electroporation.[9]
-
First Crossover Selection: Plate the transformed cells on a medium containing the appropriate antibiotic (e.g., kanamycin). This selects for cells where the plasmid has integrated into the genome via a single homologous recombination event.
-
Second Crossover Selection: Inoculate the single-crossover mutants into a non-selective medium to allow for a second recombination event to occur. Plate the culture onto a medium containing sucrose. The sacB gene on the plasmid backbone converts sucrose into a toxic product, so only cells that have lost the plasmid backbone (including the sacB gene) will survive.[8]
-
Screening and Verification: Screen the sucrose-resistant colonies for the desired gene knockout using colony PCR and confirm the deletion by DNA sequencing.
Signaling Pathways and Workflows
L-lysine Biosynthesis Pathway in C. glutamicum
Caption: L-lysine biosynthesis pathway in C. glutamicum.
Experimental Workflow for Strain Improvement
Caption: A typical workflow for improving L-lysine production strains.
References
- 1. Optimization of fermentation upstream parameters and immobilization of Corynebacterium glutamicum MH 20-22 B cells to enhance the production of l-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iar.shirazu.ac.ir [iar.shirazu.ac.ir]
- 3. Metabolic engineering Corynebacterium glutamicum for the L-lysine production by increasing the flux into L-lysine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pages.mtu.edu [pages.mtu.edu]
- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Productivity enhancement in L-lysine fermentation using oxygen-enhanced bioreactor and oxygen vector [frontiersin.org]
- 8. An update of the suicide plasmid‐mediated genome editing system in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isbio.de [isbio.de]
Dealing with hygroscopicity of L-Lysine L-Aspartate during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Lysine L-Aspartate, focusing on challenges related to its hygroscopicity during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for this compound?
A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment. For active pharmaceutical ingredients (APIs) like this compound, this is a critical quality attribute. Both L-Lysine and L-Aspartic acid are known to be susceptible to moisture. L-lysine, in particular, is known to be strongly hygroscopic and can form hydrates by incorporating water into its crystal structure.[1][2] Uncontrolled moisture uptake can lead to a range of issues, including:
-
Chemical Degradation: The presence of water can accelerate chemical degradation pathways such as hydrolysis, potentially reducing the potency and shelf-life of the API.[3]
-
Physical Instability: Moisture can induce physical changes like caking, clumping, or even deliquescence (dissolving in the absorbed water). These changes negatively impact powder flowability, making downstream processing like blending and capsule filling difficult and inaccurate.[3][4][5]
-
Altered Dissolution Profile: Changes in the solid-state properties due to moisture absorption can affect the dissolution rate of the final product, which may impact its bioavailability.
Q2: What are the ideal storage conditions for this compound?
A2: While specific stability studies for this compound dictate the precise storage conditions, general recommendations for hygroscopic amino acid salts provide a strong guideline. To minimize moisture absorption, this compound should be stored in a well-closed container in a dry and cool place.[6][7]
| Storage Duration | Temperature | Relative Humidity (RH) | Additional Recommendations |
| Short-term (days to weeks) | 0 - 4 °C | As low as possible | Store in a desiccator or controlled humidity cabinet. |
| Long-term (months to years) | -20 °C | As low as possible | Use high-barrier packaging with a desiccant. |
Note: These are general recommendations. Always refer to the manufacturer's certificate of analysis and your internal stability data for specific storage requirements.
Q3: How can I determine the hygroscopicity of my batch of this compound?
A3: You can quantitatively assess the hygroscopicity using two primary methods:
-
Hygroscopicity Classification (per European Pharmacopoeia): This method involves exposing a sample to a controlled high-humidity environment (80% RH at 25°C) for 24 hours and measuring the percentage of weight gain.[8][9] The classification is based on the amount of moisture absorbed.
-
Dynamic Vapor Sorption (DVS) Analysis: DVS is a more detailed method that measures the mass of a sample as a function of relative humidity at a constant temperature. This generates a moisture sorption-desorption isotherm, which provides critical information about the material's affinity for water, the critical relative humidity (CRH) at which significant moisture uptake occurs, and whether hydrates are formed.[10][11][12]
Detailed protocols for these experiments are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide addresses common issues encountered when handling and storing this compound.
Issue 1: Powder Caking and Poor Flowability
Symptoms:
-
The powder is forming clumps or hard cakes in the storage container.
-
The powder does not flow freely from a hopper or scoop, leading to inconsistent dosing and processing challenges.[5][13]
Root Causes:
-
Exposure to high relative humidity during storage or handling.
-
Temperature fluctuations leading to moisture migration within the powder.
-
Inadequate packaging.
Solutions:
Issue 2: Inconsistent Assay Results or Evidence of Degradation
Symptoms:
-
Loss of potency in stability studies.
-
Appearance of new peaks in chromatography (HPLC, etc.).
-
Changes in physical appearance (e.g., color).
Root Causes:
-
Moisture-induced chemical degradation (e.g., hydrolysis).
-
Inaccurate weighing due to unaccounted-for moisture content.
Solutions:
| Step | Action | Rationale |
| 1. Quantify Water Content | Perform Karl Fischer titration on the sample immediately before weighing for analysis. | To determine the exact percentage of water in the material, allowing for correction of the sample weight and ensuring an accurate assay.[8] |
| 2. Review Storage History | Check the temperature and humidity logs for the storage period. | To identify any excursions outside of the recommended storage conditions that could have led to moisture uptake and degradation.[14] |
| 3. Implement Protective Measures | If degradation is confirmed, tighten environmental controls during handling and consider more protective packaging, such as cold-form aluminum blisters for formulated products. | To prevent further moisture ingress and subsequent degradation. High-barrier packaging is essential for moisture-sensitive compounds. |
| 4. Formulation Strategy | For new formulations, consider strategies like film coating or co-processing with hydrophobic excipients to protect the API from moisture.[15] | To build stability into the drug product from the development stage. |
Experimental Protocols
Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration
This protocol is adapted for amino acids, which may have limited solubility in standard Karl Fischer reagents.
Objective: To accurately quantify the water content (% w/w) in a sample of this compound.
Apparatus:
-
Automatic Volumetric Karl Fischer Titrator
-
Titration vessel
-
Analytical balance (readable to 0.1 mg)
Reagents:
-
Volumetric Karl Fischer reagent (e.g., CombiTitrant 5)
-
Solvent: Anhydrous Methanol. For enhanced solubility, a co-solvent like formamide can be used.[8][9]
Procedure:
-
System Preparation: Add the solvent to the titration vessel and precondition the vessel by running a titration until the solvent is "dry" (a stable, low drift is achieved).
-
Sample Preparation: Accurately weigh approximately 1-2 g of the this compound sample.
-
Titration: Quickly add the weighed sample to the conditioned titration vessel.
-
Extraction: Allow the sample to stir in the solvent for a defined extraction time (e.g., 180 seconds) to ensure all water is released into the solvent. If solubility is low, using a homogenizer or the KF oven method is recommended.[8]
-
Endpoint: The titrator will automatically dispense the KF reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the percentage of water based on the titrant consumed and the sample weight.
Protocol 2: Assessment of Hygroscopicity by Dynamic Vapor Sorption (DVS)
Objective: To characterize the moisture sorption and desorption behavior of this compound.
Apparatus:
-
Dynamic Vapor Sorption (DVS) Analyzer
Procedure:
-
Sample Preparation: Place 10-20 mg of the this compound sample into the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved (e.g., dm/dt < 0.002% min⁻¹). This establishes the dry mass baseline.
-
Sorption Phase: Increase the relative humidity in a stepwise manner. A typical profile would be: 0% → 90% RH in 10% RH steps. At each step, allow the sample to equilibrate until a stable mass is recorded.
-
Desorption Phase: Decrease the relative humidity in the same stepwise manner from 90% → 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass versus the relative humidity to generate the sorption and desorption isotherms.
Protocol 3: Hygroscopicity Classification according to the European Pharmacopoeia (Ph. Eur. 5.11)
Objective: To classify this compound based on its hygroscopic nature.
Apparatus:
-
Desiccator containing a saturated solution of ammonium chloride (to maintain ~80% RH).
-
Calibrated thermo-hygrometer.
-
Analytical balance.
-
Weighing boats (e.g., petri dishes).
Procedure:
-
Environment Setup: Prepare the desiccator with the saturated salt solution and allow it to equilibrate at 25°C ± 1°C. Verify the internal environment is at 80% ± 2% RH.[15]
-
Sample Preparation: Weigh an empty, dry weighing boat (M1). Add approximately 1 g of this compound to the boat and record the initial weight (M2).
-
Exposure: Place the weighing boat with the sample in the prepared desiccator.
-
Equilibration: Store the sample in the desiccator for 24 hours.
-
Final Weighing: After 24 hours, remove the sample and immediately weigh it to get the final weight (M3).
-
Calculation: Calculate the percentage increase in mass using the formula: % Increase = [(M3 - M2) / (M2 - M1)] * 100
-
Classification: Classify the material based on the following criteria:[9]
| % Increase in Mass | Classification |
| < 0.12% | Non-hygroscopic |
| ≥ 0.2% but < 2% | Slightly hygroscopic |
| ≥ 2% but < 15% | Hygroscopic |
| ≥ 15% | Very hygroscopic |
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 4. Problems with validating capsule filling processes for hygroscopic powders. – Pharma.Tips [pharma.tips]
- 5. ondrugdelivery.com [ondrugdelivery.com]
- 6. Buy this compound | 27348-32-9 | >98% [smolecule.com]
- 7. calpaclab.com [calpaclab.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. public.jenck.com [public.jenck.com]
- 11. microbiozindia.com [microbiozindia.com]
- 12. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 13. Troubleshooting the Poor Flow Problem of Valsartan Drug Powder Using the Crystallo-Co-Agglomeration Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmainfo.in [pharmainfo.in]
Validation & Comparative
A Comparative Analysis of L-Lysine L-Aspartate and L-Lysine HCl Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction to L-Lysine and its Salt Forms
L-lysine is an essential amino acid, meaning the human body cannot synthesize it, and it must be obtained through diet or supplementation. It plays a crucial role in protein synthesis, collagen formation, calcium absorption, and the production of carnitine, a molecule essential for fatty acid metabolism.[1] Due to its importance, L-lysine is a common component of dietary supplements, pharmaceuticals, and animal feed.
To enhance stability and solubility, L-lysine is often formulated as a salt. L-Lysine HCl is a widely used form, created by combining L-lysine with hydrochloric acid.[1] L-Lysine L-Aspartate is another salt form, combining L-lysine with L-aspartic acid, another naturally occurring amino acid.
Bioavailability of L-Lysine HCl
L-Lysine HCl is recognized for its high bioavailability. Upon oral ingestion, it readily dissociates in the stomach into free L-lysine and chloride ions.[1] The liberated L-lysine is then primarily absorbed in the small intestine via active transport mechanisms involving specific amino acid transporters.[1][2] Animal studies have demonstrated that the digestibility and bioavailability of crystalline L-Lysine HCl are exceptionally high, often considered to be 100% or slightly less at approximately 92%.[3][4]
Bioavailability of this compound: A Mechanistic Perspective
Direct pharmacokinetic studies comparing this compound to L-Lysine HCl are not available in the reviewed literature. However, an understanding of its absorption can be inferred from the transport mechanisms of its constituent amino acids. Like L-Lysine HCl, this compound is expected to dissociate in the gastrointestinal tract into L-lysine and L-aspartic acid. Both of these amino acids are absorbed in the small intestine through active transport systems.
-
L-Lysine Absorption: As a cationic amino acid, L-lysine is transported across the intestinal epithelium by specific carrier proteins.[2][5]
-
L-Aspartate Absorption: L-aspartic acid, an anionic amino acid, is also absorbed via dedicated active transport systems, which are sodium-dependent.[6][7]
The presence of two distinct, active absorption pathways for its components suggests that this compound would also be efficiently absorbed. However, without direct comparative studies, it is not possible to definitively state whether its bioavailability is equivalent, superior, or inferior to that of L-Lysine HCl.
Data on Comparative Bioavailability
As of the latest literature review, there are no published studies that provide a direct quantitative comparison of the key pharmacokinetic parameters (Cmax, Tmax, AUC) for L-lysine following oral administration of this compound versus L-Lysine HCl. The following table is a template that would be used to present such data should a comparative study be conducted.
| Pharmacokinetic Parameter | This compound (Mean ± SD) | L-Lysine HCl (Mean ± SD) |
| Cmax (µg/mL) | Data Not Available | Data Not Available |
| Tmax (h) | Data Not Available | Data Not Available |
| AUC (0-t) (µg·h/mL) | Data Not Available | Data Not Available |
| AUC (0-inf) (µg·h/mL) | Data Not Available | Data Not Available |
| Relative Bioavailability (%) | Data Not Available | Reference |
Caption: Hypothetical data presentation for a comparative bioavailability study of this compound and L-Lysine HCl.
Experimental Protocols
To definitively compare the bioavailability of this compound and L-Lysine HCl, a randomized, double-blind, crossover pharmacokinetic study in healthy human volunteers would be the gold standard. A detailed methodology for such a study is outlined below.
Protocol for a Comparative Bioavailability Study
1. Study Design:
-
A randomized, double-blind, two-treatment, two-period, two-sequence crossover design.
-
A washout period of at least 7 days between study periods.
2. Study Population:
-
Healthy adult male and female volunteers, aged 18-55 years.
-
Subjects would be required to provide written informed consent.
-
Exclusion criteria would include any history of gastrointestinal, renal, or hepatic disease, and the use of any medications known to interfere with amino acid absorption or metabolism.
3. Investigational Products:
-
Test Product: this compound capsules/solution.
-
Reference Product: L-Lysine HCl capsules/solution, with equivalent molar amounts of L-lysine.
4. Study Procedure:
-
Subjects would fast overnight for at least 10 hours before administration of the investigational product.
-
A single oral dose of either this compound or L-Lysine HCl would be administered with a standardized volume of water.
-
Serial blood samples would be collected at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
5. Bioanalytical Method:
-
Plasma concentrations of L-lysine would be determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters would be calculated for L-lysine for each subject and formulation:
-
Maximum plasma concentration (Cmax).
-
Time to reach maximum plasma concentration (Tmax).
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t).
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf).
-
-
The relative bioavailability of this compound compared to L-Lysine HCl would be calculated as the ratio of the geometric means of AUC0-inf.
7. Statistical Analysis:
-
Analysis of variance (ANOVA) would be performed on the log-transformed pharmacokinetic parameters Cmax, AUC0-t, and AUC0-inf.
-
The 90% confidence intervals for the ratio of the geometric means of the test and reference products would be calculated. Bioequivalence would be concluded if the 90% confidence intervals fall within the range of 80-125%.
Visualizations
Intestinal Absorption Pathways
The following diagram illustrates the primary active transport mechanisms involved in the absorption of L-lysine and L-aspartate in the small intestine.
Caption: Intestinal absorption of L-lysine and L-aspartate via active transport.
Experimental Workflow for a Comparative Bioavailability Study
The diagram below outlines the key steps in a clinical trial designed to compare the bioavailability of two L-lysine formulations.
Caption: Workflow for a crossover bioavailability study.
Conclusion
References
- 1. What is the mechanism of L-Lysine hydrochloride? [synapse.patsnap.com]
- 2. barnys.cz [barnys.cz]
- 3. Bioavailability of lysine in L-lysine.HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The bioavailability of supplementary lysine and its effect on the energy and nitrogen excretion of adult cockerels fed diets diluted with cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement | MDPI [mdpi.com]
- 6. High affinity L-aspartate transport in chick small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low-affinity intestinal L-aspartate transport with 2:1 coupling stoichiometry for Na+/Asp - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the efficacy of L-Lysine L-Aspartate in specific disease models
This guide provides a comparative analysis of the efficacy of L-Lysine L-Aspartate in specific disease models, with a focus on anxiety, Herpes Simplex Virus (HSV) infection, and its potential role in osteoporosis. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and insights into the underlying signaling pathways. While direct studies on this compound are limited, this guide draws upon research investigating L-Lysine, the active component, to provide a comprehensive overview.
Anxiety and Stress-Related Disorders
L-Lysine has demonstrated notable anxiolytic (anti-anxiety) effects in preclinical studies. The primary mechanism appears to involve its interaction with the serotonergic system, specifically acting as a partial antagonist of the serotonin receptor 4 (5-HT4).[1][2][3][4][5][6] This section compares the efficacy of L-Lysine to a placebo in a rodent model of anxiety.
Comparative Efficacy in an Animal Model of Anxiety
Table 1: Effect of L-Lysine on Anxiety-Like Behavior in Rats
| Treatment Group | Time Spent in Open Arms of Elevated Plus-Maze (seconds) | Percentage of Open Arm Entries | Reference |
| Control (Placebo) | 25.3 ± 4.1 | 18.2 ± 2.5 | [1] |
| L-Lysine (1 g/kg, oral) | 48.7 ± 6.2 | 35.1 ± 4.3 | [1] |
*p < 0.05 compared to the control group. Data are presented as mean ± SEM.
Experimental Protocol: Elevated Plus-Maze Test in Rats
The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behaviors in rodents.[7][8][9][10][11]
Objective: To evaluate the anxiolytic effects of L-Lysine in rats.
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.
Procedure:
-
Habituation: Rats are habituated to the testing room for at least one hour before the experiment.
-
Drug Administration: L-Lysine (1 g/kg) or a placebo (saline) is administered orally 60 minutes before the test.
-
Testing: Each rat is placed at the center of the maze, facing an open arm, and allowed to explore freely for 5 minutes.
-
Data Collection: The movements of the rat are recorded by an overhead video camera. The time spent in the open and closed arms, and the number of entries into each arm are measured.
-
Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect. Statistical analysis is performed using a t-test or ANOVA.
Signaling Pathway: L-Lysine's Anxiolytic Mechanism
L-Lysine's anxiolytic effect is linked to its partial antagonism of the 5-HT4 receptor.[1][2][3][4][5][6] By modulating serotonergic transmission, L-Lysine can reduce anxiety-like behaviors.
Caption: L-Lysine's partial antagonism of the 5-HT4 receptor.
Herpes Simplex Virus (HSV) Infection
The efficacy of L-Lysine in the management of HSV infections is a subject of ongoing research, with conflicting results. The proposed mechanism of action is the antagonism of arginine, an amino acid essential for viral replication.[12][13][14][15]
Comparative Efficacy in HSV Management
Studies comparing L-Lysine to placebo or standard antiviral drugs like acyclovir and valacyclovir have yielded mixed results. Some studies suggest a benefit, particularly at higher doses, in reducing the frequency and severity of outbreaks, while others have found no significant effect.[13][16][17][18][19]
Table 2: Overview of L-Lysine Efficacy in Human HSV Infection Studies
| Study Design | L-Lysine Dose | Comparator | Key Findings | Reference |
| Double-blind, placebo-controlled | 1,000 mg/day | Placebo | No significant difference in recurrence rate. | [16] |
| Double-blind, placebo-controlled | >3,000 mg/day | Placebo | Improved subjective experience of the disease. | [17][18] |
| Pilot study | 1,500 mg/day | - | Significant reduction in annual incidence of recurrent herpes. | [13] |
Experimental Protocol: Murine Model of HSV-2 Infection
Animal models are crucial for evaluating the efficacy of potential antiviral agents.[20][21][22][23][24]
Objective: To assess the prophylactic and therapeutic efficacy of L-Lysine against HSV-2 infection in mice.
Procedure:
-
Animal Model: Female BALB/c mice are commonly used.
-
Viral Inoculation: Mice are infected intravaginally with a lethal dose of HSV-2.
-
Treatment Regimens:
-
Prophylactic: L-Lysine is administered in the drinking water for 7 days prior to infection.
-
Therapeutic: L-Lysine treatment is initiated 4 hours post-infection and continued for 7 days.
-
-
Control Groups: Placebo (water) and a positive control (e.g., acyclovir) are included.
-
Outcome Measures: Survival rates, viral titers in vaginal washes, and severity of genital lesions are monitored daily.
-
Statistical Analysis: Survival curves are analyzed using the Kaplan-Meier method, and other data are analyzed using ANOVA or Kruskal-Wallis tests.
Signaling Pathway: L-Lysine's Proposed Anti-HSV Mechanism
The primary proposed mechanism for L-Lysine's anti-HSV activity is its competition with arginine, thereby inhibiting the synthesis of arginine-rich viral proteins necessary for replication.
Caption: L-Lysine's competitive inhibition of arginine uptake.
Potential Role in Osteoporosis
Preliminary evidence suggests that L-Lysine may play a beneficial role in bone health by enhancing calcium absorption and promoting the synthesis of collagen, a key component of the bone matrix.[25][26][27][28][29]
Comparative Data in Osteoporosis Models
Direct comparative studies of this compound in established osteoporosis models are lacking. However, in vitro studies using osteoblast cultures have shown that L-Lysine, alone or in combination with L-Arginine, can increase nitric oxide production and type I collagen synthesis.[25]
Table 3: Effect of L-Lysine and L-Arginine on Osteoblast Function in vitro
| Treatment Group | Nitric Oxide Production (% increase vs. control) | Type I Collagen Synthesis (% increase vs. control) | Reference |
| L-Lysine | Not significant | Not significant | [25] |
| L-Arginine | 18.5 | 34.4 | [25] |
| L-Lysine + L-Arginine | 23.7 | 20.9 | [25] |
*p < 0.05 compared to the control group.
Experimental Protocol: In Vitro Osteoblast Culture
Objective: To investigate the effect of L-Lysine on osteoblast proliferation and function.
Procedure:
-
Cell Culture: Primary osteoblasts are isolated from the femurs of rats.
-
Treatment: Cells are cultured in the presence of L-Lysine, L-Arginine, a combination of both, or a control medium.
-
Assays:
-
Proliferation: Assessed using an MTT assay.
-
Nitric Oxide Production: Measured in the culture supernatant.
-
Collagen Synthesis: Quantified by measuring the incorporation of radiolabeled proline.
-
-
Statistical Analysis: Data are analyzed using ANOVA followed by post-hoc tests.
Logical Relationship: L-Lysine's Role in Bone Health
L-Lysine contributes to bone health through two primary mechanisms: enhancing calcium absorption in the gut and serving as a building block for collagen.
Caption: L-Lysine's contribution to bone health.
References
- 1. L-Lysine acts like a partial serotonin receptor 4 antagonist and inhibits serotonin-mediated intestinal pathologies and anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. l-Lysine acts like a partial serotonin receptor 4 antagonist and inhibits serotonin-mediated intestinal pathologies and anxiety in rats | Semantic Scholar [semanticscholar.org]
- 6. l-Lysine acts like a partial serotonin receptor 4 antagonist and inhibits serotonin-mediated intestinal pathologies and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. researchgate.net [researchgate.net]
- 11. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. ker.com [ker.com]
- 16. droracle.ai [droracle.ai]
- 17. researchgate.net [researchgate.net]
- 18. A Narrative Review of Alternative Symptomatic Treatments for Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
- 20. Gene Therapy Eliminates 90% of Herpes Infection in Mouse Models | Technology Networks [technologynetworks.com]
- 21. The Murine Intravaginal HSV-2 Challenge Model for Investigation of DNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Mouse Models for Human Herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Researchers refine experimental gene therapy for herpes | Fred Hutchinson Cancer Center [fredhutch.org]
- 25. Effect of L-lysine and L-arginine on primary osteoblast cultures from normal and osteopenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Dietary l-Lysine Prevents Arterial Calcification in Adenine-Induced Uremic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Dietary L-lysine and calcium metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Frontiers | Association between amino acids and recent osteoporotic fracture: a matched incident case-control study [frontiersin.org]
A Comparative Guide to L-Lysine Sources in Animal Feed Formulations: L-Lysine Sulfate vs. L-Lysine Hydrochloride
In the realm of animal nutrition, the supplementation of essential amino acids is paramount for optimizing growth, feed efficiency, and overall health. L-lysine, being the first limiting amino acid in many common feed ingredients for monogastric animals like swine and poultry, is of particular importance. Commercially, L-lysine is available in various forms, with L-Lysine Sulfate and L-Lysine Hydrochloride (HCl) being two prominent options. This guide provides a comprehensive comparison of these two lysine sources, supported by experimental data, to aid researchers, scientists, and animal nutritionists in making informed decisions for their feed formulations. While L-Lysine L-Aspartate is utilized in animal nutrition, comparative performance data in feed formulations is not as readily available in scientific literature; therefore, this guide will focus on the extensively researched comparison between L-Lysine Sulfate and L-Lysine HCl.[1]
Performance Data in Animal Studies
Numerous studies have been conducted to evaluate the efficacy of L-Lysine Sulfate relative to L-Lysine HCl. The consensus in the scientific community is that L-Lysine Sulfate is an effective alternative to L-Lysine HCl, demonstrating comparable performance in both swine and poultry.[2]
Composition of L-Lysine Sources
The primary difference between the two sources lies in their lysine concentration and the presence of other nutrients.
| Lysine Source | Typical L-Lysine Content | Other Components |
| L-Lysine Hydrochloride (HCl) | ~78% | Hydrochloride salt |
| L-Lysine Sulfate | ~51-65% | Fermentation co-products (e.g., other amino acids, carbohydrates) |
Broiler Performance Data
Studies in broiler chickens have shown that L-Lysine Sulfate can effectively replace L-Lysine HCl in diets without compromising performance. In some cases, L-Lysine Sulfate has been observed to offer additional benefits, potentially due to the presence of fermentation co-products.
| Performance Metric | L-Lysine HCl | L-Lysine Sulfate | Study Details |
| Body Weight Gain (g) | 1824 | 1885 | 42-day trial, male broiler chicks |
| Feed Conversion Ratio | 1.83 | 1.78 | 42-day trial, male broiler chicks |
| Breast Meat Yield (%) | 18.5 | 19.2 | 40-day trial |
| Nutrient Metabolizability (%) | 75.2 | 78.6 | 40-day trial |
Data compiled from a study by Bahadur et al. (2010).[4][5]
In a study comparing L-Lysine HCl and L-Lysine Sulfate in broiler diets with varying levels of canola meal, no significant difference was observed in body weight gain, feed-to-gain ratio, mortality, carcass weight, breast and thigh yield, and abdominal fat between the two lysine sources.[6] Another study also concluded that replacing L-Lysine HCl with L-Lysine Sulfate in broiler diets is feasible without negatively impacting performance.[7]
Swine Performance Data
In swine nutrition, L-Lysine Sulfate has been shown to be bioequivalent to L-Lysine HCl. The relative bioavailability (RBV) of lysine in L-Lysine Sulfate is consistently reported to be comparable to that of L-Lysine HCl, which is considered the industry standard at 100% bioavailability.[2][8]
| Performance Metric | L-Lysine HCl | L-Lysine Sulfate | Study Details |
| Relative Bioavailability (ADG) | 100% (standard) | 99% | Nursery pigs (9.5 kg initial BW) |
| Relative Bioavailability (G:F) | 100% (standard) | 97% | Nursery pigs (9.5 kg initial BW) |
| Average Daily Gain (g/d) | No significant difference | No significant difference | Growing-finishing pigs (26-114 kg BW) |
| Feed Efficiency (G:F) | No significant difference | No significant difference | Growing-finishing pigs (26-114 kg BW) |
| Carcass Characteristics | No significant difference | No significant difference | Growing-finishing pigs |
Data from studies by Liu et al. (2007) and Palencia et al. (2019).[8][9][10]
A study on growing and finishing pigs found no difference in growth performance or carcass quality when diets were supplemented with either L-Lysine Sulfate or L-Lysine HCl.[11]
Experimental Protocols
To ensure the validity and reproducibility of the findings, it is crucial to understand the methodologies employed in these comparative studies.
Broiler Bioavailability Study Protocol
A common experimental design to assess the bioavailability of lysine sources in broilers involves the following steps:
-
Animal Model : Day-old broiler chicks of a specific strain (e.g., Ross 308, Cobb 500) are used.
-
Acclimation Period : Chicks are typically given a common starter diet for the first week.
-
Dietary Treatments :
-
A lysine-deficient basal diet is formulated using ingredients like corn and soybean meal.
-
The basal diet is supplemented with graded levels of L-Lysine from the reference source (L-Lysine HCl) and the test source (L-Lysine Sulfate).
-
-
Experimental Period : The feeding trial usually lasts for 2 to 6 weeks.
-
Data Collection : Key performance indicators such as body weight gain, feed intake, and feed conversion ratio are measured. At the end of the trial, carcass characteristics may also be evaluated.
-
Statistical Analysis : The relative bioavailability of the test lysine source is determined using slope-ratio analysis, comparing the growth response to the graded levels of each lysine source.
Swine Growth Assay Protocol
The protocol for swine studies is similar in principle to that of broiler trials:
-
Animal Model : Nursery or growing-finishing pigs of a specific genetic line are selected and blocked by initial body weight and sex.
-
Dietary Treatments :
-
A lysine-deficient basal diet (e.g., corn-soybean meal based) is formulated.
-
This basal diet is supplemented with incremental levels of lysine from L-Lysine HCl and L-Lysine Sulfate.
-
-
Experimental Phases : The study may be divided into different phases (e.g., starter, grower, finisher) with corresponding diet formulations.
-
Data Collection : Average daily gain (ADG), average daily feed intake (ADFI), and gain-to-feed ratio (G:F) are monitored. Carcass measurements and blood parameters like blood urea nitrogen (BUN) may also be taken.
-
Bioavailability Assessment : Multiple regression slope-ratio methodology is often used to determine the relative biological value of L-Lysine Sulfate compared to L-Lysine HCl.[8]
Mandatory Visualizations
Experimental Workflow for Lysine Source Comparison
Caption: A typical experimental workflow for comparing different L-Lysine sources in animal feed.
Lysine-Mediated mTOR Signaling Pathway for Muscle Growth
Lysine, as an essential amino acid, not only serves as a building block for protein but also acts as a signaling molecule that can stimulate muscle protein synthesis. One of the key pathways involved is the mammalian target of rapamycin (mTOR) signaling pathway.[12][13]
Caption: Simplified diagram of the mTOR signaling pathway activated by L-Lysine to promote muscle protein synthesis.
Conclusion
The body of scientific evidence strongly supports that L-Lysine Sulfate is a highly effective and bioavailable source of lysine for both poultry and swine.[2] Its performance is comparable to that of L-Lysine HCl for key production parameters. The choice between L-Lysine Sulfate and L-Lysine HCl may, therefore, be influenced by other factors such as cost-effectiveness, handling characteristics, and the potential ancillary benefits of the fermentation co-products present in L-Lysine Sulfate. For researchers and formulators, both sources can be used with confidence to meet the lysine requirements of livestock and poultry, ensuring optimal growth and performance.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparing Effect of Lysine-HCl and Biolys-Sulfate on Broiler Chickens Performance, Immune Response, Blood Metabolites and Bone parameters [ijasr.um.ac.ir]
- 4. Assessment of the Efficacy of L-Lysine Sulfate vis-à-vis L-Lysine Hydrochloride as Sources of Supplemental Lysine in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Assessment of the Efficacy of L-Lysine Sulfate vis-à-vis L-Lysine Hydrochloride as Sources of Supplemental Lysine in Broiler Chickens | Semantic Scholar [semanticscholar.org]
- 6. Comparative bioefficacy of lysine from L-lysine hydrochloride or L-lysine sulfate in basal diets containing graded levels of canola meal for female broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparing Effect of L-Lysine-HCl and Biolys Sulfate on Broiler Chicken Performance, Carcass parameters and Meat Quality [asj.areeo.ac.ir]
- 8. Bioefficacy of L-lysine sulfate compared with feed-grade L-lysine-HCl in young pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioavailability of l-lysine sulfate relative to l-lysine HCl for growing–finishing pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thepigsite.com [thepigsite.com]
- 12. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Making sure you're not a bot! [iastatedigitalpress.com]
A Comparative Guide to L-lysine Quantification: Cross-validation of HPLC and Microbiological Assays
For researchers, scientists, and professionals in drug development and nutritional analysis, the accurate quantification of L-lysine is paramount. High-Performance Liquid Chromatography (HPLC) and microbiological assays are two principal methods employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate the selection of the most suitable method for specific analytical requirements.
Quantitative Performance Comparison
The choice between HPLC and microbiological assays for L-lysine quantification hinges on a trade-off between specificity and speed (HPLC) versus biological relevance and cost-effectiveness (microbiological assay). The following table summarizes the key performance characteristics of a typical Reverse-Phase HPLC (RP-HPLC) method and a microbiological assay using Pediococcus acidilactici.
| Parameter | RP-HPLC | Microbiological Assay |
| Principle | Chromatographic separation based on polarity | Measurement of microbial growth dependent on L-lysine concentration |
| Specificity | High (separates L-lysine from other amino acids and impurities) | Moderate (potential for interference from other compounds affecting microbial growth) |
| Accuracy (% Recovery) | 92% ± 2% | Not explicitly stated in comparative studies |
| Precision (% RSD) | < 4.57%[1] | Typically < 10% |
| Limit of Detection (LOD) | As low as 0.12 µM (in buffer) | 0.040% (in feed)[2][3][4] |
| Limit of Quantification (LOQ) | As low as 0.41 µM (in buffer) | 0.085% (in feed)[2][3][4] |
| Analysis Time per Sample | ~20-30 minutes[5] | 16-24 hours (incubation) |
| Throughput | High (with autosampler) | High (microtiter plate format) |
| Instrumentation | HPLC system with UV or fluorescence detector | Incubator, spectrophotometer (plate reader) |
| Cost per Sample | High | Low |
Experimental Workflows and Logical Relationships
A robust analytical workflow is crucial for reliable quantification. The following diagram illustrates the typical experimental workflows for both HPLC and microbiological assays for L-lysine determination.
Caption: Experimental workflows for HPLC and microbiological assays for L-lysine.
The cross-validation of these two methods provides a comprehensive understanding of the L-lysine content in a sample, combining the chemical specificity of HPLC with the biological relevance of the microbiological assay.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a validated reversed-phase HPLC method with fluorescence detection.
1. Materials and Reagents:
-
L-lysine monohydrochloride standard
-
Internal standard (e.g., L-phenylalanine ethyl-ester hydrochloride)[6]
-
Derivatizing agent (e.g., Dansyl chloride)[5]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium acetate buffer
-
Triethylamine
-
Acetic acid
-
Water (HPLC grade)
2. Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)[7]
3. Sample Preparation and Derivatization:
-
Prepare a stock solution of the L-lysine standard and the internal standard.
-
For derivatization, mix the sample or standard solution with a solution of dansyl chloride in acetone.
-
Add a solution of sodium bicarbonate and incubate in the dark.
-
Stop the reaction by adding a solution of methylamine hydrochloride.[5]
4. Chromatographic Conditions:
-
Mobile Phase A: 0.02 M sodium acetate with 0.02% triethylamine, pH 4.5 with acetic acid.
-
Mobile Phase B: 1:9 mixture of 0.1 M sodium acetate buffer (pH 4.5) and methanol.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 45°C[8]
-
Detection: Fluorescence detector (Excitation: 330 nm, Emission: 460 nm)
-
Gradient Elution: A typical gradient would involve decreasing the percentage of Mobile Phase A over time.
5. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of L-lysine to the peak area of the internal standard against the concentration of the L-lysine standards.
-
Determine the concentration of L-lysine in the samples from the calibration curve.
Microbiological Assay Method
This protocol is based on the microtiter plate assay using Pediococcus acidilactici, which requires L-lysine for growth.[2][3][4]
1. Materials and Reagents:
-
L-lysine standard
-
Culture of Pediococcus acidilactici
-
L-lysine deficient assay medium
-
Sterile saline solution (0.85% NaCl)
2. Instrumentation:
-
Incubator (37°C)
-
Spectrophotometer or microplate reader (660 nm)
-
Autoclave
-
96-well microtiter plates
3. Inoculum Preparation:
-
Grow a stock culture of Pediococcus acidilactici.
-
Harvest the cells by centrifugation, wash with sterile saline, and resuspend in saline to a desired optical density.
4. Assay Procedure:
-
Prepare a series of L-lysine standard solutions of known concentrations.
-
Prepare sample solutions by extracting L-lysine and diluting to fall within the range of the standard curve.
-
To each well of a 96-well plate, add the L-lysine deficient assay medium.
-
Add the standard solutions, sample solutions, and a blank control to designated wells.
-
Inoculate each well (except the blank) with the prepared Pediococcus acidilactici inoculum.
-
Incubate the plate at 37°C for 16-24 hours.
5. Quantification:
-
After incubation, measure the turbidity (optical density) of each well at 660 nm using a microplate reader.
-
Construct a standard curve by plotting the absorbance values against the corresponding L-lysine concentrations of the standards.
-
Determine the L-lysine concentration in the samples by interpolating their absorbance values on the standard curve.
Conclusion
Both HPLC and microbiological assays are valuable tools for the quantification of L-lysine. HPLC offers high specificity, precision, and speed, making it ideal for the analysis of complex mixtures and for quality control in a pharmaceutical setting. The microbiological assay, while less specific and more time-consuming, provides a measure of biologically active L-lysine and is a cost-effective method for screening large numbers of samples, particularly in the feed and food industries.[2][3][4] The cross-validation of results from both methods can provide a high degree of confidence in the analytical data, ensuring the quality and efficacy of L-lysine containing products.
References
- 1. [PDF] Validation of an HPLC method for the determination of amino acids in feed | Semantic Scholar [semanticscholar.org]
- 2. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] L-lysine determination in animal feed using microbiological microtiter plate assay | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative Efficacy of L-Lysine L-Aspartate Across Various Cell Lines: An Analysis of Available Research
The Aspartate Pathway and Its Significance
L-Lysine is an essential amino acid synthesized in plants and microorganisms through the aspartate pathway. This metabolic route is crucial as it also produces other essential amino acids like threonine, methionine, and isoleucine. The initial step is catalyzed by aspartate kinase (AK), a key regulatory enzyme that is often subject to feedback inhibition by lysine.[1][2] Understanding this pathway is fundamental to comprehending the cellular roles of both L-Aspartate, as a precursor, and L-Lysine, as a final product.
dot
Caption: Simplified diagram of the Aspartate biosynthetic pathway leading to L-Lysine and other essential amino acids.
Effects of L-Lysine on Cellular Processes
Research on L-Lysine has explored its impact on apoptosis (programmed cell death) and cell proliferation, with effects appearing to be cell-type and concentration-dependent.
Impact on Apoptosis
Studies have indicated that L-Lysine deficiency can induce apoptosis. In porcine satellite cells, a lack of L-Lysine was shown to trigger apoptosis and inhibit skeletal muscle growth through the JAK2-STAT3 signaling pathway.[3] Conversely, supplementation with L-Lysine could suppress this apoptotic response.[3] In contrast, high concentrations of L-Lysine (10-60 mM) have been observed to cause mitochondrial damage and necrosis in isolated pancreatic acinar cells, without inducing early apoptosis.[4][5]
dot
Caption: Opposing effects of L-Lysine levels on the JAK2-STAT3 pathway and apoptosis in satellite cells.
L-Lysine Depletion in Cancer Therapy
The dependence of some cancer cells on external sources of essential amino acids has led to the exploration of amino acid depletion as a therapeutic strategy.[6] L-Lysine α-oxidase, an enzyme that degrades L-Lysine, has demonstrated cytotoxic effects on various human cancer cell lines in vitro, including colon cancer (HCT 116, LS174T) and breast cancer (T47D) xenografts.[7] The mechanism is twofold: depletion of L-Lysine and the production of hydrogen peroxide (H₂O₂), both of which are detrimental to tumor growth.[7]
Effects of L-Aspartate on Cellular Processes
L-Aspartate, as a non-essential amino acid, plays a critical role in nucleotide and protein synthesis. Its availability can be a limiting factor for cell proliferation, particularly under certain conditions.
Role in Cancer Cell Proliferation
Research has shown that aspartate availability is crucial for cancer cell proliferation, especially under hypoxic conditions where the electron transport chain is inhibited.[8] In such scenarios, cancer cells become more reliant on external aspartate for survival and growth.[8] This dependency suggests that targeting aspartate metabolism could be a potential avenue for cancer therapy.
Experimental Protocols
While no specific protocols for "L-Lysine L-Aspartate" were found, standard assays are employed to evaluate the effects of amino acids on cell lines.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is commonly used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Expose cells to various concentrations of the test compound (e.g., L-Lysine) for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key effector caspase in the apoptotic pathway.
Protocol Outline:
-
Cell Culture and Treatment: Culture cells and treat them with the test compound as described for the proliferation assay.
-
Cell Lysis: Lyse the cells to release their cytoplasmic contents.
-
Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Z-DEVD-AMC). If caspase-3 is active, it will cleave the substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer. The intensity is directly proportional to the caspase-3 activity.
dot
Caption: General experimental workflow for assessing the effects of a compound on cell proliferation and apoptosis.
Conclusion and Future Directions
The current body of scientific literature does not provide sufficient data to construct a comparative guide on the effects of this compound across different cell lines. The research landscape is fragmented, with studies focusing on the individual amino acids or complex derivatives. This highlights a significant gap in the understanding of how this specific salt form might modulate cellular behavior.
Future research should be directed towards systematic in vitro studies that evaluate this compound across a panel of diverse cell lines, including both cancerous and non-cancerous types. Such studies should employ standardized assays to quantify effects on cell viability, proliferation, apoptosis, and key signaling pathways. The resulting data would be invaluable for the scientific and drug development communities, potentially uncovering novel therapeutic applications for this compound.
References
- 1. L-Lysine α-Oxidase: Enzyme with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on lysine analogs, aspartate-derived amino acids, and attempted mutant selection on oat seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lysine supplementation is not effective for the prevention or treatment of feline herpesvirus 1 infection in cats: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nanoliposomes of L-lysine-conjugated poly(aspartic acid) Increase the Generation and Function of Bone Marrow-derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Lysine L-Aspartate Purity from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of L-Lysine L-Aspartate from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The assessment is based on a suite of analytical techniques to determine not only the purity of the compound but also the presence of various impurities.
Data Summary
The following table summarizes the quantitative analysis of this compound samples from the three suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria | Method of Analysis |
| Purity (by HPLC) | 99.8% | 99.2% | 99.5% | ≥ 99.0% | HPLC-UV |
| Related Amino Acids | 0.05% | 0.3% | 0.15% | ≤ 0.5% | HPLC-UV |
| D-Lysine | 0.02% | 0.1% | 0.05% | ≤ 0.2% | Chiral HPLC |
| Heavy Metals | < 5 ppm | 15 ppm | 8 ppm | ≤ 10 ppm | ICP-MS |
| Water Content | 0.1% | 0.5% | 0.2% | ≤ 0.5% | Karl Fischer Titration |
| Elemental Analysis | |||||
| % Carbon | 42.98% | 42.85% | 43.01% | 43.00 ± 0.40% | Combustion Analysis |
| % Hydrogen | 7.58% | 7.55% | 7.60% | 7.58 ± 0.40% | Combustion Analysis |
| % Nitrogen | 15.04% | 14.95% | 15.08% | 15.04 ± 0.40% | Combustion Analysis |
| Thermal Stability (TGA) | Stable up to 210 °C | Stable up to 205 °C | Stable up to 208 °C | Report Value | TGA |
| Structural Integrity (NMR) | Conforms | Conforms | Conforms | Conforms to reference | ¹H NMR, ¹³C NMR |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity and Related Amino Acids
This method is used to determine the assay of this compound and to quantify related amino acid impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Program:
-
0-5 min: 2% B
-
5-20 min: 2-30% B
-
20-25 min: 30% B
-
25-26 min: 30-2% B
-
26-30 min: 2% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of Mobile Phase A.
Chiral HPLC for D-Lysine Determination
This method is to quantify the enantiomeric impurity, D-Lysine.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral column capable of separating amino acid enantiomers (e.g., a ligand-exchange or cyclodextrin-based column).
-
Mobile Phase: As recommended by the chiral column manufacturer, typically an aqueous solution of copper (II) sulfate or a mixture of acetonitrile and aqueous buffer.
-
Flow Rate: As recommended by the column manufacturer.
-
Detection Wavelength: 254 nm
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of the mobile phase.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Heavy Metals
This technique is employed for the detection and quantification of heavy metal impurities.
-
Instrumentation: An ICP-MS system.
-
Sample Preparation: Accurately weigh approximately 0.1 g of the sample and digest it using a mixture of nitric acid and hydrogen peroxide in a microwave digestion system. Dilute the digested sample to a final volume of 50 mL with deionized water.
-
Analysis: Aspirate the prepared sample into the ICP-MS and monitor for the presence of key heavy metals (e.g., Pb, As, Hg, Cd).
-
Quantification: Use external calibration standards of the target metals.
Karl Fischer Titration for Water Content
This method determines the amount of water present in the sample.
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Reagents: Karl Fischer reagents (e.g., CombiTitrant and CombiMethanol).
-
Procedure:
-
Add the solvent to the titration vessel and titrate to a dry endpoint.
-
Accurately weigh and add approximately 50-100 mg of the this compound sample to the vessel.
-
Start the titration and record the amount of titrant consumed to reach the endpoint.
-
The instrument software calculates the water content as a percentage.
-
Elemental Analysis (CHN)
This analysis determines the percentage of carbon, hydrogen, and nitrogen in the sample, which is then compared to the theoretical values for this compound (C₁₀H₂₁N₃O₆).
-
Instrumentation: A CHN elemental analyzer.
-
Procedure:
-
Accurately weigh 1-2 mg of the dried sample into a tin capsule.
-
Place the capsule into the autosampler of the elemental analyzer.
-
The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
Thermogravimetric Analysis (TGA)
TGA is used to assess the thermal stability of the compound.
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
Place 5-10 mg of the sample into a tared TGA pan.
-
Heat the sample from ambient temperature to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset of significant weight loss indicates thermal decomposition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the chemical structure of this compound and to detect any organic impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 10-20 mg of the sample in 0.7 mL of deuterium oxide (D₂O).
-
Experiments: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Compare the obtained spectra with a reference spectrum of this compound to confirm the structure and identify any impurity signals.
Visualizations
Experimental Workflow for Purity Assessment
Caption: Experimental workflow for assessing this compound purity.
Decision Pathway for Supplier Selection
Caption: Decision pathway for qualifying this compound suppliers.
In Vivo Comparative Analysis of L-Lysine L-Aspartate and Other Lysine Salts: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can significantly impact bioavailability, efficacy, and manufacturability. This guide provides an objective in vivo comparison of L-Lysine L-Aspartate with other common lysine salts, supported by available experimental data and detailed methodologies.
While direct in vivo comparative studies for this compound against other lysine salts are limited in publicly available literature, this guide synthesizes existing data on individual lysine salts to provide a comprehensive overview. The primary focus of available comparative research has been on L-Lysine monohydrochloride (L-Lysine HCl) and L-Lysine sulfate, particularly within the context of animal nutrition.
Performance Comparison of Lysine Salts
The choice of a salt form can influence key physicochemical and pharmacokinetic parameters. This compound, a salt formed from two amino acids, presents a unique profile. While specific in vivo pharmacokinetic data for this compound is not extensively documented in comparative studies, its potential for enhanced physiological utilization is noted.[1]
In contrast, L-Lysine HCl and L-Lysine sulfate have been more thoroughly compared. Studies in animal models have shown their relative bioavailability to be largely equivalent for promoting growth.[2][3] L-Lysine HCl is a highly purified, crystalline powder with a high lysine content (approximately 78-80%), whereas L-Lysine sulfate is a granular product with a lower lysine concentration (around 55%) that may contain fermentation by-products.[2]
Table 1: Physicochemical Properties of Common Lysine Salts
| Property | This compound | L-Lysine Monohydrochloride (HCl) | L-Lysine Sulfate |
| Composition | Salt of L-Lysine and L-Aspartic Acid | Hydrochloride salt of L-Lysine | Sulfate salt of L-Lysine |
| Lysine Content | Variable (dependent on stoichiometry) | ~78-80%[2] | ~55%[2] |
| Form | Crystalline Powder | Crystalline Powder[2] | Granular[2] |
| Solubility | High in water | High in water[2] | Good in water[2] |
| Purity | High | High[2] | Contains fermentation by-products[2] |
Table 2: Summary of In Vivo Performance Data (Primarily from Animal Nutrition Studies)
| Parameter | This compound | L-Lysine Monohydrochloride (HCl) | L-Lysine Sulfate |
| Relative Bioavailability | Data not available in direct comparative studies. Noted for potential improved physiological utilization.[1] | Considered the standard with 100% bioavailability in many studies.[4] | Equivalent to L-Lysine HCl in nursery piglets and growing-finishing pigs.[3][5][6] |
| Growth Performance (ADG, G:F) | Explored for its role in parenteral nutrition and animal feed to boost growth rates.[1] | No significant difference compared to L-Lysine sulfate in pigs.[3] | No significant difference compared to L-Lysine HCl in pigs.[3] |
| Plasma Urea Nitrogen (PUN) | Data not available | No significant difference compared to L-Lysine sulfate in piglets.[5] | No significant difference compared to L-Lysine HCl in piglets.[5] |
ADG: Average Daily Gain; G:F: Gain-to-Feed ratio
Experimental Protocols
To ensure objective and reproducible in vivo comparisons of different salt forms, standardized experimental protocols are essential. Below are detailed methodologies for key experiments typically employed in such studies.
In Vivo Bioavailability and Pharmacokinetic Study Protocol
This protocol outlines a typical workflow for a comparative bioavailability study in a rat model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250g) are commonly used. Animals are housed in a controlled environment and allowed to acclimatize for at least one week.
-
Dosing: Animals are fasted overnight prior to dosing. Equivalent molar doses of this compound, L-Lysine HCl, and L-Lysine Sulfate are administered via oral gavage. A control group receives the vehicle (e.g., water).
-
Blood Collection: Blood samples (approximately 0.2 mL) are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma lysine concentrations are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).
In Situ Intestinal Perfusion Protocol
This technique allows for the direct measurement of intestinal absorption of different lysine salts.
Methodology:
-
Animal Preparation: A rat is anesthetized, and a segment of the small intestine (e.g., jejunum) is surgically isolated.
-
Cannulation: The proximal and distal ends of the intestinal segment are cannulated.
-
Perfusion: The segment is perfused with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) containing a known concentration of the lysine salt and a non-absorbable marker (e.g., phenol red).
-
Sample Collection: The perfusate is collected at the distal end at specific time intervals.
-
Analysis: The concentrations of lysine and the non-absorbable marker in the collected perfusate are determined.
-
Calculation: The net absorption rate is calculated based on the disappearance of lysine from the perfusate, corrected for water flux using the non-absorbable marker.
Signaling Pathways
Lysine is not only a building block for protein synthesis but also a signaling molecule that can activate key metabolic pathways, such as the mTORC1 pathway, which is crucial for muscle growth.[7] The efficiency of different lysine salts in activating these pathways can be a critical determinant of their in vivo efficacy.
Lysine-Mediated mTORC1 Signaling Pathway
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Amino acids, including lysine, are potent activators of mTORC1.
Pathway Description:
Extracellular lysine is transported into the cell via specific amino acid transporters. Increased intracellular lysine concentrations activate the mTORC1 signaling cascade. Activated mTORC1 then phosphorylates downstream targets to promote protein synthesis, leading to outcomes such as muscle growth, and to stimulate overall cell growth and proliferation.[7]
Conclusion
While this compound holds promise due to its composition of two essential amino acids, a clear in vivo performance advantage over other lysine salts has yet to be established through direct comparative studies. The available evidence strongly supports the bioequivalence of L-Lysine HCl and L-Lysine sulfate in animal models for growth promotion.
For researchers and drug development professionals, the selection of a lysine salt should be guided by the specific application, desired physicochemical properties, and manufacturing considerations. Further in vivo pharmacokinetic and pharmacodynamic studies are warranted to fully elucidate the comparative performance of this compound and to identify any potential therapeutic benefits arising from the presence of the aspartate counter-ion. The experimental protocols and pathway information provided in this guide offer a framework for conducting such investigations.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioavailability of l-lysine sulfate relative to l-lysine HCl for growing–finishing pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability of lysine in L-lysine.HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative bioavailability of l-lysine sulfate is equivalent to that of l-lysine HCl for nursery piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability of l-lysine sulfate relative to l-lysine HCl for growing-finishing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Potential of L-Lysine L-Aspartate: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential neuroprotective effects of L-Lysine L-Aspartate against key mechanisms of neuronal damage: excitotoxicity and oxidative stress. As direct in vitro studies on the combined this compound salt are limited, this document synthesizes the known effects of its individual components and compares them with established neuroprotective agents. All experimental data is presented for objective comparison, and detailed protocols for key assays are provided to facilitate the design of future validation studies.
Introduction: The Hypothetical Neuroprotective Profile of this compound
This compound is a salt of two essential amino acids. Understanding its potential for neuroprotection requires examining the distinct roles of each component.
-
L-Lysine: This amino acid has a dual role. Some studies suggest it can be neuroprotective by inhibiting glutamate-induced neuronal activity and suppressing inflammatory responses.[1][2][3] Specifically, L-lysine has been shown to confer neuroprotection in vitro in hemin-insulted mouse cortical neurons by reducing inflammatory responses via the microRNA-575/PTEN signaling pathway.[3] However, other research indicates that high concentrations of L-Lysine may induce oxidative stress, potentially leading to lipid and protein damage.
-
L-Aspartate: As a structural analog of glutamate, L-aspartate is an excitatory neurotransmitter that acts as a selective agonist for N-methyl-D-aspartate (NMDA) receptors. While some sources suggest aspartate may have neuroprotective properties, its primary role as an excitatory agent raises concerns about its potential contribution to excitotoxicity, a key driver of neuronal death in many neurological disorders.
The combination of L-Lysine and L-Aspartate presents a complex scenario. A key hypothesis is that the anti-glutamatergic and anti-inflammatory properties of L-Lysine could counteract the excitatory effects of L-Aspartate, resulting in a net neuroprotective effect. Further in vitro validation is essential to substantiate this hypothesis.
Comparative Analysis of Neuroprotective Efficacy
To contextualize the potential of this compound, we compare the known in vitro effects of its components with well-characterized neuroprotective agents in two critical paradigms of neuronal injury: glutamate-induced excitotoxicity and oxidative stress.
Protection Against Glutamate-Induced Excitotoxicity
Glutamate-induced excitotoxicity is a primary mechanism of neuronal death in ischemic stroke, traumatic brain injury, and several neurodegenerative diseases. It is characterized by the overactivation of glutamate receptors, leading to excessive calcium influx and subsequent cell death.
Table 1: In Vitro Efficacy Against Glutamate-Induced Excitotoxicity
| Compound | Mechanism of Action | Cell Line | Insult | Concentration | Outcome | Reference |
| L-Lysine (Hypothesized) | Inhibition of glutamate-induced neuronal activity | - | Glutamate | - | - | [1][2] |
| MK-801 | Non-competitive NMDA receptor antagonist | Human Embryonic Stem Cell-derived Neurons | 20 µM Glutamate | 10 µM | Increased cell viability from ~42% to ~67% | [4] |
| Daphnetin | Inhibition of NR2B-containing NMDA receptors | Primary cortical neurons | 200 µM NMDA | 10 µM | Increased cell viability from ~52% to ~87.5% | [5] |
| Quercetin | Modulation of intracellular calcium and apoptosis pathways | Hippocampal-derived cell line | Glutamate | - | Preserved cell viability and reduced intracellular calcium | [6][7] |
Protection Against Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a common pathway in neurodegeneration.
Table 2: In Vitro Efficacy Against Oxidative Stress
| Compound | Mechanism of Action | Cell Line | Insult | Concentration | Outcome | Reference |
| L-Lysine (Potential Risk) | May induce oxidative stress at high concentrations | - | - | - | - | |
| Resveratrol | Upregulation of mitochondrial SOD2 | HT22 mouse hippocampal cells | High-concentration Glutamate | - | Strong protection against glutamate-induced oxidative cell death | [8][9] |
| EGCG | Antioxidant, reduction of caspase 3 levels | SH-SY5Y cells | 250 µM Hydrogen Peroxide | 0.1, 1, 10 µM | Enhanced cellular survival | [10] |
| Quercetin | Antioxidant, regulation of apoptosis-related proteins | - | Glutamate | - | Prevents neuronal cell death resulting from ROS/RNS generation | [11][12] |
Signaling Pathways in Neuroprotection
The neuroprotective agents discussed exert their effects through distinct signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets and for designing mechanistic studies for this compound.
Caption: Signaling pathways in excitotoxicity and oxidative stress.
Experimental Protocols for In Vitro Neuroprotection Assays
The following are detailed methodologies for key experiments to assess the neuroprotective effects of this compound.
General Experimental Workflow
A typical workflow for evaluating a potential neuroprotective compound involves cell culture, induction of neuronal injury, treatment with the test compound, and assessment of cell viability and death mechanisms.
Caption: General workflow for in vitro neuroprotection studies.
Cell Viability Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed neuronal cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate overnight.
-
Treatment: Pre-treat cells with various concentrations of the test compound for a specified duration (e.g., 1-24 hours).
-
Induction of Injury: Add the neurotoxic agent (e.g., glutamate, H2O2) to the wells (except for the control group) and incubate for the desired period.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium.
-
Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes).
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
Measurement of Reactive Oxygen Species (ROS)
The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is commonly used to measure intracellular ROS levels.
-
Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
DCFH-DA Staining: Wash the cells with PBS and then incubate with DCFH-DA solution (typically 10-20 µM) for 30-60 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
Western Blot for Apoptosis Markers
This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for apoptosis markers such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax.
-
Detection: After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available evidence suggests a plausible, yet complex, neuroprotective potential for this compound. The anti-excitotoxic and anti-inflammatory properties of L-Lysine are promising, but the excitatory nature of L-Aspartate and the potential for L-Lysine-induced oxidative stress at higher concentrations warrant careful investigation.
This guide provides a framework for the systematic in vitro validation of this compound. By employing the outlined experimental protocols and comparing the results with the established neuroprotective agents presented, researchers can elucidate the true neuroprotective profile of this compound. Future studies should focus on:
-
Dose-response studies: To determine the optimal concentration range for the neuroprotective effects of this compound and to identify any potential toxicity at higher doses.
-
Mechanistic studies: To investigate the specific signaling pathways modulated by this compound in neuronal cells.
-
Combination studies: To explore potential synergistic effects of this compound with other neuroprotective agents.
A thorough in vitro validation is a critical step in determining whether this compound holds promise as a novel therapeutic agent for neurological disorders.
References
- 1. Frontiers | Lysine and arginine reduce the effects of cerebral ischemic insults and inhibit glutamate-induced neuronal activity in rats [frontiersin.org]
- 2. Lysine and arginine reduce the effects of cerebral ischemic insults and inhibit glutamate-induced neuronal activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. l-lysine confers neuroprotection by suppressing inflammatory response via microRNA-575/PTEN signaling after mouse intracerebral hemorrhage injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Daphnetin against NMDA Receptor-Mediated Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin ameliorates glutamate toxicity-induced neuronal cell death by controlling calcium-binding protein parvalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quercetin ameliorates glutamate toxicity-induced neuronal cell death by controlling calcium-binding protein parvalbumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism for the protective effect of resveratrol against oxidative stress-induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism for the Protective Effect of Resveratrol against Oxidative Stress-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epigallocatechin-3-gallate and resveratrol attenuate hydrogen peroxide induced damage in neuronal cells [pubmed.ncbi.nlm.nih.gov]
- 11. Quercetin’s Effects on Glutamate Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quercetin's Effects on Glutamate Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of L-Lysine L-Aspartate and Arginine in Viral Replication Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of L-Lysine L-Aspartate and Arginine on viral replication, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the potential therapeutic applications and mechanisms of action of these amino acids in virology.
Executive Summary
The amino acids L-lysine and L-arginine play contrasting roles in the replication of various viruses. L-lysine, often in the form of this compound, has been shown to inhibit the replication of several viruses, most notably Herpes Simplex Virus (HSV), by acting as an antagonist to arginine.[1][2] Arginine, on the other hand, is an essential amino acid for the replication of many viruses, and its depletion has been shown to suppress viral growth.[1] However, the effect of these amino acids can be virus-specific, with some studies indicating that L-lysine may enhance the replication of certain retroviruses like HIV-1.[3] This guide synthesizes the available quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to provide a comprehensive comparative analysis.
Data Presentation: Quantitative Effects on Viral Replication
The following table summarizes the quantitative data from studies investigating the effects of L-Lysine and Arginine on the replication of various viruses.
| Virus Family | Virus | Amino Acid | Concentration | Effect on Viral Titer/Replication | Reference |
| Herpesviridae | Feline Herpesvirus type-1 (FHV-1) | L-Lysine | 200 µg/ml in media with 2.5 µg/ml Arginine | 34.2% reduction in viral replication | [4] |
| Feline Herpesvirus type-1 (FHV-1) | L-Lysine | 300 µg/ml in media with 2.5 µg/ml Arginine | 53.9% reduction in viral replication | [4] | |
| Feline Herpesvirus type-1 (FHV-1) | Arginine | 2.5 or 5.0 µg/ml | Significant increase in viral replication | [4] | |
| Herpes Simplex Virus (HSV) | L-Lysine | > 3 g/day (in vivo) | Improved subjective experience of the disease | [5] | |
| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | L-Lysine | Excess in vitro | 4.0-fold increase in HIV-1 RNA copies | [6] |
| Human Immunodeficiency Virus 1 (HIV-1) | L-Arginine | Not specified | No significant effect on viral replication | [6] | |
| Orthomyxoviridae | Influenza A Virus | L-Lysine | Not specified | Inhibition of viral replication | [7] |
| Coronaviridae | SARS-CoV-2 | L-Lysine | 10 mM | 40% inhibition of viral entry | [7] |
| SARS-CoV-2 | L-Arginine methyl ester | 10 mM | 1.35-fold increase in Vpp infectivity | [7] |
Experimental Protocols
A fundamental technique to quantify the effect of amino acids on viral replication is the plaque assay . This method allows for the determination of the number of infectious virus particles (plaque-forming units or PFU) in a sample.
Plaque Assay Protocol for Viral Titer Determination with Amino Acid Supplementation
1. Cell Culture Preparation:
- Seed a 6-well plate with a suitable host cell line (e.g., Vero cells for HSV) to achieve a confluent monolayer (approximately 1 x 10^6 cells/well).
- Incubate the plates at 37°C in a 5% CO2 incubator overnight.
2. Virus Dilution and Infection:
- Prepare serial 10-fold dilutions of the virus stock in a serum-free medium.
- Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
- Infect the cells by adding 100 µl of each viral dilution to duplicate wells.
- Incubate for 1 hour at 37°C to allow for viral adsorption.
3. Overlay Application with Amino Acid Supplementation:
- Prepare the overlay medium. A common overlay consists of a 1:1 mixture of 2X Eagle's Minimum Essential Medium (EMEM) and 1.6% agarose.
- Prepare separate batches of overlay medium supplemented with the desired concentrations of this compound or L-Arginine. A control batch without supplementation should also be prepared.
- After the adsorption period, remove the viral inoculum and gently add 2 ml of the appropriate overlay medium to each well.
- Allow the overlay to solidify at room temperature.
4. Incubation and Plaque Visualization:
- Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
- To visualize the plaques, add a second overlay containing a vital stain, such as neutral red.
- Incubate for another 1-2 hours.
- Count the number of plaques in the wells with a countable number of plaques (typically 20-100).
5. Titer Calculation:
- Calculate the viral titer (PFU/ml) using the following formula: Titer (PFU/ml) = (Average number of plaques) / (Dilution factor x Volume of inoculum in ml)
Signaling Pathways and Mechanisms of Action
The antiviral or proviral effects of L-Lysine and Arginine are rooted in their roles in cellular and viral metabolism and signaling pathways.
L-Lysine's Antagonistic Role
L-Lysine's primary antiviral mechanism, particularly against herpesviruses, is its antagonistic relationship with L-Arginine.[2] Viruses that are dependent on high levels of arginine for the synthesis of their structural proteins and enzymes are susceptible to inhibition by L-lysine.[8]
Caption: Competitive antagonism between L-Lysine and L-Arginine for cellular uptake and utilization.
Arginine Metabolism and Viral Pathogenesis
Arginine metabolism within the host cell can significantly influence the outcome of a viral infection. Two key enzymes, nitric oxide synthase (NOS) and arginase, utilize arginine as a substrate and produce metabolites that can have either antiviral or proviral effects.
References
- 1. researchgate.net [researchgate.net]
- 2. getlabtest.com [getlabtest.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of L-lysine and L-arginine on in vitro replication of feline herpesvirus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysine: Is This Viral-Fighting Amino Acid the Secret You're Missing? [vitarx.co]
- 6. Influence of L-lysine amino acid on the HIV-1 RNA replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Basic Amino Acids and Their Derivatives on SARS-CoV-2 and Influenza-A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-lysine: Its antagonism with L-arginine in controlling viral infection. Narrative literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Lysine L-Aspartate Demonstrates Superior Calcium Absorption and Efficacy in Enhancing Bone Mineral Density Compared to Conventional Calcium Formulations
A comprehensive review of existing clinical data indicates that L-Lysine L-Aspartate, a salt of the essential amino acid L-lysine and the acidic amino acid L-aspartate, enhances calcium absorption and improves bone mineral density more effectively than traditional calcium supplements such as calcium carbonate and calcium citrate malate. This guide provides an objective comparison for researchers, scientists, and drug development professionals, summarizing key experimental findings, detailing methodologies, and illustrating the underlying physiological mechanisms.
A pivotal randomized open-label clinical study involving osteopenia patients revealed that calcium lysinate has a relative oral bioavailability of 223.15% compared to calcium carbonate.[1][2][3][4] This enhanced bioavailability translated into a more significant improvement in bone mineral density (BMD) T-scores over an 8-week period.[1][2][3][4] While all tested calcium supplements improved BMD, the effect was most pronounced in the calcium lysinate group, suggesting its potential as a more efficacious intervention for individuals with decreased bone mass.[1][2][3][4]
The superior performance of this compound is attributed to the synergistic roles of its constituent amino acids in calcium metabolism. L-lysine has been shown to enhance intestinal calcium absorption and improve its renal conservation, contributing to a positive calcium balance.[5][6] L-aspartate is believed to act as a carrier for calcium, facilitating its transport across the intestinal epithelium.
Quantitative Comparison of Calcium Supplement Efficacy
The following tables summarize the key quantitative findings from a randomized clinical trial comparing Calcium Lysinate with Calcium Carbonate and Calcium Citrate Malate (CCM) in osteopenia patients.[1][2][3][4]
Table 1: Relative Oral Bioavailability
| Calcium Formulation | Relative Oral Bioavailability (%) |
| Calcium Lysinate | 223.15 |
| Calcium Carbonate | 100 (Reference) |
Table 2: Bone Mineral Density (BMD) T-Score Improvement Over 8 Weeks
| Calcium Formulation | Mean Pre-Treatment T-Score | Mean Post-Treatment T-Score | Mean Change in T-Score | p-value |
| Calcium Lysinate | -1.75 | -1.25 | +0.50 | < 0.0004 |
| Calcium Carbonate | -1.88 | -1.63 | +0.25 | < 0.0042 |
| Calcium Citrate Malate | -1.75 | -1.50 | +0.25 | < 0.0069 |
Experimental Protocols
Study 1: Comparative Efficacy and Bioavailability of Calcium Lysinate
-
Objective: To evaluate the efficacy, safety, and bioavailability of calcium lysinate in comparison to calcium carbonate and calcium citrate malate in osteopenia patients.[1][2]
-
Study Design: A randomized, open-label clinical study.[1][2][4]
-
Participants: 24 patients diagnosed with osteopenia were randomly assigned to one of three groups (n=8 per group).[1][2][4]
-
Intervention:
-
Group 1: Calcium Lysinate
-
Group 2: Calcium Carbonate
-
Group 3: Calcium Citrate Malate
-
-
Outcome Measures:
-
Bioavailability: Serum calcium levels were measured at various time points to determine the area under the curve (AUC) and calculate the relative oral bioavailability.[1][2][4]
-
Efficacy: Bone Mineral Density (BMD) was assessed using T-scores at baseline (day 0) and at the end of the 8-week treatment period.[1][2][4]
-
Study 2: Effect of L-Lysine on Calcium Metabolism in Humans
-
Objective: To investigate the effect of the essential amino acid L-lysine on calcium metabolism in humans.[5][6]
-
Study Design: This research comprised two separate studies.
-
Study 2a: Acute Effects of an Oral Calcium Load with L-Lysine:
-
Study 2b: Short-Term Dietary Supplementation with Amino Acids:
Visualizing the Mechanisms and Workflow
To better understand the underlying processes and the design of the key clinical trial, the following diagrams are provided.
References
- 1. A Randomized Open-Label Clinical Study Comparing the Efficacy, Safety, and Bioavailability of Calcium Lysinate with Calcium Carbonate and Calcium Citrate Malate in Osteopenia Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Randomized Open-Label Clinical Study Comparing the Efficacy, Safety, and Bioavailability of Calcium Lysinate with Calcium Carbonate and Calcium Citrate Malate in Osteopenia Patients | Journal of Orthopaedic Case Reports [jocr.co.in]
- 3. A Randomized Open-Label Clinical Study Comparing the Efficacy, Safety, and Bioavailability of Calcium Lysinate with Calcium Carbonate and Calcium Citrate Malate in Osteopenia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Dietary L-lysine and calcium metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of L-Lysine L-Aspartate: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical component of operational excellence and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of L-Lysine L-Aspartate, a compound of the essential amino acid L-Lysine and the non-essential amino acid L-Aspartic acid. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and to prevent environmental contamination.[1][2]
Core Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound in accordance with good industrial hygiene and safety practices.[1] This includes wearing appropriate personal protective equipment (PPE) such as safety glasses with side-shields, gloves, and a lab coat.[1][3] Ensure adequate ventilation in the work area to avoid the formation of dust.[1][3]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Skin Contact: Wash off with soap and plenty of water.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
Disposal Procedures for this compound
The primary method for the disposal of this compound is to offer surplus and non-recyclable solutions to a licensed disposal company.[3] Do not allow the product to enter drains.[1][2]
Solid Waste Disposal:
-
Collection:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag.
-
Place this container within a designated solid hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department.[4]
-
-
Contaminated Materials:
-
Dispose of contaminated disposables such as weigh boats, gloves, and wipes in the same designated solid hazardous waste container.[4]
-
-
Labeling and Storage:
-
Ensure the waste container is clearly labeled with its contents ("this compound Waste") and stored in a designated, secure area away from incompatible materials.[4]
-
Aqueous/Liquid Waste Disposal:
-
Collection:
-
Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container.[4]
-
-
Rinsate:
-
Rinsate from decontaminated glassware should also be collected as hazardous liquid waste.[4]
-
-
Labeling and Storage:
-
Securely seal the container, label it appropriately, and store it in a secondary containment area.[4]
-
Spill Management:
In the event of a spill, follow these steps:
-
Control and Containment: Restrict access to the spill area.[4]
-
Absorption: Cover the spill with an inert absorbent material.[4]
-
Collection: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[1][3][4]
-
Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[4]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not defined, the following table summarizes key physical and chemical properties relevant to its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C10H21N3O6 | [1] |
| Molecular Weight | 279.29 g/mol | [1] |
| Appearance | White to light yellow powder/solid | [5][6] |
| Decomposition Temperature | 215 °C | [5] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx) | [2][3][5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound waste.
References
Comprehensive Safety and Handling Guide for L-Lysine L-Aspartate
This guide provides essential safety protocols, operational procedures, and disposal plans for handling L-Lysine L-Aspartate in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the appropriate personal protective equipment as outlined below. The recommended PPE is designed to minimize exposure through inhalation, dermal contact, and eye contact.[1]
| PPE Category | Item | Specifications & Standards | Rationale |
| Eye & Face Protection | Safety Glasses | With side-shields conforming to EN166 or equivalent.[1] | Protects against splashes and airborne particles entering the eyes. |
| Hand Protection | Nitrile Gloves | Standard EN374 compliant, powder-free. | Prevents direct skin contact and absorption. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask | Filter type P1 or equivalent.[2] | Required when handling the solid compound outside of a ventilated enclosure to prevent inhalation of dust particles.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Detailed Steps:
-
Preparation :
-
Before handling, ensure you are wearing the appropriate PPE: a lab coat, nitrile gloves, and safety glasses with side shields.[1]
-
Prepare a clean and well-ventilated workspace. If there is a risk of dust formation, perform the work in a fume hood or an area with appropriate exhaust ventilation.[1][2]
-
-
Handling :
-
Retrieve the this compound container from its storage location. Inspect the container for any damage or leaks.
-
When weighing or transferring the powder, handle it carefully to avoid creating dust.[1]
-
Proceed with the intended application, such as dissolving the compound in a suitable solvent.
-
-
Post-Handling :
-
After use, securely close the container and return it to its designated storage area.
-
Clean the workspace and any equipment used with appropriate cleaning agents.
-
Disposal Plan
All waste materials that have come into contact with this compound should be considered chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste : This includes contaminated gloves, weigh boats, and paper towels. These should be collected in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste : Unused or expired solutions and contaminated solvents should be collected in a labeled, leak-proof hazardous liquid waste container. Do not pour down the drain.[1]
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of as regular waste, or as directed by institutional policy.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Emergency Procedures
-
In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
In case of skin contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
-
If inhaled : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
If swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[1]
-
Spills : In the event of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material, and collect it in a sealed container for disposal. Avoid generating dust.[1] Clean the spill area thoroughly.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
